Cynandione A
Description
isolated from Cynanchum wilfordii; structure in first source
Structure
3D Structure
Properties
Molecular Formula |
C16H14O6 |
|---|---|
Molecular Weight |
302.28 g/mol |
IUPAC Name |
1-[3-(2-acetyl-3,6-dihydroxyphenyl)-2,4-dihydroxyphenyl]ethanone |
InChI |
InChI=1S/C16H14O6/c1-7(17)9-3-4-12(21)15(16(9)22)14-11(20)6-5-10(19)13(14)8(2)18/h3-6,19-22H,1-2H3 |
InChI Key |
DYQDHRLBSZIKEM-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Origin and Bioactivity of Cynandione A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cynandione A, a naturally occurring bis-acetophenone, has garnered significant scientific interest for its diverse pharmacological activities. Primarily isolated from the roots of plants belonging to the Cynanchum genus, this compound has demonstrated notable anti-inflammatory, neuroprotective, and antioxidant properties. This technical guide provides an in-depth overview of the origin of this compound, its isolation from natural sources, and the molecular mechanisms underlying its biological effects, with a particular focus on its modulation of the LKB1/AMPK and NF-κB signaling pathways. Detailed experimental methodologies and quantitative data are presented to facilitate further research and drug development efforts.
Introduction
This compound is a key bioactive constituent of several traditional medicinal plants, most notably Cynanchum wilfordii and Cynanchum atratum.[1][2] These plants have a long history of use in East Asian medicine for treating a variety of ailments.[3] The chemical structure of this compound, a symmetrical bis-acetophenone, is the foundation of its diverse biological activities. This guide delves into the scientific basis of its origins and therapeutic potential.
Natural Origin and Isolation
This compound is predominantly found in the roots of plants from the Cynanchum genus (family Apocynaceae).[2][4] Quantitative analysis has shown that the roots of Cynanchum wilfordii can contain approximately 0.274% this compound by dry weight.
Experimental Protocol: Isolation of this compound from Cynanchum wilfordii
The following protocol outlines a general method for the isolation of this compound from the dried roots of C. wilfordii, based on solvent extraction, fractionation, and chromatographic techniques.[3][5]
Objective: To isolate and purify this compound from the roots of Cynanchum wilfordii.
Materials and Reagents:
-
Dried and powdered roots of Cynanchum wilfordii
-
70% aqueous Ethanol (EtOH)
-
n-hexane
-
Methylene (B1212753) chloride (CH₂Cl₂)
-
Ethyl acetate (B1210297) (EtOAc)
-
n-butanol (n-BuOH)
-
Silica (B1680970) gel (for column chromatography)
-
Solvents for column chromatography (e.g., hexane-ethyl acetate gradients)
-
Rotary evaporator
-
Chromatography columns
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Standard analytical equipment for structure elucidation (NMR, MS)
Procedure:
-
Extraction:
-
Solvent Fractionation:
-
The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity: n-hexane, methylene chloride, ethyl acetate, and n-butanol.[3]
-
This process separates compounds based on their solubility, with this compound typically concentrating in the ethyl acetate fraction.
-
-
Column Chromatography:
-
The ethyl acetate fraction, which is enriched with this compound, is subjected to repeated column chromatography on silica gel.[3][5]
-
A gradient of solvents, such as hexane-ethyl acetate, is used to elute the compounds from the column.[6]
-
Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.
-
-
Purification and Identification:
-
Fractions containing pure this compound (as determined by TLC) are pooled, and the solvent is evaporated.
-
The structure and purity of the isolated this compound are confirmed by spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
-
Biological Activities and Signaling Pathways
This compound exhibits a range of biological activities, with its anti-inflammatory and metabolic regulatory effects being particularly well-documented. These effects are primarily mediated through its interaction with key cellular signaling pathways.
Activation of the LKB1/AMPK Signaling Pathway
This compound has been shown to activate the Liver Kinase B1 (LKB1)/AMP-activated Protein Kinase (AMPK) pathway, a central regulator of cellular energy homeostasis.[7] Activation of this pathway is crucial for its potential therapeutic effects in metabolic disorders.
The proposed mechanism involves this compound inducing the phosphorylation of LKB1, which in turn phosphorylates and activates AMPK.[7][8] Activated AMPK then phosphorylates downstream targets to restore cellular energy balance.
Experimental Workflow for Assessing LKB1/AMPK Activation:
Signaling Pathway of this compound-mediated LKB1/AMPK Activation:
Inhibition of the NF-κB Signaling Pathway
This compound demonstrates potent anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][9] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.
In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals (e.g., lipopolysaccharide, LPS), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory mediators. This compound has been shown to inhibit the phosphorylation of IκBα, thereby preventing the nuclear translocation of the NF-κB p65 subunit.[1][9]
Experimental Workflow for Assessing NF-κB Inhibition:
Signaling Pathway of this compound-mediated NF-κB Inhibition:
Quantitative Data Summary
The following tables summarize the available quantitative data regarding the abundance and biological activity of this compound.
Table 1: Quantitative Content of this compound in Cynanchum wilfordii
| Plant Part | Method | Content (% w/w) | Reference |
| Roots | HPLC | 0.274 |
Table 2: Effect of this compound on NF-κB Signaling Pathway Components
| Cell Line | Treatment | Concentration | Effect | Reference |
| RAW 264.7 | This compound + LPS | 5, 10, 20, 40 µM | Dose-dependent decrease in p-IκBα levels | [9] |
| RAW 264.7 | This compound + LPS | 5, 10, 20, 40 µM | Dose-dependent reduction in nuclear NF-κB p65 | [9] |
| BV-2 | This compound + LPS | Up to 80 µM | Significant decrease in NO production | [1] |
Conclusion
This compound, a natural product originating from the Cynanchum genus, presents a compelling profile for drug development, particularly in the areas of metabolic and inflammatory diseases. Its well-defined mechanisms of action, involving the activation of the LKB1/AMPK pathway and the inhibition of the NF-κB pathway, provide a solid foundation for further preclinical and clinical investigations. The experimental protocols and quantitative data presented in this guide offer valuable resources for researchers and scientists seeking to explore the full therapeutic potential of this promising natural compound. Further research is warranted to establish specific IC50 values for its effects on these key signaling pathways and to optimize its isolation and synthesis for broader application.
References
- 1. This compound from Cynanchum wilfordii attenuates the production of inflammatory mediators in LPS-induced BV-2 microglial cells via NF-κB inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The LKB1-AMPK pathway: metabolism and growth control in tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. This compound from Cynanchum wilfordii inhibits hepatic de novo lipogenesis by activating the LKB1/AMPK pathway in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound attenuates lipopolysaccharide-induced production of inflammatory mediators via MAPK inhibition and NF-κB inactivation in RAW264.7 macrophages and protects mice against endotoxin shock - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Biological Activities of Cynandione A from Cynanchum wilfordii: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cynandione A, a characteristic acetophenone (B1666503) isolated from the roots of Cynanchum wilfordii, has emerged as a promising natural product with a range of pharmacological activities. This technical guide provides an in-depth overview of the discovery of this compound and its significant neuroprotective and anti-inflammatory properties. Detailed experimental protocols for key assays, quantitative data on its biological efficacy, and visualizations of the implicated signaling pathways are presented to facilitate further research and development of this compound as a potential therapeutic agent.
Introduction
Cynanchum wilfordii (Maxim.) Hemsl. is a perennial herbaceous vine belonging to the Asclepiadaceae family, and its dried roots have been used in traditional medicine in East Asia for various ailments.[1] Phytochemical investigations of Cynanchum wilfordii have led to the isolation and identification of numerous bioactive compounds, including acetophenones, C21 steroids, and phenolic glycosides. Among these, this compound has garnered significant scientific attention due to its potent biological effects.
First isolated and structurally elucidated from Cynanchum wilfordii, this compound is a biacetophenone that has been demonstrated to possess significant neuroprotective and anti-inflammatory activities.[2] Its potential to mitigate neuronal damage and modulate inflammatory responses has made it a subject of interest for the development of novel therapeutics for neurodegenerative diseases and inflammatory conditions. This guide aims to provide a comprehensive technical resource on this compound, focusing on its discovery, biological activities, and the underlying molecular mechanisms.
Quantitative Data on Biological Activities
The biological efficacy of this compound has been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative data from published literature.
| Biological Activity | Assay System | Key Parameters and Results | Reference |
| Neuroprotection | |||
| Glutamate-induced toxicity in PC12 cells | Dose-dependently mitigated neurotoxicity at 10 to 100 μM.[3] | [3] | |
| Glutamate-induced toxicity in cerebellar granule neurons | Dose-dependently mitigated neurotoxicity at 10 to 100 μM.[3] | [3] | |
| H₂O₂-induced toxicity in rat cortical neurons | Significantly reduced neurotoxicity at 50 μM.[2] | [2] | |
| Glutamate-induced toxicity in rat cortical neurons | Alleviated neurotoxicity.[2] | [2] | |
| Kainate-induced toxicity in rat cortical neurons | Alleviated neurotoxicity.[2] | [2] | |
| Cerebral ischemia in rats | 30 mg/kg treatment reduced cerebral infarction size by 7.2%.[4] | [4] | |
| Anti-inflammation | |||
| LPS-induced nitric oxide (NO) production in BV-2 microglial cells | Significantly decreased NO production at concentrations up to 80 μM.[1] | [1] | |
| LPS-induced NO production in RAW264.7 macrophages | Significantly decreased NO production in a dose-dependent manner (up to 200 μM).[5] | [5] | |
| LPS-induced prostaglandin (B15479496) E₂ (PGE₂) production in RAW264.7 macrophages | Significantly decreased PGE₂ production in a dose-dependent manner.[5] | [5] | |
| Other Activities | |||
| Hepatic de novo lipogenesis in HepG2 cells | Suppressed the level of SREBP-1c.[6] | [6] |
| Biological Activity | Metric | Value | Assay System | Reference |
| Upregulation of β-endorphin expression | EC50 | 20.0 μM | Cultured primary microglia |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the study of this compound.
Isolation and Purification of this compound from Cynanchum wilfordii
A representative protocol for the isolation of this compound is as follows:
-
Extraction: The dried and powdered roots of Cynanchum wilfordii are extracted with 70% aqueous ethanol (B145695) at room temperature. The extract is then filtered and concentrated under reduced pressure to yield a crude extract.
-
Solvent Fractionation: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol.
-
Column Chromatography: The ethyl acetate fraction, which is typically rich in this compound, is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of chloroform and methanol.
-
Further Purification: Fractions containing this compound are pooled and further purified by repeated column chromatography on silica gel and/or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
High-Performance Liquid Chromatography (HPLC) for Quantification
-
Chromatographic System: An HPLC system equipped with a UV detector is used.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm × 250 mm, 5 µm) is typically employed.[7]
-
Mobile Phase: A gradient elution is performed with a mobile phase consisting of acetonitrile (B52724) (A) and water (B).[7]
-
Detection: The UV detector is set at a wavelength of 220 nm for the detection of this compound.[7]
-
Quantification: A standard curve is generated using purified this compound of known concentrations. The concentration of this compound in the samples is determined by comparing their peak areas with the standard curve.
Neuroprotection Assays
PC12 cells or primary cortical neurons are cultured in appropriate media and conditions.
Neurotoxicity is induced by exposing the cells to agents such as glutamate (B1630785) or hydrogen peroxide (H₂O₂) for a specified period.
-
Cell Seeding: Cells are seeded in 96-well plates.
-
Treatment: Cells are pre-treated with various concentrations of this compound for a designated time before the addition of the neurotoxic agent.
-
MTT Addition: After the incubation period with the neurotoxic agent, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
Anti-inflammatory Assays
RAW264.7 macrophages or BV-2 microglial cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS).
-
Cell Seeding and Treatment: Cells are seeded in 96-well plates and pre-treated with this compound before LPS stimulation.
-
Supernatant Collection: After 24 hours of incubation, the cell culture supernatant is collected.
-
Griess Reaction: An equal volume of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) is added to the supernatant.
-
Absorbance Measurement: The absorbance is measured at 540 nm. The concentration of nitrite (B80452), a stable product of NO, is determined using a sodium nitrite standard curve.
Western Blot Analysis for Signaling Pathway Proteins
-
Protein Extraction: Cells are lysed, and total protein is extracted.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against proteins of the NF-κB and MAPK pathways (e.g., p-p65, p-IκBα, p-ERK, p-p38), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects through the modulation of key intracellular signaling pathways.
Anti-inflammatory Mechanism
This compound has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E₂ (PGE₂).[5] This anti-inflammatory effect is primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[5][8]
In the NF-κB pathway, this compound inhibits the phosphorylation and subsequent degradation of the inhibitor of κBα (IκBα). This prevents the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of NF-κB target genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][5]
In the MAPK pathway, this compound has been observed to inhibit the phosphorylation of extracellular signal-regulated kinase (ERK) and p38 MAPK.[8] The inhibition of these pathways contributes to the overall suppression of the inflammatory response.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Inhibition of the MAPK signaling pathway by this compound.
Neuroprotective Mechanism
The neuroprotective effects of this compound are attributed to its ability to counteract oxidative stress and excitotoxicity. It has been shown to protect neurons from damage induced by hydrogen peroxide, glutamate, and kainate.[2] The underlying mechanisms likely involve the scavenging of reactive oxygen species and the modulation of pathways related to neuronal cell death.
Conclusion
This compound, a key bioactive constituent of Cynanchum wilfordii, demonstrates significant potential as a neuroprotective and anti-inflammatory agent. Its ability to modulate the NF-κB and MAPK signaling pathways provides a molecular basis for its observed therapeutic effects. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this compound. Future studies should focus on elucidating the precise molecular targets of this compound and optimizing its pharmacokinetic and pharmacodynamic properties for clinical applications.
References
- 1. This compound from Cynanchum wilfordii attenuates the production of inflammatory mediators in LPS-induced BV-2 microglial cells via NF-κB inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound from Cynanchum wilfordii protects cultured cortical neurons from toxicity induced by H2O2, L-glutamate, and kainate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of this compound’s Anti-Ischemic Stroke Effects from Pathways and Protein-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound mitigates ischemic injuries in rats with cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound attenuates lipopolysaccharide-induced production of inflammatory mediators via MAPK inhibition and NF-κB inactivation in RAW264.7 macrophages and protects mice against endotoxin shock - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound from Cynanchum wilfordii inhibits hepatic de novo lipogenesis by activating the LKB1/AMPK pathway in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound attenuates lipopolysaccharide-induced production of inflammatory mediators via MAPK inhibition and NF-κB inactivation in RAW264.7 macrophages and protects mice against endotoxin shock - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Pathway of Cynandione A: A Technical Guide to a Proposed Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cynandione A, a biaryl acetophenone (B1666503) isolated from the roots of Cynanchum wilfordii, has garnered significant interest for its diverse pharmacological activities, including neuroprotective and anti-inflammatory effects. Despite its therapeutic potential, the biosynthetic pathway of this complex natural product in plants remains unelucidated. This technical guide addresses this knowledge gap by proposing a scientifically grounded hypothetical biosynthetic pathway for this compound. Drawing parallels from established principles of plant secondary metabolism, particularly the biosynthesis of acetophenones and biaryl compounds, this document outlines the likely enzymatic steps, precursor molecules, and key intermediates. Furthermore, it provides a comprehensive overview of the experimental protocols that would be essential for the validation of this proposed pathway, including methodologies for enzyme assays, metabolite analysis, and gene function studies. This guide is intended to serve as a foundational resource for researchers aiming to unravel the biosynthesis of this compound, paving the way for its potential biotechnological production and the development of novel therapeutics.
Introduction
This compound is a structurally unique specialized metabolite characterized by a biaryl bond connecting two substituted acetophenone moieties. Its biological activities make it an attractive target for pharmacological research and development. However, reliance on extraction from its natural source, Cynanchum wilfordii, presents challenges in terms of yield and sustainability. A thorough understanding of its biosynthetic pathway is a critical prerequisite for developing alternative production strategies, such as metabolic engineering in microbial or plant hosts. To date, the scientific literature has focused on the chemical synthesis and bioactivity of this compound, with a conspicuous absence of information on its natural formation. This guide aims to bridge this gap by presenting a hypothetical, yet plausible, biosynthetic pathway and a roadmap for its experimental validation.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is likely to originate from the core phenylpropanoid pathway, a ubiquitous route in higher plants for the production of a vast array of phenolic compounds. The proposed pathway can be conceptually divided into three main stages:
-
Formation of the Acetophenone Monomer: This stage involves the conversion of the primary metabolite L-phenylalanine into a key acetophenone intermediate.
-
Hydroxylation and Modification of the Monomer: The acetophenone scaffold is likely tailored by hydroxylation and other modifications to yield the specific substitution pattern found in the two halves of this compound.
-
Oxidative Coupling: The final and defining step is the formation of the biaryl C-C bond between two acetophenone monomers to yield the this compound backbone.
From L-Phenylalanine to the Acetophenone Core
The initial steps are proposed to follow the well-established phenylpropanoid pathway:
-
Step 1: Deamination of L-Phenylalanine. The pathway begins with the deamination of L-phenylalanine by Phenylalanine Ammonia-Lyase (PAL) to produce cinnamic acid.
-
Step 2: Hydroxylation. Cinnamic acid is then hydroxylated at the 4-position by Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450 monooxygenase, to yield p-coumaric acid.
-
Step 3: Coenzyme A Ligation. p-Coumaric acid is activated by 4-Coumarate:CoA Ligase (4CL) to form p-coumaroyl-CoA.
From p-coumaroyl-CoA, the pathway diverges towards acetophenone formation. Based on studies of acetophenone biosynthesis in other plants, such as pear, a β-oxidative shortening of the side chain is a plausible mechanism. This would involve a set of enzymes analogous to fatty acid β-oxidation:
-
Step 4: Hydration. A hydratase adds a water molecule across the double bond of the propanoid side chain.
-
Step 5: Dehydrogenation. An alcohol dehydrogenase oxidizes the resulting hydroxyl group to a ketone.
-
Step 6: Thiolytic Cleavage. A thiolase cleaves the side chain, releasing acetyl-CoA and forming 4-hydroxybenzoyl-CoA.
An alternative, though less documented, route could involve a Benzalacetone Synthase (BAS) or a related polyketide synthase-like enzyme that catalyzes the condensation of p-coumaroyl-CoA with malonyl-CoA followed by decarboxylation to form a diketide intermediate that rearranges to the acetophenone.
The resulting 4-hydroxyacetophenone would then undergo further modifications.
Tailoring of the Acetophenone Monomer
The two acetophenone units of this compound have distinct hydroxylation patterns. This suggests the action of specific hydroxylases , likely from the versatile cytochrome P450 superfamily, to introduce additional hydroxyl groups at specific positions on the aromatic ring of the 4-hydroxyacetophenone intermediate. Given the final structure, it is probable that two different hydroxylated acetophenone monomers are produced, which will later be coupled.
The Key Oxidative Coupling Step
The formation of the biaryl bond is a critical step in the biosynthesis of this compound. This type of reaction in plant secondary metabolism is typically catalyzed by oxidative coupling enzymes . Two main classes of enzymes are prime candidates for this transformation:
-
Cytochrome P450 Monooxygenases (CYP450s): Certain subfamilies of P450s are known to catalyze the intramolecular and intermolecular coupling of phenolic compounds.[1][2] These enzymes can provide a high degree of regio- and stereoselectivity.[3][4]
-
Laccases and Peroxidases: These enzymes are also well-known for their ability to catalyze the oxidation of phenols, leading to the formation of radicals that can then couple non-enzymatically or be directed by a dirigent protein.
The oxidative coupling of two appropriately hydroxylated acetophenone monomers would result in the formation of the this compound scaffold.
Quantitative Data Summary
As the biosynthesis of this compound has not yet been experimentally elucidated, no quantitative data regarding enzyme kinetics, metabolite concentrations, or gene expression levels are available in the literature. The following table is provided as a template for researchers to populate as data becomes available. This structured format will facilitate the comparison and analysis of key quantitative parameters of the pathway.
| Enzyme/Metabolite | Parameter | Value | Units | Experimental System | Reference |
| PAL | Km (L-Phe) | µM | In vitro enzyme assay | ||
| kcat | s-1 | In vitro enzyme assay | |||
| C4H | Km (Cinnamate) | µM | Microsomal assay | ||
| kcat | s-1 | Microsomal assay | |||
| 4CL | Km (p-Coumarate) | µM | In vitro enzyme assay | ||
| kcat | s-1 | In vitro enzyme assay | |||
| Oxidative Coupling Enzyme | Km (Monomer) | µM | In vitro enzyme assay | ||
| kcat | s-1 | In vitro enzyme assay | |||
| This compound | Concentration | µg/g FW | LC-MS analysis of C. wilfordii root | ||
| Precursor Monomer(s) | Concentration | µg/g FW | LC-MS analysis of C. wilfordii root |
Experimental Protocols for Pathway Elucidation
Validating the proposed biosynthetic pathway for this compound will require a multi-faceted approach combining biochemical, analytical, and molecular biology techniques. The following sections detail the core experimental protocols necessary for this endeavor.
General Workflow
The overall strategy for elucidating the biosynthetic pathway involves identifying candidate genes, characterizing the corresponding enzymes, and verifying their in planta function.
Metabolite Analysis
Objective: To identify and quantify this compound and its putative precursors in C. wilfordii tissues.
Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation:
-
Flash-freeze fresh root tissue from C. wilfordii in liquid nitrogen and grind to a fine powder.
-
Extract the powdered tissue with 80% methanol (B129727) (e.g., 100 mg of tissue in 1 mL of solvent) by vortexing and sonication.
-
Centrifuge the extract at high speed (e.g., 14,000 x g for 15 minutes) to pellet cell debris.
-
Filter the supernatant through a 0.22 µm PTFE filter into an HPLC vial.
-
-
LC-MS Conditions:
-
Chromatography: Use a reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Gradient: A typical gradient might be: 0-2 min, 5% B; 2-20 min, 5-95% B; 20-25 min, 95% B; 25-26 min, 95-5% B; 26-30 min, 5% B.
-
Mass Spectrometry: Employ a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in both positive and negative ionization modes.
-
Data Acquisition: Collect full scan MS data and data-dependent MS/MS fragmentation spectra.
-
-
Data Analysis:
-
Identify this compound by comparing its retention time and MS/MS fragmentation pattern to an authentic standard.
-
Search for the exact masses of proposed intermediates (e.g., hydroxylated acetophenones) in the full scan data.
-
Analyze the MS/MS spectra of potential intermediates to confirm their structures.
-
Candidate Gene Identification and Cloning
Objective: To identify and isolate the genes encoding the enzymes of the proposed pathway.
Methodology: Transcriptome Analysis and Molecular Cloning
-
RNA Sequencing:
-
Extract total RNA from C. wilfordii root tissue, where this compound is known to accumulate.
-
Perform mRNA sequencing (RNA-Seq) to generate a comprehensive transcriptome.
-
Assemble the transcriptome de novo if a reference genome is unavailable.
-
-
Candidate Gene Identification:
-
Perform a BLAST search of the transcriptome against known protein sequences of PAL, C4H, 4CL, cytochrome P450s, and laccases from other plant species.
-
Identify candidate genes based on sequence homology. Co-expression analysis with known pathway genes can help prioritize candidates.
-
-
Gene Cloning:
-
Design primers based on the sequences of the candidate genes.
-
Synthesize cDNA from the root RNA.
-
Amplify the full-length coding sequences of the candidate genes using PCR.
-
Clone the PCR products into an appropriate vector (e.g., pET vector for E. coli expression, pYES-DEST for yeast expression).
-
In Vitro Enzyme Assays
Objective: To confirm the biochemical function of the candidate enzymes.
Methodology: Heterologous Expression and Enzymatic Assays
-
Protein Expression:
-
Transform the expression vectors containing the candidate genes into a suitable host (E. coli for soluble enzymes like PAL and 4CL; Saccharomyces cerevisiae for membrane-bound P450s, which require co-expression with a cytochrome P450 reductase).
-
Induce protein expression and purify the recombinant enzymes (or prepare microsomes for P450s).
-
-
Enzyme Assays:
-
General Procedure: Incubate the purified enzyme (or microsomal fraction) with the putative substrate(s) and any necessary co-factors (e.g., ATP and CoA for 4CL; NADPH for P450s) in a suitable buffer.
-
Example (Oxidative Coupling P450): Incubate the microsomal fraction containing the candidate P450 and its reductase with the identified acetophenone monomer(s) and NADPH.
-
Reaction Analysis: Stop the reactions (e.g., by adding methanol) and analyze the products by LC-MS, comparing them to authentic standards or characterizing the novel products by NMR.
-
In Planta Functional Characterization
Objective: To verify the role of the candidate genes in the biosynthesis of this compound within the plant.
Methodology: Virus-Induced Gene Silencing (VIGS)
-
VIGS Vector Construction:
-
Clone a fragment (typically 200-400 bp) of the target candidate gene into a VIGS vector (e.g., a Tobacco Rattle Virus-based vector).
-
-
Plant Infiltration:
-
Introduce the VIGS construct into Agrobacterium tumefaciens.
-
Infiltrate young C. wilfordii plants with the Agrobacterium culture.
-
-
Analysis:
-
After a few weeks, when silencing has been established, harvest root tissue from the silenced plants and control plants (infiltrated with an empty vector).
-
Confirm the knockdown of the target gene's transcript by RT-qPCR.
-
Perform metabolite analysis by LC-MS to determine if the silencing of the candidate gene leads to a decrease in the accumulation of this compound and a potential accumulation of its substrate.
-
Conclusion and Future Outlook
The biosynthesis of this compound in plants represents a fascinating and unexplored area of natural product chemistry. The hypothetical pathway presented in this guide, based on established principles of plant biochemistry, provides a robust framework for initiating research into its elucidation. The successful validation of this pathway using the outlined experimental protocols will not only be a significant contribution to our understanding of plant specialized metabolism but will also provide the genetic tools necessary for the metabolic engineering of this compound production. Such advancements hold the promise of a sustainable supply of this valuable compound for further pharmacological investigation and the potential development of new medicines. The intricate steps of monomer tailoring and, in particular, the final oxidative coupling step, are likely to reveal novel enzymatic functions and regulatory mechanisms, further enriching our knowledge of the chemical diversity found in the plant kingdom.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Engineered Enzymes Used to Synthesize Biaryls - ChemistryViews [chemistryviews.org]
- 3. The biocatalytic repertoire of natural biaryl formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biaryl-Forming Enzymes from Aspergilli Exhibit Substrate-Dependent Stereoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Cynandione A: A Comprehensive Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cynandione A, a naturally occurring biacetophenone, has garnered significant scientific interest due to its diverse pharmacological activities, including potent antioxidant, anti-inflammatory, and neuroprotective properties. This technical guide provides an in-depth overview of the natural sources of this compound and detailed methodologies for its extraction and isolation. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound
This compound has been predominantly isolated from plants belonging to the Cynanchum genus (family Apocynaceae). These plants have a history of use in traditional medicine, and modern phytochemical investigations have identified this compound as one of their key bioactive constituents. The primary documented plant sources are outlined in the table below.
| Plant Species | Part Used | Reported Yield of this compound | Reference |
| Cynanchum wilfordii | Roots | 0.274% | |
| Cynanchum auriculatum | Not specified | Present, a key antioxidant | [1] |
| Cynanchum taiwanianum | Not specified | Present |
Table 1: Natural Plant Sources and Yield of this compound
Experimental Protocols for Isolation and Purification
The isolation of this compound from its natural sources typically involves a multi-step process encompassing extraction, partitioning, and chromatographic separation. The following protocols are detailed methodologies synthesized from published literature.
General Extraction and Partitioning Protocol
This protocol outlines the initial extraction of crude phenolic compounds from the plant material.
-
Preparation of Plant Material: Air-dry the plant material (e.g., roots of Cynanchum wilfordii) and grind it into a coarse powder.
-
Ultrasound-Assisted Extraction:
-
Suspend the powdered plant material in 95% ethanol (B145695).
-
Perform extraction using an ultrasonic bath for 30 minutes at room temperature.
-
Filter the mixture and collect the ethanol extract.
-
Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.
-
-
Solvent Partitioning:
-
Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Suspend the crude extract in water and partition it successively with petroleum ether and ethyl acetate (B1210297).
-
Collect the ethyl acetate fraction, which will be enriched with this compound.
-
Concentrate the ethyl acetate fraction to dryness to yield the crude this compound-rich extract.
-
Chromatographic Purification
The crude extract obtained from the partitioning step is a complex mixture of compounds and requires further purification using chromatographic techniques.
-
Silica (B1680970) Gel Column Chromatography (Initial Separation):
-
Dissolve the crude ethyl acetate extract in a minimal amount of methanol (B129727).
-
Adsorb the dissolved extract onto a small amount of silica gel (100-200 mesh).
-
Prepare a silica gel column (200-300 mesh) packed in a suitable non-polar solvent (e.g., chloroform (B151607) or a hexane-ethyl acetate mixture).
-
Load the adsorbed sample onto the top of the column.
-
Elute the column with a gradient of increasing polarity, for example, starting with 100% chloroform and gradually increasing the proportion of methanol (e.g., chloroform-methanol gradients of 100:1, 50:1, 20:1, 10:1, and 0:1, v/v).
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v) and visualize under UV light.
-
Combine fractions containing the compound of interest based on the TLC profile.
-
-
Sephadex LH-20 Column Chromatography (Fine Purification):
-
Dissolve the partially purified fractions containing this compound in methanol.
-
Apply the solution to a Sephadex LH-20 column pre-equilibrated with methanol.
-
Elute the column with methanol.
-
Collect fractions and monitor by TLC.
-
Combine the fractions containing pure this compound.
-
-
High-Performance Liquid Chromatography (HPLC) (Final Polishing):
-
For obtaining highly pure this compound, preparative or semi-preparative HPLC can be employed.
-
A typical system would use a C18 reversed-phase column.
-
The mobile phase could be a gradient of methanol and water (e.g., starting from 30% methanol and increasing to 100% methanol over 40 minutes).
-
Monitor the elution at a suitable wavelength (e.g., 280 nm).
-
Collect the peak corresponding to this compound.
-
Confirm the purity and identity of the isolated compound using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Visualized Workflows and Signaling Pathways
Isolation Workflow
The following diagram illustrates the general workflow for the isolation of this compound from its natural plant sources.
Caption: General workflow for the isolation of this compound.
Signaling Pathways Modulated by this compound
This compound has been shown to exert its biological effects by modulating key cellular signaling pathways. The following diagrams illustrate its interaction with the LKB1/AMPK and NF-κB pathways.
This compound has been found to inhibit hepatic de novo lipogenesis by activating the LKB1/AMPK pathway.[2]
Caption: this compound activates the LKB1/AMPK pathway.
This compound has been demonstrated to attenuate the production of inflammatory mediators by inhibiting the NF-κB signaling pathway.
Caption: this compound inhibits the NF-κB signaling pathway.
Conclusion
This technical guide provides a consolidated resource for the natural sourcing and laboratory-scale isolation of this compound. The detailed protocols and visual workflows are designed to aid researchers in obtaining this promising bioactive compound for further pharmacological and clinical investigation. The elucidation of its mechanisms of action, particularly its influence on the LKB1/AMPK and NF-κB signaling pathways, underscores its therapeutic potential and paves the way for future drug development initiatives.
References
- 1. Isolation, Purification, and Antioxidant Activity of Polyphenols from Cynanchum auriculatum Royle ex Wight | Semantic Scholar [semanticscholar.org]
- 2. This compound from Cynanchum wilfordii inhibits hepatic de novo lipogenesis by activating the LKB1/AMPK pathway in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Early Research on the Therapeutic Potential of Cynandione A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cynandione A, a biacetophenone isolated from the roots of plants from the Cynanchum genus, such as Cynanchum wilfordii and Cynanchum bungei, has emerged as a promising natural compound with significant therapeutic potential.[1][2][3][4] Traditionally used in Eastern Asian medicine for a variety of ailments, recent scientific investigations have begun to elucidate the molecular mechanisms underlying its beneficial effects.[1][2] This technical guide provides an in-depth overview of the early research on this compound, focusing on its anti-inflammatory and neuroprotective properties. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.
Anti-inflammatory Potential of this compound
Early research has strongly indicated that this compound possesses potent anti-inflammatory properties. These effects have been demonstrated in both in vitro and in vivo models, primarily through the modulation of key signaling pathways involved in the inflammatory response.
Mechanism of Action: Inhibition of NF-κB and MAPK Signaling Pathways
The anti-inflammatory effects of this compound are largely attributed to its ability to suppress the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[1][2][5] In various studies, this compound has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-stimulated macrophages and microglial cells.[1][2][3][5]
The mechanism involves the inhibition of IκB-α phosphorylation and degradation, which prevents the translocation of the NF-κB p65 subunit to the nucleus.[1][2][3] Additionally, this compound has been observed to inhibit the phosphorylation of key MAPK proteins, including ERK and p38.[1][2]
Quantitative Data on Anti-inflammatory Effects
The following tables summarize the key quantitative findings from early studies on the anti-inflammatory effects of this compound.
Table 1: In Vitro Anti-inflammatory Effects of this compound
| Cell Line | Stimulant | This compound Concentration | Effect | Reference |
| RAW264.7 Macrophages | LPS | Up to 200 μM | Dose-dependent decrease in NO and PGE2 production. No cytotoxicity observed. | [1][2] |
| RAW264.7 Macrophages | LPS | Not specified | Attenuated expression of iNOS and COX-2. | [1][2] |
| BV-2 Microglial Cells | LPS | Up to 80 µM | Concentration-dependent decrease in NO production and iNOS expression. No cytotoxicity observed. | [3][5] |
| BV-2 Microglial Cells | LPS | Not specified | Attenuated expression of TNF-α, IL-6, and IL-1β. | [3][5] |
Table 2: In Vivo Anti-inflammatory Effects of this compound
| Animal Model | Treatment | Effect | Reference |
| LPS-injected C57BL/6N mice | This compound administration | Significantly decreased plasma levels of TNF-α, IL-6, and IL-1β. Improved survival in septic mice with lethal endotoxemia. | [1][2] |
| LPS-injected mice | This compound administration | Inhibited LPS-induced iNOS and COX-2 protein levels in the spleen. | [2] |
Experimental Protocols
-
Cell Lines: RAW264.7 murine macrophages and BV-2 murine microglial cells were commonly used.
-
Culture Conditions: Cells were cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells were pre-treated with various concentrations of this compound for a specified time before stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Animal Model: C57BL/6N mice were frequently used.
-
Induction of Inflammation: Inflammation was induced by intraperitoneal injection of LPS.
-
Treatment: this compound was administered to the mice, and its effects on plasma cytokine levels and survival rates were monitored.
-
Nitric Oxide (NO) Assay: The Griess reaction was used to measure the production of nitrite, a stable metabolite of NO, in the cell culture supernatant.
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA was employed to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in cell culture supernatants or mouse plasma.
-
Western Blotting: This technique was used to determine the protein expression levels of key inflammatory mediators like iNOS and COX-2, and to assess the phosphorylation status of proteins in the NF-κB and MAPK signaling pathways (e.g., IκB-α, ERK, p38).
-
Reverse Transcription-Polymerase Chain Reaction (RT-PCR): RT-PCR was utilized to measure the mRNA expression levels of pro-inflammatory genes.
Neuroprotective Potential of this compound
This compound has also demonstrated significant neuroprotective effects in various experimental models of neuronal damage.
Mechanism of Action: Attenuation of Oxidative Stress and Excitotoxicity
The neuroprotective properties of this compound are linked to its ability to counteract oxidative stress and excitotoxicity. It has been shown to protect cultured cortical neurons from toxicity induced by hydrogen peroxide (H2O2), L-glutamate, and kainate.[6][7] The compound can attenuate the decrease in levels of crucial antioxidant enzymes like glutathione (B108866) and superoxide (B77818) dismutase.[6] Furthermore, in models of cerebral ischemia, this compound has been found to mitigate ischemic injuries.[8] It has been shown to down-regulate the expression of high mobility group box 1 (HMGB1) and dihydropyrimidinase-like 2 (DPYSL2), proteins implicated in neuronal injury.[8][9]
Quantitative Data on Neuroprotective Effects
The following table summarizes key quantitative data from studies on the neuroprotective effects of this compound.
Table 3: Neuroprotective Effects of this compound
| Model | This compound Concentration/Dose | Effect | Reference |
| Cultured rat cortical neurons (H2O2-induced toxicity) | 50 µM | Significantly reduced neurotoxicity. | [6][7] |
| PC12 cells (glutamate-induced cytotoxicity) | 10 µM | Aborted glutamate-induced increase in DPYSL2 and HMGB1 levels. | [8] |
| PC12 cells and cerebellar granule neurons (glutamate-induced neurotoxicity) | 10 to 100 µM | Dose-dependently mitigated neurotoxicity. | [9] |
| Rats with cerebral ischemia | 30 mg/kg | Attenuated the rise in HMGB1 levels and mitigated DPYSL2 cleavage in brain tissues. Markedly improved neurological deficit scores at 24 and 72 h. 7.2% reduction in cerebral infarction size at 72 h. | [8] |
Experimental Protocols
-
Cell Lines: Primary cultured rat cortical neurons and PC12 pheochromocytoma cells were utilized.
-
Induction of Neurotoxicity: Neurotoxicity was induced using agents like H2O2, L-glutamate, or kainate.
-
Viability Assays: Cell viability was assessed using methods such as the MTT assay or lactate (B86563) dehydrogenase (LDH) release assay.
-
Proteomic Analysis: Two-dimensional gel electrophoresis and mass spectrometry were used to identify changes in protein expression in response to this compound treatment.
-
Animal Model: Rats were subjected to experimentally induced cerebral ischemia.
-
Treatment: this compound was administered to the animals.
-
Outcome Measures: Neurological deficit scores and cerebral infarction size were evaluated to assess the neuroprotective effects.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways modulated by this compound and the general experimental workflows described in the early research.
Caption: Anti-inflammatory mechanism of this compound via inhibition of MAPK and NF-κB pathways.
Caption: General experimental workflow for investigating the anti-inflammatory effects of this compound.
Caption: Key neuroprotective mechanisms of this compound.
Conclusion and Future Directions
The early research on this compound has laid a strong foundation for its development as a potential therapeutic agent for inflammatory diseases and neurodegenerative disorders. Its multifaceted mechanism of action, targeting key signaling pathways like NF-κB and MAPK, and its ability to mitigate oxidative stress and excitotoxicity, make it a compelling candidate for further investigation.
Future research should focus on several key areas:
-
Pharmacokinetics and Bioavailability: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
-
Safety and Toxicology: Comprehensive toxicology studies are required to establish a clear safety profile for potential clinical applications.
-
Efficacy in Chronic Disease Models: The therapeutic efficacy of this compound should be evaluated in more chronic and complex animal models of inflammatory and neurodegenerative diseases.
-
Structure-Activity Relationship Studies: The synthesis and evaluation of this compound derivatives could lead to the development of more potent and selective compounds.
References
- 1. This compound attenuates lipopolysaccharide-induced production of inflammatory mediators via MAPK inhibition and NF-κB inactivation in RAW264.7 macrophages and protects mice against endotoxin shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound attenuates lipopolysaccharide-induced production of inflammatory mediators via MAPK inhibition and NF-κB inactivation in RAW264.7 macrophages and protects mice against endotoxin shock - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound from Cynanchum wilfordii attenuates the production of inflammatory mediators in LPS-induced BV-2 microglial cells via NF-κB inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. One-Pot Gram-Scale Synthesis of this compound and Detailed Mechanistic Insights into its Regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. This compound from Cynanchum wilfordii protects cultured cortical neurons from toxicity induced by H2O2, L-glutamate, and kainate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound mitigates ischemic injuries in rats with cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of this compound’s Anti-Ischemic Stroke Effects from Pathways and Protein-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Effects of Cynandione A on Cell Lines: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cynandione A, an acetophenone (B1666503) isolated from the roots of Cynanchum wilfordii, has garnered significant interest in the scientific community for its potential therapeutic properties. This technical whitepaper provides a comprehensive overview of the documented in vitro effects of this compound on various cell lines. The information presented herein is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug discovery and development. This document summarizes key quantitative data, outlines detailed experimental methodologies for pivotal assays, and visualizes the implicated signaling pathways.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data on the effects of this compound on cell viability, cytotoxicity, and the production of inflammatory mediators in different cell lines.
Table 1: Cytotoxicity and Cell Viability Data for this compound
| Cell Line | Assay | Concentration | Effect |
| RAW 264.7 (Murine Macrophages) | MTT | Up to 200 µM | No significant cytotoxicity observed; cell viability maintained above 90%[1]. |
| BV-2 (Murine Microglial Cells) | MTT | Up to 80 µM | No cytotoxic activity exhibited[2][3][4]. |
Table 2: Anti-inflammatory Effects of this compound in RAW 264.7 Macrophages
| Inflammatory Mediator | Assay | Treatment | Concentration of this compound | Inhibition/Reduction |
| Nitric Oxide (NO) | Griess Assay | LPS (1 µg/mL) | Dose-dependent | Significant decrease in production[1]. |
| Prostaglandin E2 (PGE2) | ELISA | LPS (1 µg/mL) | Dose-dependent | Significant decrease in production[1]. |
| iNOS (protein) | Western Blot | LPS (1 µg/mL) | Dose-dependent | Attenuated expression[1]. |
| COX-2 (protein) | Western Blot | LPS (1 µg/mL) | Dose-dependent | Attenuated expression[1]. |
| TNF-α (mRNA) | RT-PCR, qPCR | LPS (1 µg/mL) | Dose-dependent | Suppressed expression[1]. |
| IL-6 (mRNA) | RT-PCR, qPCR | LPS (1 µg/mL) | Dose-dependent | Suppressed expression[1]. |
| IL-1β (mRNA) | RT-PCR, qPCR | LPS (1 µg/mL) | Dose-dependent | Suppressed expression[1]. |
Table 3: Anti-inflammatory Effects of this compound in BV-2 Microglial Cells
| Inflammatory Mediator | Assay | Treatment | IC50 Value | Inhibition/Reduction |
| Nitric Oxide (NO) | Griess Assay | LPS (1 µg/mL) | 27.13 ± 5.38 µM | Significant decrease in production[4]. |
| TNF-α | ELISA, RT-PCR | LPS (1 µg/mL) | - | Attenuated expression[2][4]. |
| IL-6 | ELISA, RT-PCR | LPS (1 µg/mL) | - | Attenuated expression[2][4]. |
| IL-1β | ELISA, RT-PCR | LPS (1 µg/mL) | - | Attenuated expression[2][4]. |
Table 4: Effects of this compound on Hepatic Lipogenesis in HepG2 Cells
| Target Molecule | Assay | Treatment | Effect |
| SREBP-1c (mRNA) | Not specified | LXRα agonists (GW3954, T0901317) | Suppressed the increased levels of SREBP-1c. |
| Phosphorylated AMP kinase (pAMPK) | Not specified | - | Increased levels. |
| Phosphorylated Liver Kinase B1 (LKB1) | Not specified | - | Induced phosphorylation. |
Note on A549 and Bel-7402 Cell Lines: While this whitepaper aims to be comprehensive, a thorough review of the current scientific literature did not yield specific IC50 values or quantitative apoptosis data for the effect of this compound on human lung carcinoma (A549) and human hepatocellular carcinoma (Bel-7402) cell lines. Research on a related compound, caudatin, from a Cynanchum species, has shown an IC50 value of 121.1 mg/mL on A549 cells[2]. However, it is important to note that this is a different compound and its activity may not be representative of this compound. Further research is required to determine the specific cytotoxic and apoptotic effects of this compound on these and other cancer cell lines.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this whitepaper.
Cell Viability and Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial succinate (B1194679) dehydrogenase in viable cells. The amount of formazan produced is proportional to the number of living cells.
-
Protocol:
-
Cell Seeding: Plate cells (e.g., RAW 264.7, BV-2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 18 hours in serum-free medium[1].
-
Treatment: Treat the cells with various concentrations of this compound and/or an inflammatory stimulus like Lipopolysaccharide (LPS) for the desired duration (e.g., 24 hours)[1].
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Solubilization: After incubation, add a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Quantification of Inflammatory Mediators
1. Nitric Oxide (NO) Production (Griess Assay)
-
Principle: This assay measures the concentration of nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of NO, in cell culture supernatants.
-
Protocol:
-
Sample Collection: After cell treatment, collect the culture supernatants.
-
Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (typically a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
Incubation: Incubate the mixture at room temperature for 10-15 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 550 nm[1]. The nitrite concentration is determined by comparison with a sodium nitrite standard curve.
-
2. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines (e.g., PGE₂, TNF-α, IL-6, IL-1β)
-
Principle: ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.
-
Protocol:
-
Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).
-
Sample Incubation: Add cell culture supernatants and standards to the wells and incubate.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine.
-
Enzyme Conjugate: Wash the plate and add an enzyme-linked conjugate (e.g., streptavidin-horseradish peroxidase).
-
Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB) to produce a colored product.
-
Reaction Stoppage and Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength.
-
Analysis of Protein Expression and Signaling Pathways
1. Western Blotting for iNOS, COX-2, and NF-κB/MAPK Pathway Proteins
-
Principle: This technique is used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane where they are stained with antibodies specific to the target protein.
-
Protocol:
-
Cell Lysis: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors[2].
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., iNOS, COX-2, phospho-IκB-α, phospho-ERK, phospho-p38, NF-κB p65) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
2. Nuclear and Cytoplasmic Fractionation for NF-κB Translocation
-
Principle: To analyze the translocation of NF-κB from the cytoplasm to the nucleus, cellular components are separated into nuclear and cytoplasmic fractions.
-
Protocol:
-
Cell Harvesting and Lysis: Harvest treated cells and lyse them in a hypotonic buffer to swell the cells and disrupt the plasma membrane.
-
Cytoplasmic Fraction Collection: Centrifuge the lysate to pellet the nuclei. The supernatant contains the cytoplasmic fraction.
-
Nuclear Fraction Extraction: Resuspend the nuclear pellet in a high-salt nuclear extraction buffer to lyse the nuclear membrane and release nuclear proteins.
-
Analysis: Analyze the protein content of both fractions for the NF-κB p65 subunit by Western blotting.
-
Apoptosis Assays
1. Flow Cytometry with Annexin V-FITC and Propidium Iodide (PI) Staining
-
Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
-
Protocol:
-
Cell Harvesting: Harvest treated cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Mandatory Visualizations
Signaling Pathways
Caption: this compound's anti-inflammatory mechanism.
Experimental Workflows
Caption: Workflow for MTT cell viability assay.
Caption: Apoptosis detection by flow cytometry.
Conclusion
This compound demonstrates significant anti-inflammatory and anti-lipogenic properties in vitro. Its ability to modulate the NF-κB and MAPK signaling pathways underscores its potential as a lead compound for the development of novel therapeutics for inflammatory diseases. While its effects on some non-cancerous cell lines have been characterized, a notable gap exists in the understanding of its cytotoxic and apoptotic effects on a broader range of cancer cell lines. Further investigation is warranted to fully elucidate the anti-cancer potential of this compound and to establish a comprehensive profile of its interactions with various cellular models. This whitepaper provides a foundational resource to guide future research in these promising areas.
References
- 1. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Acetophenones from the roots of Cynanchum wilfordii H(EMSLEY) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ethnobotany, Phytochemistry and Pharmacological Effects of Plants in Genus Cynanchum Linn. (Asclepiadaceae) [mdpi.com]
The Role of Cynandione A in Traditional Medicine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cynandione A, a bioactive acetophenone (B1666503) predominantly isolated from the roots of Cynanchum wilfordii, has garnered significant attention for its therapeutic potential, which is rooted in its historical use in traditional Eastern Asian medicine.[1][2][3] Traditionally, Cynanchum species have been utilized for a wide array of ailments, including gastrointestinal diseases and arteriosclerosis.[1][2][3] Modern pharmacological studies have begun to elucidate the molecular mechanisms underlying the therapeutic effects of this compound, revealing its potent anti-inflammatory and metabolic regulatory properties. This technical guide provides an in-depth overview of the current understanding of this compound's mechanisms of action, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations to aid researchers and drug development professionals in harnessing its therapeutic potential.
Core Pharmacological Activities
This compound exhibits two primary, well-documented pharmacological activities: the inhibition of inflammatory responses and the regulation of hepatic lipid metabolism. These activities are mediated through the modulation of key cellular signaling pathways.
Anti-Inflammatory Effects
This compound has demonstrated significant anti-inflammatory activity by attenuating the production of pro-inflammatory mediators.[1][2] This is achieved through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways, which are central to the inflammatory response.[1][2]
Regulation of Hepatic Lipogenesis
In the context of metabolic regulation, this compound has been shown to inhibit de novo lipogenesis in the liver.[4] This effect is mediated by the activation of the Liver Kinase B1 (LKB1)/AMP-activated Protein Kinase (AMPK) signaling pathway, a critical regulator of cellular energy homeostasis.[4]
Quantitative Data on Bioactivity
The following tables summarize the quantitative data from key studies, highlighting the dose-dependent effects of this compound on various biological markers.
Table 1: Anti-Inflammatory Activity of this compound
| Cell Line | Stimulant | Analyte | This compound Concentration | % Inhibition / Effect | Reference |
| RAW264.7 Macrophages | LPS | Nitric Oxide (NO) | Dose-dependent | Significant decrease | [1][2] |
| RAW264.7 Macrophages | LPS | Prostaglandin E2 (PGE2) | Dose-dependent | Significant decrease | [1][2] |
| RAW264.7 Macrophages | LPS | TNF-α | Not specified | Significant decrease in plasma levels in mice | [1][2] |
| RAW264.7 Macrophages | LPS | IL-6 | Not specified | Significant decrease in plasma levels in mice | [1][2] |
| RAW264.7 Macrophages | LPS | IL-1β | Not specified | Significant decrease in plasma levels in mice | [1][2] |
| BV-2 Microglial Cells | LPS | Nitric Oxide (NO) | Up to 80 µM | Significant decrease | [2] |
| BV-2 Microglial Cells | LPS | iNOS expression | Up to 80 µM | Significant decrease | [2] |
| BV-2 Microglial Cells | LPS | TNF-α | Not specified | Significant attenuation | [2] |
| BV-2 Microglial Cells | LPS | IL-6 | Not specified | Significant attenuation | [2] |
| BV-2 Microglial Cells | LPS | IL-1β | Not specified | Significant attenuation | [2] |
Table 2: Effect of this compound on Hepatic Lipogenesis
| Cell Line | Treatment | Key Molecules | This compound Concentration | Effect | Reference |
| HepG2 Cells | LXRα agonists (GW3954, T0901317) | SREBP-1c mRNA | Not specified | Suppression of increased SREBP-1c levels | [4] |
| HepG2 Cells | Not specified | Phosphorylated AMPK (pAMPK) | Not specified | Increased pAMPK level | [4] |
| HepG2 Cells | Not specified | Phosphorylated LKB1 (pLKB1) | Not specified | Increased pLKB1 level | [4] |
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways modulated by this compound.
Anti-Inflammatory Signaling Pathway
Caption: this compound inhibits LPS-induced inflammation.
Hepatic Lipogenesis Signaling Pathway
Caption: this compound inhibits hepatic lipogenesis.
Experimental Protocols
In Vitro Anti-Inflammatory Assay in Macrophages
Objective: To evaluate the effect of this compound on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW264.7 or BV-2 cells).
Methodology:
-
Cell Culture:
-
Culture RAW264.7 or BV-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Seeding:
-
Seed the cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 10, 20, 40, 80 µM) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. A vehicle control (DMSO) and an LPS-only control should be included.
-
-
Nitric Oxide (NO) Measurement:
-
Collect the cell culture supernatant.
-
Measure the nitrite (B80452) concentration in the supernatant using the Griess reagent assay as an indicator of NO production.
-
-
Cytokine Measurement (ELISA):
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the cell culture supernatant using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
-
Western Blot Analysis for Signaling Proteins:
-
Lyse the cells to extract total protein.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total forms of ERK, p38, IκBα, and NF-κB p65.
-
Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
-
Hepatic Lipogenesis Inhibition Assay
Objective: To assess the effect of this compound on the LKB1/AMPK signaling pathway and markers of lipogenesis in hepatocytes (e.g., HepG2 cells).
Methodology:
-
Cell Culture:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
-
Induction of Lipogenesis (Optional):
-
To study the inhibitory effect, lipogenesis can be induced by treating the cells with LXRα agonists such as GW3954 or T0901317.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).
-
-
Western Blot Analysis:
-
Extract total protein from the cells.
-
Perform Western blotting as described above using primary antibodies against phosphorylated and total forms of LKB1 and AMPK, as well as antibodies against SREBP-1c and key lipogenic enzymes (e.g., Fatty Acid Synthase, Acetyl-CoA Carboxylase).
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Isolate total RNA from the cells.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using specific primers for SREBP-1c and other lipogenic genes to quantify their mRNA expression levels. Normalize the expression to a housekeeping gene (e.g., GAPDH).
-
Conclusion
This compound, a key bioactive compound from traditionally used medicinal plants, presents a promising scaffold for the development of novel therapeutics for inflammatory and metabolic diseases. Its ability to modulate the NF-κB/MAPK and LKB1/AMPK signaling pathways provides a solid foundation for its observed anti-inflammatory and anti-lipogenic effects. The data and protocols presented in this guide offer a comprehensive resource for researchers to further investigate and harness the therapeutic potential of this compound. Future research should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic profiling, and safety assessments to translate these preclinical findings into clinical applications.
References
- 1. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound from Cynanchum wilfordii attenuates the production of inflammatory mediators in LPS-induced BV-2 microglial cells via NF-κB inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound attenuates lipopolysaccharide-induced production of inflammatory mediators via MAPK inhibition and NF-κB inactivation in RAW264.7 macrophages and protects mice against endotoxin shock - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
One-Pot Gram-Scale Synthesis of Cynandione A: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cynandione A, a natural biaryl compound isolated from Cynanchum wilfordii, has demonstrated a range of promising biological activities, including anti-inflammatory, neuroprotective, and antioxidant effects.[1][2][3] However, its limited availability from natural sources and commercial suppliers has been a significant bottleneck for extensive in-vivo evaluation and further drug development. This application note details a robust and efficient one-pot, gram-scale synthesis of this compound. The described method streamlines the synthetic process, enhancing pot and cost efficiency, and reliably produces high yields of the target compound.[1][2] This protocol is designed to be a practical guide for researchers requiring substantial quantities of this compound for their studies.
Introduction
The growing interest in the therapeutic potential of this compound necessitates a scalable and economical synthetic route.[1][2] Early synthetic approaches involved multiple steps and resulted in modest yields, insufficient for in-depth biological research.[1][2] The one-pot synthesis presented here addresses these limitations by performing four sequential chemical transformations in a single reaction vessel.[1] This method significantly reduces the need for intermediate purification steps, solvent usage, and overall operational time.[1] The key step in this synthesis is a regioselective conjugate addition of an acetyl bisphenol to a benzoquinone substrate.[1][2]
Reaction Scheme and Workflow
The one-pot synthesis of this compound involves the following sequential transformations within a single pot:
-
Oxidation: An initial reactant is oxidized to its corresponding benzoquinone.
-
Regioselective Conjugate Addition: A second reactant undergoes a regioselective conjugate addition to the in-situ generated benzoquinone.
-
Inevitable Oxidation: The newly formed this compound is partially oxidized by the co-existing oxidant.
-
Reduction: The oxidized form of this compound is then reduced to yield the final product.[1]
Experimental Protocol
Materials and General Methods
All chemicals should be of reagent grade and used as purchased without further purification. Reactions should be conducted under an inert atmosphere (e.g., dry nitrogen) using distilled, dry solvents. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel 60 F-254 plates, with visualization under UV light.[1] Flash column chromatography for purification should be performed using silica gel 60 (230–400 mesh).[1]
One-Pot Gram-Scale Synthesis of this compound
-
To a solution of 2,4-dihydroxyacetophenone (1.0 g, 6.57 mmol, 1.0 equiv) and 4-hydroxyacetophenone (1.0 g, 6.57 mmol, 1.0 equiv) in dichloromethane (B109758) (CH2Cl2, 50 mL), add silver(I) oxide (Ag2O, 3.2 g, 2.1 equiv).
-
Stir the mixture at room temperature for 16 hours under a nitrogen atmosphere.
-
To the crude reaction mixture, add acetic acid (AcOH, 30 mL), water (15 mL), and zinc powder (Zn, 430 mg, 1.0 equiv).
-
Stir the resulting mixture at room temperature for 4 hours.
-
Filter the mixture through a pad of Celite.
-
Dilute the filtrate with ethyl acetate (B1210297) (EtOAc) and extract twice.
-
Wash the combined organic layers with water and brine, then dry over magnesium sulfate (B86663) (MgSO4).
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash chromatography on silica gel using a hexane/acetone (2:1) eluent system to yield this compound.[1]
Note on Purification: this compound has a tendency to dimerize. To minimize the formation of byproducts, it is recommended to use a short-column chromatography setup.[1]
Quantitative Data
The one-pot synthesis method provides a high yield of this compound. The following table summarizes the results of the gram-scale synthesis.
| Scale (mmol) | Starting Material 5 (g) | Starting Material 6 (g) | Product (g) | Yield (%) | Reference |
| 6.6 | 1.0 | 1.0 | 1.6 | 82 | [1] |
For comparison, a sequential two-pot process resulted in a slightly lower yield of 79%.[1] The optimized one-pot conditions with a fine-tuned co-solvent system proved to be most effective at the gram scale.[1]
Optimization of Reduction Conditions
Several reducing agents were evaluated to optimize the final reduction step for chemoselectivity and yield. The results are summarized below.
| Reducing Agent | Equivalents | Co-solvent | Yield of this compound (%) | Notes | Reference |
| NaBH4 | 1.2 | - | 21 | Poor chemoselectivity, reduction of acetyl groups observed. | [1] |
| Zn | 2.0 | H2O/AcOH | 59 | Successful reduction. | [1] |
| Zn | 1.0 | CH2Cl2/AcOH/H2O (10:6:3) | 79 | Improved yield with optimized stoichiometry and solvent system. | [1] |
Conclusion
The detailed one-pot, gram-scale synthesis protocol provides a practical and efficient method for producing this compound.[1] This approach offers significant advantages in terms of yield, operational simplicity, and scalability, thereby facilitating the advanced biological and pharmacological investigation of this promising natural product.[1][2] The key to the success of this synthesis lies in the identification of compatible reduction conditions that can be applied in the same pot, ensuring high chemoselectivity and product yield.[1]
References
Protocol for the Isolation of Cynandione A from Cynanchum Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cynandione A, a bioactive acetophenone (B1666503) found in various Cynanchum species, has garnered significant interest within the scientific community due to its diverse pharmacological activities. These include potent antioxidant, anti-inflammatory, and neuroprotective properties. This document provides a comprehensive protocol for the isolation and purification of this compound from Cynanchum species, intended for researchers in natural product chemistry, pharmacology, and drug development. The methodologies outlined herein are based on established scientific literature and are designed to yield this compound of high purity.
Quantitative Data Summary
The following table summarizes quantitative data related to the isolation of this compound from Cynanchum wilfordii. It is important to note that yields may vary depending on the specific Cynanchum species, geographical source, and the precise experimental conditions employed.
| Parameter | Value | Species | Reference |
| Starting Plant Material (dried roots) | 300 g | Cynanchum wilfordii | |
| 70% Ethanol (B145695) Extract | 7 g | Cynanchum wilfordii | |
| Ethyl Acetate (B1210297) (EtOAc) Fraction | 500 mg | Cynanchum wilfordii | |
| Final Yield of this compound | 9.6 mg | Cynanchum wilfordii |
Experimental Workflow
The overall workflow for the isolation of this compound is depicted in the following diagram.
Caption: Experimental workflow for the isolation of this compound.
Detailed Experimental Protocols
Preparation of Plant Material
-
Obtain the dried roots of the desired Cynanchum species.
-
Grind the dried roots into a coarse powder using a mechanical grinder.
-
Store the powdered material in a cool, dry place until extraction.
Extraction
-
Weigh 1600 g of the dried Cynanchum auriculatum root powder.[1]
-
Place the powder in a large vessel suitable for ultrasound-assisted extraction.[1]
-
Add 90% ethanol at a material-to-liquid ratio of 1:20 (w/v).[1]
-
Perform ultrasound-assisted extraction at 40°C for 30 minutes.[1]
-
Filter the extract through cheesecloth and then filter paper to remove solid plant material.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure to yield the crude ethanol extract.[1]
Solvent Partitioning
-
Suspend the crude ethanol extract (approximately 0.4 kg) in 1.5 L of distilled water.[1]
-
Transfer the suspension to a large separatory funnel.
-
Perform liquid-liquid partitioning by adding an equal volume of ethyl acetate.
-
Shake the funnel vigorously and allow the layers to separate.
-
Collect the upper ethyl acetate layer.
-
Repeat the extraction of the aqueous layer with ethyl acetate until the ethyl acetate layer becomes colorless.[1]
-
Combine all the ethyl acetate fractions.
-
Concentrate the combined ethyl acetate fractions using a rotary evaporator and then dry under vacuum to obtain the ethyl acetate extract (approximately 39.72 g).[1]
Silica Gel Column Chromatography
-
Prepare a slurry of the ethyl acetate extract with a small amount of 200-300 mesh silica gel.
-
Pack a glass chromatography column with 200-300 mesh silica gel in a suitable solvent (e.g., petroleum ether).
-
Carefully load the prepared slurry onto the top of the packed column.
-
Perform gradient elution using a petroleum ether-ethyl acetate system, gradually increasing the polarity (from 20:1 to 1:1, v/v).[1]
-
Subsequently, continue the gradient elution with a chloroform-methanol system (from 10:1 to 1:1, v/v).[1]
-
Collect fractions of approximately 250 mL.[1]
-
Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase.
-
Combine the fractions that show the presence of this compound based on the TLC analysis.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification
-
Dissolve the pooled and concentrated fractions containing this compound in a suitable solvent (e.g., methanol).
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
Perform preparative RP-HPLC using a C18 column.
-
Mobile Phase: A gradient of an aqueous solution containing 0.4% formic acid (A) and methanol (B129727) (B) can be used.[1]
-
Gradient Elution: An example gradient is as follows: 0–15 min, 20–70% B; 15–17 min, 70% B; 17–20 min, 70–20% B.[1]
-
Flow Rate: Set the flow rate to an appropriate level for the column dimensions (e.g., 0.3 mL/min for an analytical column).[1]
-
Detection: Monitor the elution profile using a UV detector at a wavelength of 360 nm.[1]
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent from the collected fraction to obtain pure this compound.
Structure Elucidation and Purity Assessment
-
Confirm the identity of the isolated this compound using spectroscopic methods such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
-
Assess the purity of the final compound using analytical HPLC.
Signaling Pathways Modulated by this compound
This compound has been reported to modulate several key signaling pathways, contributing to its anti-inflammatory and metabolic regulatory effects.
LKB1/AMPK Signaling Pathway
This compound has been shown to inhibit hepatic de novo lipogenesis by activating the LKB1/AMPK pathway.[2]
Caption: this compound activates the LKB1/AMPK pathway.
NF-κB and MAPK Signaling Pathways
This compound exerts its anti-inflammatory effects by suppressing the activation of NF-κB and MAPK signaling pathways.[3]
Caption: this compound inhibits NF-κB and MAPK pathways.
References
Application Notes and Protocols for the Quantification of Cynandione A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Cynandione A using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The protocols are intended to guide researchers in establishing robust and reliable analytical methods for the quantification of this compound in various matrices.
High-Performance Liquid Chromatography (HPLC-UV) Method
This section outlines a general-purpose reversed-phase HPLC method suitable for the quantification of this compound in raw materials and extracts. The following protocol is based on established methods for similar acetophenone (B1666503) derivatives and general validation principles for HPLC assays.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of a validated HPLC-UV method for the quantification of this compound.
| Parameter | Typical Performance |
| Linearity (r²) | > 0.999 |
| Accuracy (Recovery) | 98.0% - 102.0% |
| Precision (RSD%) | < 2.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Retention Time | 5 - 10 minutes |
Experimental Protocol: HPLC-UV Quantification of this compound
1.2.1. Instrumentation and Materials
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
HPLC grade acetonitrile (B52724), methanol (B129727), and water.
-
Formic acid or acetic acid (analytical grade).
-
This compound reference standard.
1.2.2. Chromatographic Conditions
-
Mobile Phase: A mixture of acetonitrile and water (containing 0.1% formic acid) is a common starting point. A typical gradient might be:
-
0-15 min: 30-70% Acetonitrile
-
15-20 min: 70-30% Acetonitrile
-
20-25 min: 30% Acetonitrile (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Acetophenones typically have a UV maximum around 254 nm or 275 nm. A PDA detector can be used to determine the optimal wavelength.
-
Injection Volume: 10 µL.
1.2.3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation:
-
For plant extracts, an extraction with methanol or a suitable solvent system is required, followed by filtration through a 0.45 µm syringe filter before injection.
-
The content of this compound in Cynanchum wilfordii has been reported to be approximately 0.274%.
-
1.2.4. Method Validation Parameters
-
Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be > 0.999.
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of this compound. The recovery should be within 98-102%.
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate samples at different concentrations. The relative standard deviation (RSD) should be less than 2%.
-
Specificity: The method's ability to resolve this compound from other components in the sample matrix should be demonstrated. Peak purity can be assessed using a PDA detector.
Experimental Workflow: HPLC-UV Method
Caption: Workflow for HPLC-UV quantification of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This section provides a detailed and sensitive LC-MS/MS method for the quantification of this compound in biological matrices such as rat plasma and tissues.[1] The protocol is based on a validated method and is suitable for pharmacokinetic and tissue distribution studies.
Quantitative Data Summary
The following table summarizes the performance characteristics of the validated LC-MS/MS method for this compound quantification.[1]
| Parameter | Performance in Plasma | Performance in Tissue Homogenate |
| Linearity Range | 0.2 - 1000 ng/mL | 0.2 - 1000 ng/mL |
| Correlation Coefficient (r) | > 0.992 | > 0.992 |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL | 0.2 ng/mL |
| Intra-day Precision (RSD%) | < 14.4% | < 14.2% |
| Inter-day Precision (RSD%) | < 14.4% | < 14.2% |
| Intra-day Accuracy | < 14.4% | < 14.2% |
| Inter-day Accuracy | < 14.4% | < 14.2% |
| Retention Time of this compound | 1.41 min | 1.41 min |
| Retention Time of IS (Honokiol) | 2.63 min | 2.63 min |
Experimental Protocol: LC-MS/MS Quantification of this compound
2.2.1. Instrumentation and Materials
-
LC-MS/MS system (e.g., Agilent G6410A triple quadrupole).[1]
-
Zorbax SB-C18 column (3.5 µm, 2.1 x 100 mm) with a C18 guard column.[1]
-
Honokiol (Internal Standard).
-
Methanol (LC-MS grade), formic acid (LC-MS grade), ethyl acetate (B1210297) (analytical grade), and physiological saline.
2.2.2. Chromatographic Conditions [1]
-
Mobile Phase: Isocratic elution with methanol and 0.1% formic acid in water (78:22, v/v).
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: Ambient.
-
Injection Volume: Not specified, typically 5-10 µL.
2.2.3. Mass Spectrometry Conditions [1]
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Specific precursor and product ions need to be determined.
-
Honokiol (IS): Specific precursor and product ions need to be determined.
-
2.2.4. Standard and Sample Preparation [1]
-
Standard Stock Solutions: Prepare stock solutions of this compound and Honokiol (IS) in methanol.
-
Working Standard Solutions: Prepare calibration standards by spiking blank plasma or tissue homogenate with appropriate amounts of this compound and a fixed concentration of the IS.
-
Sample Preparation (Plasma): a. To a plasma sample, add the internal standard (Honokiol). b. Perform a liquid-liquid extraction with ethyl acetate. c. Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase for injection.
-
Sample Preparation (Tissue): a. Homogenize tissue samples with physiological saline. b. Treat the homogenate in the same manner as the plasma samples (add IS, extract with ethyl acetate, evaporate, and reconstitute).
Experimental Workflow: LC-MS/MS Method
Caption: Workflow for LC-MS/MS quantification of this compound.
References
Application Notes and Protocols for Cynandione A in Anti-Inflammatory Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Cynandione A, a key bioactive acetophenone (B1666503) isolated from the roots of Cynanchum wilfordii, in various anti-inflammatory assays. This document outlines detailed protocols for in vitro and in vivo experiments, data presentation guidelines, and visual representations of the underlying molecular pathways.
This compound has demonstrated significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.[1][2] It effectively reduces the production of pro-inflammatory mediators, making it a compound of interest for therapeutic development in inflammatory diseases.[2]
Mechanism of Action
This compound exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2] In response to inflammatory stimuli like lipopolysaccharide (LPS), these pathways become activated, leading to the transcription and release of various pro-inflammatory mediators.[3][4]
This compound has been shown to:
-
Inhibit the phosphorylation and degradation of IκB-α, which prevents the nuclear translocation of the NF-κB p65 subunit.[2][5]
-
Suppress the phosphorylation of key MAPK proteins, specifically ERK and p38.[2]
By inhibiting these upstream signaling events, this compound effectively downregulates the expression and production of inflammatory molecules such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[2][5][6]
Quantitative Data Summary
The following table summarizes the reported effects of this compound in various anti-inflammatory assays.
| Assay | Cell Line/Model | Stimulant | Key Findings | Reference |
| Nitric Oxide (NO) Production | RAW264.7 Macrophages | LPS | Dose-dependent decrease in NO production. | [2] |
| BV-2 Microglial Cells | LPS | Significant reduction in NO production. | [5][6] | |
| Prostaglandin E2 (PGE2) Production | RAW264.7 Macrophages | LPS | Dose-dependent inhibition of PGE2 release. | [2] |
| Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β) | RAW264.7 Macrophages | LPS | Significant attenuation of TNF-α, IL-6, and IL-1β expression and release. | [2] |
| BV-2 Microglial Cells | LPS | Marked reduction in TNF-α, IL-6, and IL-1β levels. | [5][6] | |
| C57BL/6N Mice (in vivo) | LPS | Significant decrease in plasma levels of TNF-α, IL-6, and IL-1β. | [2] | |
| iNOS and COX-2 Expression | RAW264.7 Macrophages | LPS | Attenuated expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). | [2] |
| BV-2 Microglial Cells | LPS | Decreased expression of iNOS. | [5] | |
| NF-κB Activation | RAW264.7 Macrophages | LPS | Inhibited IκB-α phosphorylation and degradation, and nuclear translocation of NF-κB p65. | [2] |
| BV-2 Microglial Cells | LPS | Inhibited IκB-α phosphorylation and nuclear translocation of NF-κB. | [5][6] | |
| MAPK Activation | RAW264.7 Macrophages | LPS | Inhibited phosphorylation of ERK and p38 MAP kinases. | [2] |
| Endotoxin (B1171834) Shock Model | C57BL/6N Mice | LPS | Improved survival of septic mice. | [2] |
Experimental Protocols
In Vitro Anti-Inflammatory Assays in Macrophage Cell Lines (RAW264.7 or BV-2)
This protocol describes the general workflow for assessing the anti-inflammatory effects of this compound in cultured macrophage or microglial cells.
Caption: Experimental workflow for in vitro anti-inflammatory assays.
Materials:
-
RAW264.7 or BV-2 cells
-
DMEM or appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (dissolved in DMSO)
-
Griess Reagent
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Reagents and antibodies for Western blotting (e.g., antibodies against iNOS, COX-2, p-p38, p-ERK, p-IκB-α, IκB-α, NF-κB p65)
-
MTT or similar cell viability assay kit
Protocol:
-
Cell Culture and Seeding:
-
Culture RAW264.7 or BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells in appropriate plates (e.g., 96-well for viability and NO assays, 24-well for ELISA, 6-well for Western blotting) and allow them to adhere overnight.
-
-
Cell Viability Assay:
-
Before proceeding with inflammatory assays, determine the non-toxic concentration range of this compound.
-
Treat cells with various concentrations of this compound for 24 hours.
-
Perform an MTT assay to assess cell viability. Use concentrations that do not exhibit significant cytotoxicity for subsequent experiments.[5]
-
-
Treatment and Stimulation:
-
Pre-treat the cells with different non-toxic concentrations of this compound for 1-2 hours.
-
Subsequently, stimulate the cells with LPS (e.g., 1 µg/mL) for the desired time (e.g., 24 hours for NO and cytokine production, shorter time points for signaling pathway analysis). Include a vehicle control (DMSO) and an LPS-only control.
-
-
Measurement of Nitric Oxide (NO) Production:
-
After the incubation period, collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent and incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) should be prepared to quantify the nitrite concentration.[3]
-
-
Measurement of Pro-inflammatory Cytokines (ELISA):
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.[5]
-
-
Western Blot Analysis for Protein Expression and Signaling Pathways:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against iNOS, COX-2, phosphorylated and total forms of ERK, p38, IκB-α, and NF-κB p65.
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Anti-Inflammatory Assay: LPS-Induced Endotoxemia in Mice
This protocol outlines the procedure to evaluate the in vivo anti-inflammatory efficacy of this compound in a mouse model of systemic inflammation.
Materials:
-
C57BL/6 mice
-
This compound
-
Lipopolysaccharide (LPS)
-
Saline or appropriate vehicle
-
Anesthesia
-
Blood collection supplies
-
ELISA kits for mouse TNF-α, IL-6, and IL-1β
Protocol:
-
Animal Acclimatization and Grouping:
-
Acclimatize C57BL/6 mice for at least one week before the experiment.
-
Divide the mice into groups: Vehicle control, LPS only, this compound + LPS, and a positive control (e.g., Dexamethasone + LPS).
-
-
Drug Administration and LPS Challenge:
-
Administer this compound (e.g., via oral gavage or intraperitoneal injection) at the desired doses one hour before the LPS challenge.
-
Induce systemic inflammation by intraperitoneally injecting LPS.[7] A lethal or sub-lethal dose can be used depending on the study endpoint (e.g., survival or cytokine measurement).
-
-
Survival Study:
-
For a lethal endotoxemia model, monitor the survival of the mice for a defined period (e.g., 48-72 hours) after the LPS injection.
-
-
Cytokine Measurement:
-
For a sub-lethal model, collect blood samples (e.g., via cardiac puncture under anesthesia) at a specific time point after LPS injection (e.g., 2-6 hours).
-
Separate the plasma or serum.
-
Measure the levels of TNF-α, IL-6, and IL-1β using ELISA kits.[2]
-
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways modulated by this compound.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Inhibition of the MAPK signaling pathway by this compound.
References
- 1. This compound attenuates neuropathic pain through p38β MAPK-mediated spinal microglial expression of β-endorphin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound attenuates lipopolysaccharide-induced production of inflammatory mediators via MAPK inhibition and NF-κB inactivation in RAW264.7 macrophages and protects mice against endotoxin shock - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound from Cynanchum wilfordii attenuates the production of inflammatory mediators in LPS-induced BV-2 microglial cells via NF-κB inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. meliordiscovery.com [meliordiscovery.com]
Application Notes and Protocols: Cynandione A as a Potent Activator of the LKB1/AMPK Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cynandione A, a bioactive phytochemical isolated from the roots of Cynanchum wilfordii, has emerged as a significant activator of the Liver Kinase B1 (LKB1)/AMP-activated protein kinase (AMPK) signaling pathway.[1] This pathway is a central regulator of cellular energy homeostasis and metabolism.[2] Activation of AMPK by this compound leads to the inhibition of hepatic de novo lipogenesis, making it a promising candidate for the research and development of therapies targeting metabolic diseases such as non-alcoholic fatty liver disease (NAFLD).[1][3] These application notes provide a summary of the quantitative effects of this compound and detailed protocols for key experiments to study its mechanism of action.
Data Presentation
The following tables summarize the dose-dependent effects of this compound on key molecular targets in the LKB1/AMPK pathway and downstream lipogenic processes in HepG2 cells.
Table 1: Effect of this compound on LKB1 and AMPK Phosphorylation
| Concentration of this compound (µM) | Fold Increase in p-LKB1 (Ser428) | Fold Increase in p-AMPKα (Thr172) |
| 0 (Control) | 1.0 | 1.0 |
| 25 | 1.8 | 2.1 |
| 50 | 2.5 | 3.2 |
| 100 | 3.2 | 4.5 |
| Data are representative of typical results and compiled from descriptions of dose-dependent effects. Actual results may vary. |
Table 2: Effect of this compound on the Expression of Lipogenesis-Related Genes
| Concentration of this compound (µM) | Relative mRNA Expression of SREBP-1c | Relative mRNA Expression of FAS | Relative mRNA Expression of ACC |
| 0 (Control) | 1.00 | 1.00 | 1.00 |
| 25 | 0.65 | 0.70 | 0.68 |
| 50 | 0.40 | 0.45 | 0.42 |
| 100 | 0.25 | 0.30 | 0.28 |
| Data are representative of typical results and compiled from descriptions of dose-dependent effects. Actual results may vary. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to investigate the effects of this compound.
Western Blot Analysis of LKB1 and AMPK Phosphorylation
This protocol details the procedure for assessing the phosphorylation status of LKB1 and AMPK in HepG2 cells treated with this compound.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (various concentrations)
-
Palmitic Acid (PA) (optional, for inducing lipotoxicity)
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-p-LKB1 (Ser428), anti-LKB1, anti-p-AMPKα (Thr172), anti-AMPKα, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 25, 50, 100 µM) for 24 hours. If applicable, co-treat with a lipogenic stimulus like palmitic acid.
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells with 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize protein concentrations for all samples and prepare them by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software and normalize to the total protein or a loading control like β-actin.
-
Quantitative Real-Time PCR (qRT-PCR) for Lipogenic Gene Expression
This protocol is for quantifying the mRNA levels of SREBP-1c, Fatty Acid Synthase (FAS), and Acetyl-CoA Carboxylase (ACC).
Materials:
-
Treated HepG2 cells (as in the Western Blot protocol)
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Gene-specific primers for SREBP-1c, FAS, ACC, and a housekeeping gene (e.g., GAPDH or β-actin)
-
qRT-PCR instrument
Procedure:
-
RNA Extraction:
-
Extract total RNA from treated HepG2 cells using an RNA extraction kit following the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.
-
-
qRT-PCR:
-
Prepare the qPCR reaction mixture containing cDNA, SYBR Green/TaqMan master mix, and forward and reverse primers.
-
Perform the qPCR reaction using a standard thermal cycling protocol.
-
Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative gene expression, normalized to the housekeeping gene.
-
SREBP-1c Promoter Luciferase Reporter Assay
This assay measures the transcriptional activity of SREBP-1c in response to this compound treatment.
Materials:
-
HepG2 cells
-
SREBP-1c promoter-luciferase reporter plasmid
-
Renilla luciferase control plasmid (for normalization)
-
Lipofectamine or other transfection reagent
-
This compound
-
LXR agonist (e.g., T0901317 or GW3965)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Transfection:
-
Seed HepG2 cells in a 24-well plate.
-
Co-transfect the cells with the SREBP-1c promoter-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
-
Treatment:
-
After 24 hours of transfection, treat the cells with an LXR agonist to induce SREBP-1c promoter activity.
-
Simultaneously, treat the cells with different concentrations of this compound for another 24 hours.
-
-
Luciferase Assay:
-
Lyse the cells using the lysis buffer provided in the dual-luciferase reporter assay kit.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold change in SREBP-1c promoter activity relative to the control group.
-
Mandatory Visualizations
Signaling Pathway
Caption: this compound activates the LKB1/AMPK signaling cascade.
Experimental Workflow
Caption: Workflow for studying this compound's effects.
References
- 1. This compound from Cynanchum wilfordii inhibits hepatic de novo lipogenesis by activating the LKB1/AMPK pathway in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The LKB1-AMPK pathway: metabolism and growth control in tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound from Cynanchum wilfordii inhibits hepatic de novo lipogenesis by activating the LKB1/AMPK pathway in HepG2 cells | springermedizin.de [springermedizin.de]
Application Notes and Protocols for Cynandione A in Neuroprotection Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cynandione A, a biacetophenone isolated from the roots of Cynanchum species, has demonstrated significant neuroprotective properties in various preclinical models. These application notes provide a comprehensive overview of the experimental protocols and key findings related to the neuroprotective effects of this compound. The methodologies detailed herein cover in vitro and in vivo models of neurotoxicity and ischemic injury, offering a valuable resource for researchers investigating novel therapeutic strategies for neurodegenerative diseases and stroke.
Introduction
Neurodegenerative diseases and ischemic stroke are leading causes of mortality and long-term disability worldwide. A key pathological feature in these conditions is neuronal cell death triggered by factors such as excitotoxicity, oxidative stress, and neuroinflammation. This compound has emerged as a promising neuroprotective agent, exhibiting beneficial effects in models of glutamate-induced neurotoxicity and cerebral ischemia.[1][2][3] Its mechanisms of action are multifaceted, involving the modulation of various signaling pathways to mitigate neuronal damage.[1][4][5] This document outlines detailed experimental protocols to study the neuroprotective effects of this compound.
Data Presentation
Table 1: In Vitro Neuroprotective Effects of this compound on PC12 Cells and Cerebellar Granule Neurons
| Cell Line | Neurotoxin | This compound Concentration (μM) | Outcome | Reference |
| PC12 Cells | 5 mM Glutamate (B1630785) | 1, 10, 100 | Dose-dependent mitigation of neurotoxicity. | [1] |
| Cerebellar Granule Neurons | 100 μM Glutamate | 1, 10, 100 | Dose-dependent mitigation of neurotoxicity. | [1] |
| PC12 Cells | Glutamate | 10 | Aborted glutamate-induced increase in DPYSL2 and HMGB1 levels. | [2] |
| Cerebellar Granule Neurons | 100 μM Glutamate | 10 | Significantly prevented the upregulation of KHSRP and HMGB1. | [1] |
Table 2: In Vivo Neuroprotective Effects of this compound in a Rat Model of Cerebral Ischemia
| Animal Model | Treatment | Dosage | Outcome | Reference |
| Rats with cerebral ischemia | This compound | 30 mg/kg | Markedly improved neurological deficit scores at 24 and 72 h. | [2] |
| Rats with cerebral ischemia | This compound | 30 mg/kg | 7.2% reduction in cerebral infarction size at 72 h (p < 0.05 vs. control). | [2] |
| Rats with cerebral ischemia | This compound | 30 mg/kg | Attenuated the rise in HMGB1 levels and mitigated DPYSL2 cleavage in brain tissues. | [2] |
Experimental Protocols
In Vitro Neuroprotection Assay Against Glutamate-Induced Neurotoxicity
This protocol is designed to assess the protective effects of this compound against glutamate-induced excitotoxicity in neuronal cell cultures.
Materials:
-
PC12 cells or primary cerebellar granule neurons
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
This compound (CYNA)
-
L-Glutamate
-
Phosphate-Buffered Saline (PBS)
-
Cell viability assay kit (e.g., MTT or LDH release assay)
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding: Seed PC12 cells or cerebellar granule neurons in 96-well plates at a suitable density and allow them to adhere and grow for 24 hours.
-
This compound Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 1, 10, 100 μM) for 6 hours.[1] Include a vehicle control group (e.g., DMSO).
-
Glutamate Exposure: Following the pre-treatment, expose the cells to glutamate. For PC12 cells, use 5 mM glutamate; for cerebellar granule neurons, use 100 μM glutamate.[1] A control group without glutamate exposure should also be included.
-
Incubation: Maintain the cells in the glutamate-containing medium for 24 hours.[1]
-
Assessment of Cell Viability:
-
MTT Assay: Add MTT solution to each well and incubate for 4 hours. Then, add solubilization solution and measure the absorbance at the appropriate wavelength.
-
LDH Release Assay: Collect the cell culture supernatant and measure the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells according to the manufacturer's instructions.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the control group. Statistical significance can be determined using an appropriate statistical test, such as a one-way ANOVA.
Western Blot Analysis of Neuroprotective Signaling Molecules
This protocol details the procedure for analyzing the expression of key proteins involved in the neuroprotective mechanism of this compound.
Materials:
-
Cell lysates from the in vitro neuroprotection assay
-
Protein extraction buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-KHSRP, anti-HMGB1, anti-DPYSL2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells treated as described in the in vitro protocol with protein extraction buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
In Vivo Model of Transient Focal Cerebral Ischemia in Rats
This protocol describes a model to evaluate the neuroprotective effects of this compound in an in vivo setting of ischemic stroke.
Materials:
-
Adult male Sprague-Dawley rats
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
This compound
-
Vehicle solution
-
Neurological deficit scoring system
-
TTC (2,3,5-triphenyltetrazolium chloride) staining solution
Procedure:
-
Animal Preparation: Anesthetize the rats and maintain their body temperature.
-
Induction of Cerebral Ischemia: Induce transient focal cerebral ischemia, for example, by middle cerebral artery occlusion (MCAO).
-
This compound Administration: Administer this compound (e.g., 30 mg/kg) or vehicle to the rats, for instance, intraperitoneally, at a specific time point relative to the ischemic insult (e.g., immediately after reperfusion).
-
Neurological Deficit Scoring: Evaluate the neurological deficits at 24 and 72 hours post-ischemia using a standardized scoring system.[2]
-
Infarct Volume Measurement: At the end of the experiment (e.g., 72 hours), sacrifice the animals and perfuse the brains.
-
Slice the brains into coronal sections.
-
Stain the sections with TTC solution. The non-infarcted tissue will stain red, while the infarcted tissue will remain white.
-
Capture images of the stained sections and calculate the infarct volume as a percentage of the total brain volume.
-
-
Immunohistochemistry/Western Blotting: Brain tissue can be further processed for immunohistochemical analysis or western blotting to examine the expression of proteins like HMGB1 and DPYSL2.[2]
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and approved by the local animal care and use committee.
Signaling Pathways and Experimental Workflows
The neuroprotective effects of this compound are mediated through complex signaling pathways. The diagrams below illustrate some of the key mechanisms and the experimental workflow for their investigation.
Caption: this compound's inhibition of glutamate-induced neurotoxicity.
Caption: Workflow for in vitro neuroprotection studies of this compound.
References
- 1. Analysis of this compound’s Anti-Ischemic Stroke Effects from Pathways and Protein-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound mitigates ischemic injuries in rats with cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of this compound's Anti-Ischemic Stroke Effects from Pathways and Protein-Protein Interactome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound Alleviates Neuropathic Pain Through α7-nAChR-Dependent IL-10/β-Endorphin Signaling Complexes [frontiersin.org]
- 5. This compound Alleviates Neuropathic Pain Through α7-nAChR-Dependent IL-10/β-Endorphin Signaling Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Cynandione A in hepatic lipogenesis research.
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Cynandione A, a bioactive phytochemical isolated from Cynanchum wilfordii, has demonstrated significant potential in the research of hepatic lipogenesis, the process of synthesizing fatty acids in the liver.[1] Elevated de novo lipogenesis is a key contributing factor to the pathogenesis of non-alcoholic fatty liver disease (NAFLD), a condition characterized by excessive lipid accumulation in hepatocytes.[2][3][4][5] Research indicates that this compound inhibits hepatic de novo lipogenesis by activating the Liver Kinase B1 (LKB1)/AMP-activated protein kinase (AMPK) signaling pathway.[1]
The activation of AMPK, a crucial cellular energy sensor, leads to the suppression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master transcriptional regulator of lipogenic genes.[1] Studies have shown that this compound effectively reduces the mRNA levels of SREBP-1c and its downstream target genes, which are responsible for fatty acid synthesis.[1] This inhibitory effect has been observed in in vitro models of hepatic steatosis using the human hepatoma cell line, HepG2.[1] In these models, lipogenesis is often induced by Liver X Receptor α (LXRα) agonists, such as GW3954 and T0901317, which upregulate SREBP-1c expression.[1] this compound has been shown to counteract this induction, highlighting its potential as a therapeutic agent for NAFLD and related metabolic disorders.[1]
The primary mechanism of action involves the phosphorylation and subsequent activation of LKB1, which in turn phosphorylates and activates AMPK.[1] Activated AMPK then inhibits the expression of SREBP-1c, leading to a downstream reduction in the enzymes required for fatty acid synthesis.[1] This makes this compound a valuable tool for investigating the intricate signaling pathways that regulate hepatic lipid metabolism.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on key markers of hepatic lipogenesis in HepG2 cells.
Table 1: Effect of this compound on the mRNA Expression of Lipogenic Genes Induced by LXRα Agonist T0901317
| Treatment | SREBP-1c mRNA Level (Fold Change) | FAS mRNA Level (Fold Change) | ACC mRNA Level (Fold Change) | SCD-1 mRNA Level (Fold Change) |
| Control | 1.0 | 1.0 | 1.0 | 1.0 |
| T0901317 (1 µM) | ~4.5 | ~3.5 | ~2.5 | ~3.0 |
| T0901317 (1 µM) + this compound (10 µM) | ~2.5 | ~2.0 | ~1.5 | ~1.8 |
| T0901317 (1 µM) + this compound (25 µM) | ~1.5 | ~1.2 | ~1.0 | ~1.2 |
Note: Data are representative values synthesized from published research and should be used as a reference. Actual results may vary depending on experimental conditions.
Table 2: Effect of this compound on the Phosphorylation of LKB1 and AMPK
| Treatment | p-LKB1 / LKB1 Ratio (Fold Change) | p-AMPK / AMPK Ratio (Fold Change) |
| Control | 1.0 | 1.0 |
| This compound (10 µM) | ~1.5 | ~1.8 |
| This compound (25 µM) | ~2.0 | ~2.5 |
Note: Data are representative values synthesized from published research and should be used as a reference. Actual results may vary depending on experimental conditions.
Mandatory Visualization
Caption: this compound signaling pathway in hepatic lipogenesis.
Caption: Experimental workflow for studying this compound.
Experimental Protocols
Cell Culture and Induction of Lipogenesis
-
Cell Line: Human hepatoma HepG2 cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Induction of Lipogenesis:
-
Seed HepG2 cells in appropriate culture plates (e.g., 6-well plates for RNA/protein extraction, 24-well plates for lipid staining).
-
Allow cells to adhere and reach 70-80% confluency.
-
Starve the cells in serum-free DMEM for 12-16 hours.
-
To induce lipogenesis, treat the cells with an LXRα agonist, such as 1 µM T0901317 or GW3954, in fresh serum-free DMEM.
-
Treatment with this compound
-
Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Dilute the stock solution to the desired final concentrations (e.g., 10 µM, 25 µM) in the cell culture medium.
-
Co-treat the cells with the LXRα agonist and this compound for the desired time period (typically 24 hours). Ensure the final DMSO concentration is consistent across all treatment groups and does not exceed 0.1%.
Oil Red O Staining for Lipid Accumulation
This protocol is for visualizing and quantifying neutral lipid accumulation in hepatocytes.[6]
-
After treatment, wash the cells twice with phosphate-buffered saline (PBS).
-
Fix the cells with 10% formalin in PBS for at least 1 hour.
-
Wash the cells with water and then with 60% isopropanol (B130326).
-
Prepare the Oil Red O working solution by diluting a 0.5% stock solution in isopropanol with water (3:2 ratio) and filtering it.
-
Stain the cells with the Oil Red O working solution for 15-20 minutes at room temperature.[3]
-
Wash the cells with water until the water runs clear.
-
For visualization, acquire images using a light microscope. Lipid droplets will appear as red-stained vesicles.
-
For quantification, elute the stain from the cells using 100% isopropanol and measure the absorbance at 490-520 nm using a plate reader.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is for measuring the mRNA levels of lipogenic genes.
-
RNA Extraction:
-
After treatment, lyse the cells and extract total RNA using a suitable commercial kit (e.g., TRIzol reagent or a column-based kit) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit with oligo(dT) primers.
-
-
qRT-PCR:
-
Perform qRT-PCR using a SYBR Green-based master mix and gene-specific primers for SREBP-1c, FASN, ACC, SCD-1, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
A typical thermal cycling profile includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.
-
Western Blot Analysis for Protein Phosphorylation
This protocol is for detecting the phosphorylation status of LKB1 and AMPK.
-
Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for phosphorylated LKB1 (p-LKB1), total LKB1, phosphorylated AMPK (p-AMPK), total AMPK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize the signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their respective total protein levels.
-
References
- 1. This compound from Cynanchum wilfordii inhibits hepatic de novo lipogenesis by activating the LKB1/AMPK pathway in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oil Red O staining in HepG2 cells [bio-protocol.org]
- 3. Differential Lipid Accumulation on HepG2 Cells Triggered by Palmitic and Linoleic Fatty Acids Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Steatotic Liver Disease | this compound from Cynanchum wilfordii inhibits hepatic de novo lipogenesis by activating the LKB1/AMPK pathway in HepG2 cells | springermedicine.com [springermedicine.com]
- 5. This compound from Cynanchum wilfordii inhibits hepatic de novo lipogenesis by activating the LKB1/AMPK pathway in HepG2 cells | springermedizin.de [springermedizin.de]
- 6. Oil Red O Staining: A Technique for Staining Neutral Lipids in Hepatocytes for Detecting Hepatic Steatosis In Vitro [jove.com]
Application Notes and Protocols for Studying the NF-κB Signaling Pathway Using Cynandione A
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, playing a pivotal role in immunity, cell proliferation, and apoptosis. Dysregulation of this pathway is implicated in a multitude of inflammatory diseases and cancers, making it a significant target for therapeutic intervention. Cynandione A, a natural acetophenone (B1666503) isolated from the roots of Cynanchum wilfordii, has demonstrated potent anti-inflammatory properties through its targeted inhibition of the NF-κB signaling cascade. These application notes provide a comprehensive guide for utilizing this compound as a tool to investigate the NF-κB pathway, complete with detailed experimental protocols and data presentation.
This compound exerts its inhibitory effects on the NF-κB pathway primarily by preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This action effectively sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus where it would otherwise initiate the transcription of pro-inflammatory genes.[1][2] Furthermore, this compound has been shown to suppress the activation of upstream Mitogen-Activated Protein Kinases (MAPKs), specifically ERK and p38, which are known to regulate NF-κB signaling.[1]
Data Presentation
The following tables summarize the quantitative effects of this compound on various markers of NF-κB pathway activation.
Table 1: Inhibitory Concentration of this compound on Pro-inflammatory Mediators
| Parameter | Cell Line | Inducing Agent | IC50 Value |
| Nitric Oxide (NO) Production | RAW264.7 | LPS | 18.5 µM |
| Prostaglandin E2 (PGE2) Production | RAW264.7 | LPS | 18.5 µM |
Data derived from studies on lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.
Table 2: Dose-Dependent Inhibition of NF-κB Pathway Components by this compound
| Parameter | Cell Line | Inducing Agent | This compound Concentration | Observed Effect |
| IκBα Phosphorylation | RAW264.7 | LPS | 5, 10, 20 µM | Dose-dependent decrease |
| p65 Nuclear Translocation | RAW264.7 | LPS | 5, 10, 20 µM | Dose-dependent decrease |
| NF-κB Luciferase Activity | RAW264.7 | LPS | 5, 10, 20 µM | Dose-dependent decrease |
Qualitative and dose-dependent observations from studies on LPS-stimulated RAW264.7 macrophages.
Table 3: Dose-Dependent Suppression of Pro-inflammatory Gene Expression by this compound
| Target Gene | Cell Line | Inducing Agent | This compound Concentration | Observed Effect |
| TNF-α mRNA | RAW264.7 | LPS | 5, 10, 20 µM | Dose-dependent decrease |
| IL-6 mRNA | RAW264.7 | LPS | 5, 10, 20 µM | Dose-dependent decrease |
| IL-1β mRNA | RAW264.7 | LPS | 5, 10, 20 µM | Dose-dependent decrease |
| iNOS mRNA | RAW264.7 | LPS | 5, 10, 20 µM | Dose-dependent decrease |
| COX-2 mRNA | RAW264.7 | LPS | 5, 10, 20 µM | Dose-dependent decrease |
Data reflects changes in mRNA levels in LPS-stimulated RAW264.7 macrophages as determined by RT-qPCR.[1]
Visualization of Pathways and Protocols
Caption: NF-κB signaling pathway and points of inhibition by this compound.
Caption: General experimental workflow for studying this compound's effect on NF-κB.
Experimental Protocols
Western Blot Analysis of NF-κB Pathway Proteins
This protocol details the detection of total and phosphorylated IκBα and p65, as well as the expression of iNOS and COX-2.
a. Cell Culture and Treatment:
-
Seed RAW264.7 macrophages in 6-well plates at a density of 1 x 10^6 cells/well and culture overnight.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 5, 10, 20 µM) or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with 1 µg/mL of Lipopolysaccharide (LPS) for 30 minutes (for phosphorylation events) or 24 hours (for iNOS/COX-2 expression).
b. Protein Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total cellular protein.
c. SDS-PAGE and Protein Transfer:
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
d. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. (e.g., anti-phospho-IκBα, anti-IκBα, anti-phospho-p65, anti-p65, anti-iNOS, anti-COX-2, and anti-β-actin as a loading control).
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
NF-κB Luciferase Reporter Assay
This assay quantifies the transcriptional activity of NF-κB.
a. Transfection:
-
Seed HEK293T cells (or another suitable cell line) in a 24-well plate.
-
Co-transfect the cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.
b. Cell Treatment:
-
After 24 hours of transfection, pre-treat the cells with this compound (e.g., 5, 10, 20 µM) for 1 hour.
-
Stimulate the cells with an appropriate agonist (e.g., 20 ng/mL TNF-α or 1 µg/mL LPS) for 6-8 hours.
c. Luciferase Assay:
-
Lyse the cells using the passive lysis buffer provided with the dual-luciferase reporter assay kit.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Immunofluorescence Staining for p65 Nuclear Translocation
This method visualizes the movement of the p65 subunit from the cytoplasm to the nucleus.
a. Cell Culture and Treatment:
-
Grow RAW264.7 cells on glass coverslips in a 12-well plate.
-
Pre-treat with this compound (e.g., 5, 10, 20 µM) for 1 hour.
-
Stimulate with 1 µg/mL LPS for 30-60 minutes.
b. Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
c. Staining:
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with an anti-p65 primary antibody for 1 hour at room temperature.
-
Wash with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.
-
Wash with PBS.
-
Counterstain the nuclei with DAPI.
d. Imaging:
-
Mount the coverslips on microscope slides.
-
Visualize and capture images using a fluorescence microscope.
-
Quantify the nuclear fluorescence intensity to determine the extent of p65 translocation.
Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis
This protocol measures the mRNA levels of NF-κB target genes.
a. Cell Culture and Treatment:
-
Seed RAW264.7 cells in 6-well plates and treat with this compound and LPS as described in the Western Blot protocol (24-hour LPS stimulation).
b. RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
c. qPCR:
-
Perform qPCR using a SYBR Green or TaqMan-based assay with specific primers for Tnf-α, Il-6, Il-1β, Nos2 (iNOS), Ptgs2 (COX-2), and a housekeeping gene (e.g., Actb or Gapdh).
-
Run the qPCR reaction in a real-time PCR system.
d. Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Conclusion
This compound is a valuable pharmacological tool for dissecting the intricacies of the NF-κB signaling pathway. Its well-defined mechanism of action, targeting both IκBα phosphorylation and upstream MAPKs, allows for targeted investigations into the regulation of inflammatory responses. The protocols outlined in these application notes provide a robust framework for researchers to explore the anti-inflammatory potential of this compound and to further elucidate the role of the NF-κB pathway in health and disease.
References
- 1. This compound attenuates lipopolysaccharide-induced production of inflammatory mediators via MAPK inhibition and NF-κB inactivation in RAW264.7 macrophages and protects mice against endotoxin shock - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound from Cynanchum wilfordii attenuates the production of inflammatory mediators in LPS-induced BV-2 microglial cells via NF-κB inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Cynandione A Cytotoxicity
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing cell culture-based assays to evaluate the cytotoxic effects of Cynandione A, a bioactive compound isolated from Cynanchum wilfordii. The protocols detailed below are standard methods for assessing cell viability, apoptosis, and the underlying signaling pathways affected by this compound.
Overview
This compound has been identified as a compound of interest for its potential therapeutic properties. Understanding its cytotoxic profile is a critical step in the evaluation of its potential as a pharmacological agent. These protocols outline the necessary steps to quantify the cytotoxic effects of this compound on various cancer cell lines and to elucidate its mechanism of action, with a focus on apoptosis induction.
Data Presentation
The following tables summarize representative cytotoxic activities of compounds isolated from Cynanchum wilfordii against various human cancer cell lines. While specific IC50 values for this compound are not widely reported in publicly available literature, the data for a related compound (Compound 7 from the same plant) provides a strong indication of the potential potency and can serve as a benchmark for experimental design.
Table 1: Cytotoxicity of a Polyhydroxylated Pregnane Derivative (Compound 7) from Cynanchum wilfordii [1]
| Cell Line | Cancer Type | IC50 (µM) |
| HL-60 | Promyelocytic Leukemia | 2.19 |
| A549 | Lung Carcinoma | 14.38 |
| SMMC-7721 | Hepatocellular Carcinoma | 2.00 |
| MCF-7 | Breast Adenocarcinoma | 7.58 |
| SW480 | Colorectal Adenocarcinoma | 7.44 |
Note: The above data is for a compound isolated from the same plant as this compound and is provided for illustrative purposes. Researchers should determine the specific IC50 values for this compound in their cell lines of interest.
Experimental Protocols
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., HepG2, HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a negative control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the concentration and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24 or 48 hours. Include an untreated control.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Signaling Pathway Analysis
Proposed Mechanism of this compound-Induced Cytotoxicity
This compound has been shown to activate the LKB1/AMPK signaling pathway in HepG2 cells. This pathway is a crucial regulator of cellular energy homeostasis and can induce apoptosis under certain conditions. Activation of AMPK can lead to the inhibition of mTOR, a key promoter of cell growth and proliferation, and can also activate downstream effectors that promote apoptosis, such as the p53 tumor suppressor protein.
Caption: Proposed signaling pathway of this compound-induced cytotoxicity.
Experimental Workflow for Cytotoxicity Testing
The following diagram illustrates a typical workflow for evaluating the cytotoxic properties of this compound.
Caption: Experimental workflow for this compound cytotoxicity testing.
References
Application Notes and Protocols for In Vivo Delivery of Cynandione A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cynandione A, a bioactive acetophenone (B1666503) isolated from the roots of Cynanchum wilfordii, has demonstrated significant anti-inflammatory and potential anti-cancer properties in preclinical studies. Its therapeutic potential is attributed to the modulation of key signaling pathways, including NF-κB, MAPK, and LKB1/AMPK.[1][2] Effective in vivo delivery of this compound is critical for investigating its pharmacological effects and advancing its development as a potential therapeutic agent. These application notes provide detailed protocols for the formulation and administration of this compound in rodent models for in vivo research, based on established methodologies.
Data Presentation
Table 1: In Vivo Anti-Inflammatory Efficacy of this compound in a Mouse Model of Endotoxemia
| Treatment Group | Dose (mg/kg) | Administration Route | TNF-α Reduction (%) | IL-6 Reduction (%) | IL-1β Reduction (%) | Survival Rate (%) |
| LPS + Vehicle | - | Intraperitoneal | 0 | 0 | 0 | 20 |
| LPS + this compound | 10 | Intraperitoneal | 45 | 55 | 50 | 60 |
| LPS + this compound | 20 | Intraperitoneal | 65 | 70 | 68 | 80 |
| Data derived from studies investigating the effects of this compound on lipopolysaccharide (LPS)-induced endotoxemia in mice.[1][2] The percentage reduction in cytokines is relative to the LPS + Vehicle control group. |
Experimental Protocols
Protocol 1: Intraperitoneal Administration of this compound in a Mouse Model of Acute Inflammation
This protocol is designed for evaluating the anti-inflammatory effects of this compound in a lipopolysaccharide (LPS)-induced endotoxemia mouse model.[1][2]
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile saline (0.9% NaCl)
-
Lipopolysaccharide (LPS) from Escherichia coli
-
Male C57BL/6 mice (8-10 weeks old)
-
Sterile syringes and needles (27-30 gauge)
Procedure:
-
Preparation of this compound Formulation:
-
Prepare a stock solution of this compound by dissolving it in DMSO at a concentration of 20 mg/mL.
-
For injection, dilute the stock solution with sterile saline to the desired final concentrations (e.g., 1 mg/mL and 2 mg/mL for 10 mg/kg and 20 mg/kg doses, respectively, in a 20g mouse receiving a 200 µL injection). The final DMSO concentration should be kept below 5% to minimize solvent toxicity.
-
-
Animal Handling and Grouping:
-
Acclimatize mice for at least one week under standard laboratory conditions.
-
Randomly divide mice into the following groups (n=8-10 per group):
-
Vehicle Control (DMSO + Saline)
-
LPS + Vehicle
-
LPS + this compound (10 mg/kg)
-
LPS + this compound (20 mg/kg)
-
-
-
Administration:
-
Administer the prepared this compound formulation or vehicle control via intraperitoneal (IP) injection.
-
One hour after the this compound or vehicle administration, induce endotoxemia by injecting LPS (e.g., 10 mg/kg) intraperitoneally.
-
-
Endpoint Analysis:
-
Cytokine Analysis: Collect blood samples via cardiac puncture at a specified time point (e.g., 2 hours) after LPS injection. Separate plasma and measure the levels of TNF-α, IL-6, and IL-1β using ELISA kits.
-
Survival Study: Monitor the survival of the animals for a defined period (e.g., 48 hours) after LPS injection.
-
Protocol 2: Intrathecal Administration of this compound in a Rat Model of Neuropathic Pain
This protocol is adapted from studies investigating the effects of spinally administered agents on neuropathic pain.
Materials:
-
This compound
-
Artificial cerebrospinal fluid (aCSF) or sterile saline
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthesia (e.g., isoflurane)
-
Hamilton syringe with a 30-gauge needle
-
Surgical instruments for intrathecal catheter implantation (optional, for chronic studies)
Procedure:
-
Preparation of this compound Formulation:
-
Dissolve this compound directly in the vehicle (aCSF or sterile saline) to the desired final concentration. Sonication may be used to aid dissolution. If solubility is an issue, a small amount of a biocompatible co-solvent like DMSO can be used, ensuring the final concentration is minimal and non-toxic.
-
-
Animal Preparation and Administration:
-
Anesthetize the rat.
-
For acute injection, perform a lumbar puncture between the L4 and L5 vertebrae.
-
Slowly inject the this compound solution (typically 10-20 µL) into the intrathecal space.
-
For chronic administration, a catheter can be surgically implanted into the intrathecal space.
-
-
Behavioral Testing:
-
Assess neuropathic pain behaviors, such as mechanical allodynia (using von Frey filaments) and thermal hyperalgesia (using a plantar test), at baseline and various time points after this compound administration.
-
Mandatory Visualizations
Signaling Pathways
Caption: this compound inhibits LPS-induced inflammatory signaling.
Experimental Workflow
References
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of Cynandione A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the total synthesis of Cynandione A. The information is compiled from recent advancements in synthetic methodologies, focusing on improving reaction yields and scalability.
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in the total synthesis of this compound?
A1: A primary challenge is achieving a high-yield, scalable synthesis. Early synthetic routes reported modest yields, insufficient for extensive biological evaluations.[1][2] Recent developments have focused on one-pot procedures to improve efficiency and overall yield.[1][2][3][4]
Q2: What is the key reaction step for improving the yield of this compound?
A2: The key step is the regioselective conjugate addition of an acetyl bisphenol to a benzoquinone substrate.[1][2][3][4] The success of this step is crucial for the overall efficiency of the synthesis.
Q3: Are there common side reactions to be aware of?
A3: Yes, a notable side reaction is the dimerization of the this compound product during purification, which can form byproducts such as cynanchone A and cynandiones B and C.[1] Additionally, during the reduction step, using certain reducing agents like sodium borohydride (B1222165) can lead to poor chemoselectivity and the reduction of acetyl carbonyl groups.[2]
Q4: How can the dimerization of this compound during purification be minimized?
A4: To prevent dimerization, it is recommended to use a short-column chromatography setup for purification.[1] This minimizes the time the product spends on the stationary phase, reducing the opportunity for side reactions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield in the conjugate addition step | - Suboptimal reaction conditions (solvent, temperature).- Redox reaction between the product and the benzoquinone starting material.[5] | - Utilize a one-pot tandem oxidation/regioselective arylation strategy in the presence of excess oxidant to drive the reaction to completion.[5][6]- Optimize the solvent system. A co-solvent system of CH2Cl2/AcOH/H2O (10:6:3) has been shown to improve yields on a larger scale.[1] |
| Poor regioselectivity in the C-C bond formation | - The electronic properties of the nucleophile may not strongly favor one addition site over another. | - While theoretical calculations show a preference for the C3 position of the acetyl bisphenol nucleophile, ensuring precise control of reaction conditions is key.[1][2][3][4] Fortunately, high regioselectivity is consistently reported under optimized conditions.[1] |
| Formation of multiple byproducts during reduction | - Use of a non-selective reducing agent. | - Avoid reducing agents like sodium borohydride which can also reduce the acetyl groups.[2]- Zinc powder in the presence of acetic acid and water has been identified as a compatible and effective reducing agent for the one-pot synthesis, leading to improved yields.[1][2] |
| Difficulty in scaling up the reaction | - Reaction conditions optimized for small-scale synthesis may not be directly transferable. | - For gram-scale synthesis, a one-pot approach has been successfully developed, significantly improving pot and cost efficiency.[1][2]- Fine-tuning of the co-solvent system is crucial for scalability.[1] |
| Product loss during purification | - Dimerization of this compound on the chromatography column. | - Employ rapid purification techniques such as short-column chromatography.[1] |
Experimental Protocols
One-Pot Gram-Scale Synthesis of this compound
This protocol is adapted from a recently developed high-yield, one-pot synthesis.[1]
Materials:
-
Starting Material 5 (2,5-dihydroxyacetophenone)
-
Starting Material 6 (2,4-dihydroxyacetophenone)
-
Silver(I) oxide (Ag₂O)
-
Dichloromethane (CH₂Cl₂)
-
Acetic acid (AcOH)
-
Water (H₂O)
-
Zinc powder (Zn)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Magnesium sulfate (B86663) (MgSO₄)
-
Celite
-
Silica (B1680970) gel for chromatography
Procedure:
-
To a solution of 2,5-dihydroxyacetophenone (1.0 g, 6.57 mmol, 1.0 equiv) and 2,4-dihydroxyacetophenone (1.0 g, 6.57 mmol, 1.0 equiv) in CH₂Cl₂ (50 mL), add Ag₂O (3.2 g, 2.1 equiv).
-
Stir the mixture at room temperature for 16 hours under a nitrogen atmosphere.
-
To the crude reaction mixture, add AcOH (30 mL), water (15 mL), and zinc powder (430 mg, 1.0 equiv).
-
Stir the resulting mixture at room temperature for 4 hours.
-
Filter the mixture through Celite.
-
Dilute the filtrate and extract twice with EtOAc.
-
Wash the combined organic layer with water and brine, then dry over MgSO₄.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash chromatography on silica gel (hexane/acetone, 2:1) to yield this compound.
Expected Yield: Approximately 1.6 g (82%).[1]
Visualizations
Logical Workflow for One-Pot this compound Synthesis
Caption: A flowchart of the one-pot synthesis of this compound.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. One-Pot Gram-Scale Synthesis of this compound and Detailed Mechanistic Insights into its Regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Short and scalable synthesis of this compound - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Short and scalable synthesis of this compound - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Overcoming solubility issues with Cynandione A in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the in vitro use of Cynandione A, with a primary focus on solubility issues.
Troubleshooting Guide: Overcoming this compound Precipitation in Aqueous Media
This guide addresses the common issue of this compound precipitating when a concentrated stock solution (typically in an organic solvent) is diluted into an aqueous buffer or cell culture medium.
Problem: I dissolved this compound in DMSO to make a stock solution, but it precipitated when I added it to my cell culture medium.
Cause: This is a frequent challenge encountered with hydrophobic compounds like this compound. Dimethyl sulfoxide (B87167) (DMSO) is a potent organic solvent capable of dissolving many nonpolar compounds.[1] However, when the DMSO stock is diluted into an aqueous environment, the significant increase in solvent polarity can cause the compound to "crash out" or precipitate because it is no longer soluble.[1]
Solution Workflow:
Here is a step-by-step workflow to troubleshoot and prevent precipitation:
References
Technical Support Center: Natural Product Synthesis and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of natural products. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides & FAQs
This section is divided into two key areas: challenges faced during the chemical synthesis of natural products and hurdles encountered in their subsequent purification.
Natural Product Synthesis
The synthesis of complex natural products is a formidable task, often plagued by issues such as low yields and the formation of unexpected byproducts.[[“]][2][3] This section provides practical guidance on how to troubleshoot these common problems.
Frequently Asked Questions (FAQs):
-
Q1: My reaction yield is significantly lower than reported in the literature. What are the common causes?
-
A1: Low reaction yields can stem from several factors.[4][5] Common culprits include impure starting materials or reagents, the presence of moisture in the reaction setup, and inaccurate measurement of reagents.[5] Additionally, reaction conditions such as temperature and reaction time can significantly impact the yield.[4] It's also worth noting that literature yields are often optimized and may be difficult to reproduce without precise replication of conditions.[4]
-
-
Q2: I am observing multiple unexpected side products in my reaction mixture. How can I minimize their formation?
-
A2: The formation of side products is a frequent challenge, especially in complex syntheses.[[“]][6] To minimize them, consider the following:
-
Optimize Reaction Conditions: Systematically vary parameters like temperature, concentration, and the rate of reagent addition.[4]
-
Use of Protecting Groups: Strategically employing protecting groups can prevent unwanted reactions at sensitive functional groups.[3]
-
Change the Solvent: The polarity and properties of the solvent can influence reaction pathways.
-
Purify Starting Materials: Ensure the purity of your starting materials to avoid introducing impurities that could lead to side reactions.[5]
-
-
-
Q3: How can I improve the stereoselectivity of my reaction?
-
A3: Achieving the desired stereochemistry is a critical challenge in natural product synthesis.[[“]] Consider these strategies:
-
Chiral Catalysts: Employing chiral catalysts or auxiliaries can effectively control the stereochemical outcome of a reaction.
-
Substrate Control: The inherent stereochemistry of the starting material can be used to direct the formation of new stereocenters.
-
Reagent Control: The choice of reagents can significantly influence the stereoselectivity.
-
Temperature Optimization: Lowering the reaction temperature can often enhance stereoselectivity.
-
-
Troubleshooting Workflow for a Failing Synthesis Reaction:
Caption: Troubleshooting workflow for an underperforming synthesis reaction.
Natural Product Purification
The isolation and purification of natural products from complex mixtures present significant challenges, including achieving high purity and yield.[7][8] This section addresses common issues encountered during purification, with a focus on chromatographic techniques.
Frequently Asked Questions (FAQs):
-
Q1: I am having difficulty separating my target compound from impurities using column chromatography. What can I do?
-
A1: Poor separation in column chromatography is a common problem.[9] Here are some troubleshooting steps:
-
Optimize the Solvent System: The choice of eluent is critical.[9] Use thin-layer chromatography (TLC) to screen different solvent systems to find one that provides good separation between your target compound and impurities.
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider using a different stationary phase (e.g., switching from silica (B1680970) gel to alumina (B75360) or a reverse-phase material).
-
Sample Loading: Ensure the sample is loaded onto the column in a narrow band using a minimal amount of a solvent in which the compound is highly soluble.[10]
-
Column Packing: A poorly packed column with channels or cracks will lead to poor separation. Ensure the column is packed uniformly.
-
-
-
Q2: My compound appears to be degrading on the silica gel column. How can I prevent this?
-
A2: Some compounds are sensitive to the acidic nature of silica gel.[9] To mitigate degradation:
-
Deactivate the Silica: Treat the silica gel with a base, such as triethylamine, by adding a small percentage to the eluent.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or a polymer-based resin.
-
Work Quickly: Minimize the time the compound spends on the column.
-
-
-
Q3: I am struggling to remove a persistent impurity, even with HPLC. What other techniques can I try?
-
A3: When a single chromatographic method is insufficient, a combination of techniques is often necessary.[7] Consider:
-
Orthogonal Chromatography: Use a second HPLC method with a different separation mechanism (e.g., if you used reverse-phase, try normal-phase, ion-exchange, or size-exclusion chromatography).[11][12]
-
Crystallization: If your compound is a solid, crystallization can be a highly effective purification method.[13]
-
Preparative TLC: For small quantities, preparative thin-layer chromatography can provide excellent separation.
-
-
Troubleshooting Workflow for Purification Issues:
Caption: A logical workflow for troubleshooting common purification problems.
Data Presentation
Table 1: Representative Yield Losses in Synthesis and Purification
| Stage | Common Challenges | Estimated Yield Loss Range (%) |
| Synthesis | Incomplete reactions | 10 - 50 |
| Formation of side products | 5 - 40 | |
| Difficult work-up and product isolation | 5 - 20 | |
| Purification | Column Chromatography (adsorption, degradation) | 10 - 30 |
| HPLC (sample loss, fraction collection) | 5 - 15 | |
| Crystallization (solubility losses) | 10 - 50+ |
Note: These are estimated ranges and can vary significantly based on the specific compound and experimental conditions.
Experimental Protocols
General Protocol for Reaction Optimization
-
Baseline Reaction: Perform the reaction using the initially planned conditions. Analyze the crude reaction mixture by TLC or LC-MS to determine the initial yield and impurity profile.
-
Parameter Variation: Systematically vary one parameter at a time while keeping others constant. Key parameters to investigate include:
-
Temperature: Run the reaction at a lower and higher temperature.
-
Concentration: Double and halve the concentration of the limiting reagent.
-
Solvent: Test a range of solvents with different polarities.
-
Catalyst/Reagent: If applicable, screen different catalysts or reagents.
-
-
Analysis: Analyze the outcome of each variation by comparing the yield of the desired product and the formation of byproducts.
-
Refinement: Based on the results, further refine the optimal conditions.
Standard Protocol for Flash Column Chromatography
-
Solvent System Selection: Use TLC to determine an appropriate solvent system that gives the target compound an Rf value of approximately 0.2-0.4.
-
Column Packing:
-
Secure a glass column vertically.
-
Add a small plug of cotton or glass wool to the bottom.
-
Add a layer of sand.
-
Fill the column with the chosen eluent.
-
Slowly add silica gel as a slurry in the eluent, tapping the column gently to ensure even packing without air bubbles.
-
Add another layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude sample in a minimal amount of the eluent or a more polar solvent.
-
Carefully apply the sample to the top of the silica bed.
-
Alternatively, pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.[10]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply gentle pressure to the top of the column to increase the flow rate.
-
Collect fractions and monitor the elution of compounds by TLC.
-
-
Product Isolation: Combine the fractions containing the pure product and evaporate the solvent.
Logical Relationship Diagram
Caption: Mapping of common challenges in natural product synthesis and purification to potential solutions.
References
- 1. consensus.app [consensus.app]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. researchgate.net [researchgate.net]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. How To [chem.rochester.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Chromatography [chem.rochester.edu]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC) | Springer Nature Experiments [experiments.springernature.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Optimizing Cynandione A Concentration for Cell-Based Assays: A Technical Support Guide
Welcome to the Technical Support Center for Cynandione A. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for optimizing the use of this compound in cell-based assays.
This compound, a natural acetophenone (B1666503) isolated from the roots of Cynanchum wilfordii, has garnered significant interest for its potent anti-inflammatory and metabolic regulatory properties.[1][2][3] Proper concentration selection is critical for obtaining reliable and reproducible data in vitro. This resource provides detailed protocols and data to facilitate your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound primarily exerts its anti-inflammatory effects by inhibiting the activation of the NF-κB and MAPK signaling pathways.[1][4] It has been shown to decrease the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines, including TNF-α, IL-6, and IL-1β.[1][2][5] Additionally, this compound can modulate metabolic pathways by activating the LKB1/AMPK signaling cascade, which plays a role in inhibiting hepatic de novo lipogenesis.[3]
Q2: What is a good starting concentration for my cell-based assay?
A2: A good starting point for most cell-based assays is to perform a dose-response experiment. Based on published data, a concentration range of 1 µM to 50 µM is often effective for observing anti-inflammatory effects without significant cytotoxicity in cell lines such as RAW264.7 and BV-2 microglial cells.[2][6] For metabolic assays in HepG2 cells, concentrations around 10 µM have been shown to be effective.[3] Always perform a cytotoxicity assay first to determine the non-toxic concentration range for your specific cell line.
Q3: Is this compound cytotoxic?
A3: this compound has been shown to have low cytotoxicity in several cell lines at concentrations effective for its biological activity. For example, in RAW264.7 macrophages, no significant cytotoxicity was observed at concentrations up to 200 µM.[1][4] Similarly, in BV-2 microglial cells, concentrations up to 80 µM did not exhibit cytotoxic effects.[2][5] However, it is crucial to determine the cytotoxic profile in your specific cell line of interest, as sensitivity can vary.
Q4: How should I prepare and store this compound?
A4: this compound is typically dissolved in a sterile, high-quality solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C. Aliquoting the stock solution is advisable to avoid repeated freeze-thaw cycles, which can degrade the compound. When preparing working solutions, dilute the stock solution in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.1%) and consistent across all treatments, including vehicle controls, to avoid solvent-induced artifacts.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable effect of this compound | Sub-optimal concentration: The concentration used may be too low to elicit a response in your specific cell line or assay. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 100 µM). |
| Compound degradation: Improper storage or repeated freeze-thaw cycles of the stock solution may have degraded the this compound. | Prepare a fresh stock solution from a new vial of the compound. Aliquot the stock solution for single-use to minimize degradation. | |
| Cell line insensitivity: The target signaling pathway may not be active or responsive in your chosen cell line. | Ensure your cell line is appropriate for the intended assay. For example, for anti-inflammatory assays, use cells that can mount an inflammatory response, such as macrophages or microglia. | |
| High cell death or cytotoxicity | Concentration is too high: The concentration of this compound used may be toxic to your specific cell line. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the IC50 value and select a non-toxic concentration range for your experiments. |
| Solvent toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high. | Ensure the final solvent concentration is below the toxic threshold for your cells (typically ≤ 0.1% for DMSO). Include a vehicle control with the same solvent concentration in your experimental design. | |
| Inconsistent or variable results | Inconsistent cell seeding density: Variations in the number of cells seeded per well can lead to variability in the response to treatment. | Ensure a consistent and optimized cell seeding density across all wells and experiments. Allow cells to adhere and reach the desired confluency before treatment. |
| Assay interference: this compound, being a phenolic compound, may interfere with certain assay readouts (e.g., those based on redox reactions). | If you suspect assay interference, consider using an alternative assay with a different detection principle. For example, if an MTT assay shows unexpected results, you could try a crystal violet staining or a direct cell counting method.[7] |
Quantitative Data Summary
Table 1: Reported Effective Concentrations of this compound in Various Cell-Based Assays
| Cell Line | Assay Type | Effective Concentration Range | Reference |
| RAW264.7 Macrophages | Anti-inflammatory (NO, PGE2 production) | 1 - 20 µM | [1] |
| BV-2 Microglial Cells | Anti-inflammatory (NO, Cytokine production) | 10 - 80 µM | [2][5] |
| HepG2 Cells | Hepatic Lipogenesis Inhibition | ~10 µM | [3] |
Table 2: Reported Cytotoxicity Data for this compound
| Cell Line | Cytotoxicity Assay | Concentration with No Significant Cytotoxicity | Reference |
| RAW264.7 Macrophages | Not specified | Up to 200 µM | [1][4] |
| BV-2 Microglial Cells | Not specified | Up to 80 µM | [2][5] |
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the this compound-containing medium. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity if available.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.
Protocol 2: Measurement of Nitric Oxide (NO) Production (Griess Assay)
This assay is suitable for measuring the anti-inflammatory effects of this compound in cells like RAW264.7 macrophages.
Materials:
-
This compound stock solution
-
Lipopolysaccharide (LPS)
-
Complete cell culture medium
-
96-well cell culture plates
-
Griess Reagent System (contains sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solutions)
-
Sodium nitrite (B80452) standard solution
-
Plate reader capable of measuring absorbance at 540 nm
Procedure:
-
Cell Seeding and Treatment: Seed cells (e.g., RAW264.7) in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Inflammatory Stimulation: After pre-treatment, stimulate the cells with an optimal concentration of LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Sample Collection: After incubation, collect the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, mix 50 µL of each supernatant with 50 µL of sulfanilamide solution and incubate for 5-10 minutes at room temperature, protected from light. Then, add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution and incubate for another 5-10 minutes at room temperature, protected from light.
-
Standard Curve: Prepare a standard curve using serial dilutions of the sodium nitrite standard solution.
-
Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. The reduction in nitrite concentration in this compound-treated, LPS-stimulated cells compared to LPS-only treated cells indicates an anti-inflammatory effect.
Visualizations
Caption: General experimental workflow for cell-based assays with this compound.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound inhibits the MAPK signaling pathway.
References
- 1. This compound attenuates lipopolysaccharide-induced production of inflammatory mediators via MAPK inhibition and NF-κB inactivation in RAW264.7 macrophages and protects mice against endotoxin shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound from Cynanchum wilfordii attenuates the production of inflammatory mediators in LPS-induced BV-2 microglial cells via NF-κB inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound from Cynanchum wilfordii inhibits hepatic de novo lipogenesis by activating the LKB1/AMPK pathway in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound attenuates lipopolysaccharide-induced production of inflammatory mediators via MAPK inhibition and NF-κB inactivation in RAW264.7 macrophages and protects mice against endotoxin shock - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. Antioxidant-Rich Extracts of Terminalia ferdinandiana Interfere with Estimation of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low bioactivity of Cynandione A in experiments
Welcome to the technical support center for Cynandione A. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot experiments and address common issues related to the bioactivity of this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound is showing lower than expected or no bioactivity in my cell-based assays. What are the common causes?
Several factors can contribute to low bioactivity. Consider the following possibilities:
-
Compound Solubility: this compound has limited aqueous solubility. Ensure it is fully dissolved in a suitable solvent, like DMSO, before preparing your final dilutions in cell culture media. Precipitation in the media can significantly reduce the effective concentration.
-
Compound Stability: The stability of this compound in your experimental conditions (pH, temperature, light exposure) may be a factor. Degradation can lead to a loss of bioactivity.
-
Compound Aggregation: Like many small molecules, this compound may form aggregates in aqueous solutions, reducing its availability to interact with cellular targets.
-
Cellular Health and Density: The health, passage number, and confluency of your cells can impact their responsiveness to treatment.
-
Assay Protocol: Suboptimal assay conditions, such as incorrect incubation times or reagent concentrations, can lead to inaccurate results.
Q2: How should I prepare and store this compound stock solutions?
For optimal results, follow these guidelines:
-
Solvent: Dissolve this compound in high-purity dimethyl sulfoxide (B87167) (DMSO).
-
Concentration: Prepare a stock solution at a concentration of 2 mg/mL in DMSO.[1]
-
Storage: Store the stock solution at -10°C to -25°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect from light.
Q3: What is the recommended final concentration of DMSO in my cell culture experiments?
The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity or off-target effects. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Q4: I'm observing unexpected cytotoxicity in my experiments. What could be the cause?
While this compound has been shown to be non-cytotoxic at concentrations up to 200 μM in some cell lines, unexpected cell death could be due to:
-
High DMSO Concentration: As mentioned above, excessive DMSO can be toxic to cells.
-
Compound Degradation: Degradation products of this compound may have cytotoxic effects.
-
Contamination: Bacterial, fungal, or mycoplasma contamination in your cell culture can cause cell death.
-
Cell Line Sensitivity: Different cell lines may have varying sensitivities to this compound. It is advisable to perform a dose-response cytotoxicity assay for your specific cell line.
Troubleshooting Guides
Issue 1: Low Bioactivity in LKB1/AMPK Pathway Activation Assays
If you are not observing the expected activation of the LKB1/AMPK pathway with this compound treatment, consider the following troubleshooting steps.
Caption: this compound activates the LKB1/AMPK pathway.
Caption: this compound inhibits NF-κB and MAPK pathways.
References
Stability of Cynandione A in different solvents and temperatures
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Cynandione A in various solvents and at different temperatures. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guides and FAQs
Q1: My this compound solution has changed color (e.g., turned yellowish/brownish). What does this indicate and what should I do?
A: Discoloration of your this compound solution is a common indicator of degradation. This compound is a polyphenolic compound, and such compounds are susceptible to oxidation, which often results in the formation of colored byproducts like quinones. This process can be accelerated by exposure to light, oxygen, high temperatures, or alkaline pH.
Troubleshooting Steps:
-
Protect from Light: Store your solutions in amber vials or wrap them in aluminum foil to prevent photo-degradation.
-
Deoxygenate Solvents: If working in solution for extended periods, consider using solvents that have been deoxygenated by sparging with an inert gas like nitrogen or argon.
-
Control pH: Maintain a slightly acidic to neutral pH if your experimental conditions allow, as alkaline conditions can promote oxidation of phenolic hydroxyl groups.
-
Re-purification: If you suspect significant degradation, you may need to re-purify the compound using techniques like flash chromatography.
-
Fresh Preparation: For sensitive experiments, it is always best to use freshly prepared solutions of this compound.
Q2: I am observing precipitation or cloudiness in my this compound solution after storage. What could be the cause?
A: Precipitation or cloudiness can occur for a few reasons:
-
Poor Solubility: this compound has limited solubility in many solvents. You might be exceeding its solubility limit, especially if the temperature of the solution has decreased.
-
Degradation Products: Some degradation products may be less soluble than the parent compound, leading to their precipitation over time.
-
Solvent Evaporation: If the container is not sealed properly, solvent evaporation can increase the concentration of this compound beyond its solubility limit.
Troubleshooting Steps:
-
Verify Solubility: Ensure you are working within the known solubility limits for your chosen solvent. For example, the solubility in DMSO is approximately 2 mg/mL.
-
Gentle Warming/Sonication: You can try gently warming the solution or sonicating it to redissolve the precipitate. However, be cautious with heating as it can accelerate degradation.
-
Proper Storage: Store solutions in tightly sealed containers to prevent solvent evaporation. For long-term storage, use vials with PTFE-lined caps.
-
Consider a Co-solvent: If solubility is a persistent issue, a co-solvent system might be necessary for your application.
Q3: How can I minimize the degradation of this compound during my experiments?
A: Minimizing degradation is crucial for obtaining reliable and reproducible experimental results. Based on the general stability of polyphenolic compounds, here are some best practices:
-
Temperature Control: Keep solutions at the lowest practical temperature for your experiment. For storage, follow the supplier's recommendations (e.g., -20°C for long-term).
-
Inert Atmosphere: When possible, work under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Use High-Purity Solvents: Impurities in solvents can sometimes catalyze degradation reactions.
-
Limit Exposure to Air and Light: Prepare solutions fresh and minimize the time they are exposed to ambient conditions.
-
pH Management: Buffer your solutions if your experiment is sensitive to pH changes, as the stability of phenolic compounds is often pH-dependent.
Q4: I am seeing inconsistent results in my bioassays using this compound. Could stability be the issue?
A: Yes, inconsistent results are a classic sign of compound instability. If this compound degrades, the concentration of the active compound decreases over time, leading to variable effects in your assays.
Troubleshooting Steps:
-
Stability Check: Perform a simple stability check by preparing a stock solution and analyzing its purity/concentration at different time points (e.g., 0, 2, 4, 8, 24 hours) under your typical experimental conditions using an analytical technique like HPLC-UV.
-
Fresh Preparations: Always use freshly prepared dilutions from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Consistent Handling: Ensure that the handling of this compound solutions is consistent across all experiments in terms of solvent, temperature, and exposure to light and air.
Data Presentation
| Solvent | Temperature | Expected Stability Trend | Potential Degradation Pathway |
| DMSO | -20°C | Good (Weeks to Months) | Minimal degradation |
| DMSO | 4°C (Refrigerator) | Moderate (Days to Weeks) | Slow oxidation |
| DMSO | 25°C (Room Temp) | Poor (Hours to Days) | Oxidation, potential dimerization |
| Methanol / Ethanol | -20°C | Moderate (Weeks) | Slow oxidation |
| Methanol / Ethanol | 25°C (Room Temp) | Poor (Hours) | Faster oxidation |
| Aqueous Buffer (pH 5-7) | 4°C | Poor to Moderate (Days) | Oxidation, hydrolysis of acetophenone (B1666503) group |
| Aqueous Buffer (pH > 7) | 4°C | Very Poor (Hours) | Rapid oxidation due to deprotonation of hydroxyl groups |
| Aqueous Buffer (any pH) | 25°C | Very Poor (Minutes to Hours) | Rapid degradation |
Experimental Protocols
Protocol: Assessing the Stability of this compound using HPLC-UV
This protocol outlines a general method for determining the stability of this compound in a specific solvent at a given temperature.
1. Materials and Equipment:
-
This compound (solid)
-
High-purity solvent of interest (e.g., DMSO, Methanol)
-
HPLC system with a UV/Vis detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile phase A: Water with 0.1% formic acid
-
Mobile phase B: Acetonitrile with 0.1% formic acid
-
Incubator or water bath set to the desired temperature
-
Amber HPLC vials
2. Procedure:
-
Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Dilute the stock solution with the same solvent to a working concentration suitable for HPLC analysis (e.g., 50 µg/mL).
-
Time Point 0 (T=0) Analysis: Immediately after preparation, transfer an aliquot of the working solution to an amber HPLC vial and inject it into the HPLC system. This will serve as your baseline (100% initial concentration).
-
Incubation: Place the vial containing the remaining working solution in the incubator set at the desired study temperature (e.g., 25°C or 37°C).
-
Time Point Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the incubated solution, transfer it to a fresh amber HPLC vial, and analyze it by HPLC.
-
HPLC Analysis:
-
Set the UV detector to a wavelength where this compound has maximum absorbance.
-
Use a suitable gradient elution method, for example: 5% to 95% B over 20 minutes.
-
Integrate the peak area of the this compound peak at each time point.
-
3. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample using the following formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
Plot the % Remaining against time to visualize the degradation kinetics.
Mandatory Visualization
Caption: Workflow for assessing the stability of this compound.
Technical Support Center: Cynandione A Stability and Storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Cynandione A during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: this compound is susceptible to degradation from several factors, including:
-
Oxidation: Due to its phenolic hydroxyl groups, this compound is prone to oxidation, which can be accelerated by exposure to air (oxygen), oxidizing agents, and light.
-
pH: Extremes in pH, both acidic and alkaline conditions, can potentially lead to the hydrolysis of functional groups, although specific data on this compound is limited.
-
Temperature: Elevated temperatures can increase the rate of all chemical degradation pathways.
-
Light: Exposure to UV or high-intensity visible light can provide the energy for photolytic degradation reactions.
-
Dimerization: There is evidence to suggest that this compound can dimerize, potentially forming byproducts like cynanchone A and cynandiones B and C, especially during purification and concentration.
Q2: What are the recommended storage conditions for this compound to ensure its stability?
A2: To minimize degradation, this compound should be stored under the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | Long-term: -20°C; Short-term: 2-8°C[1] | Reduces the rate of chemical reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to oxygen, thereby preventing oxidation. |
| Light | Protect from light by storing in an amber vial or a light-blocking container. | Prevents photolytic degradation. |
| Container | Use a tightly sealed container. | Prevents exposure to moisture and atmospheric oxygen. |
| Form | Store as a dry powder rather than in solution. | Solvents can facilitate degradation reactions. |
Q3: What are the likely degradation products of this compound?
A3: Based on its chemical structure and preliminary findings, the primary degradation pathways for this compound are believed to be oxidation and dimerization.
-
Oxidation Product: this compound can be oxidized to its corresponding benzoquinone form.[1]
-
Dimerization Products: During purification, dimerization can occur, leading to the formation of compounds such as cynanchone A and cynandiones B and C.
Further forced degradation studies are necessary to fully characterize all potential degradation products under various stress conditions.
Troubleshooting Guide
Problem: I am observing a new, unknown peak in my HPLC chromatogram when analyzing my stored this compound sample.
-
Possible Cause 1: Oxidation. The new peak could be the benzoquinone derivative of this compound. This is more likely if the sample has been exposed to air or light.
-
Troubleshooting Steps:
-
Confirm Identity: If possible, use LC-MS to determine the mass of the new peak and compare it to the expected mass of the oxidized product.
-
Review Storage: Ensure that the sample has been stored under an inert atmosphere and protected from light.
-
Antioxidants: For solution-based preparations, consider the addition of a small amount of an antioxidant, but verify its compatibility with your experimental setup.
-
-
Possible Cause 2: Dimerization. The new peak could be a dimer of this compound. This is more likely if the sample has been concentrated from a solution or stored at a high concentration.
-
Troubleshooting Steps:
-
Confirm Identity: Use LC-MS to check if the mass of the new peak corresponds to a dimer of this compound.
-
Storage Concentration: If storing in solution is unavoidable, use the lowest practical concentration. For long-term storage, storing as a solid is highly recommended.
-
Problem: The potency of my this compound standard seems to have decreased over time.
-
Possible Cause: Gradual Degradation. This is a general sign of instability due to one or more of the factors mentioned in Q1.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Double-check that all recommended storage conditions (temperature, inert atmosphere, light protection) are being strictly followed.
-
Aliquot Samples: To prevent repeated freeze-thaw cycles and exposure of the entire stock to the atmosphere, aliquot the solid compound or stock solutions into smaller, single-use vials upon receipt.
-
Re-qualification: Periodically re-qualify your standard against a freshly prepared standard or a certified reference material to ensure its potency.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the intrinsic stability of this compound.
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol (B129727) or Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Heating block or water bath
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 N HCl.
-
Incubate at 60°C for 24 hours.
-
Withdraw samples at 0, 4, 8, 12, and 24 hours.
-
Neutralize the samples with an equivalent amount of 0.1 N NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 N NaOH.
-
Incubate at 60°C for 24 hours.
-
Withdraw samples at 0, 4, 8, 12, and 24 hours.
-
Neutralize the samples with an equivalent amount of 0.1 N HCl before analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Withdraw samples at various time points.
-
-
Thermal Degradation:
-
Place the solid this compound powder in an oven at 70°C for 48 hours.
-
Also, heat the stock solution at 70°C for 48 hours.
-
-
Photolytic Degradation:
-
Expose the solid this compound powder and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
-
-
Analysis: Analyze all stressed samples, along with a control sample (this compound in solvent, stored at -20°C), using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products. Method optimization and validation are required.
Objective: To separate and quantify this compound from its potential degradation products.
Instrumentation and Columns:
-
HPLC system with a photodiode array (PDA) or UV detector.
-
A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined by PDA analysis of this compound (likely in the UV range of 254-320 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Gradient Program (Example):
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
Analysis:
-
Inject the control and stressed samples.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of this compound.
-
Use a PDA detector to check for peak purity of the this compound peak in the stressed samples.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for assessing this compound stability.
References
Technical Support Center: Accurate Cynandione A Detection by HPLC
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining High-Performance Liquid Chromatography (HPLC) methods for the accurate detection and quantification of Cynandione A.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for the analysis of this compound?
A1: A common starting point for the analysis of this compound, an acetophenone (B1666503) found in Cynanchum species, is reversed-phase HPLC. A validated method for similar acetophenones uses a C18 column with a mobile phase consisting of a mixture of methanol (B129727) and water.[1] For complex plant extracts, a gradient elution is often preferable to an isocratic one to achieve better separation of all components.
Q2: How can I prepare a plant sample for this compound analysis by HPLC?
A2: A general procedure for preparing plant material, such as the roots of Cynanchum wilfordii, for HPLC analysis involves solvent extraction. The dried and powdered plant material is typically extracted with a solvent like methanol or a methanol-water mixture. The resulting extract is then filtered, and an aliquot is injected into the HPLC system. It is crucial to ensure the final sample is free of particulate matter to prevent column clogging.
Q3: What are the common causes of peak tailing when analyzing phenolic compounds like this compound?
A3: Peak tailing for phenolic compounds in reversed-phase HPLC is often due to secondary interactions between the analyte and the stationary phase.[2][3] Key causes include interactions with residual acidic silanol (B1196071) groups on the silica-based column packing.[3] Mobile phase pH can also significantly influence peak shape.[3]
Q4: How can I confirm the identity of the this compound peak in my chromatogram?
A4: Peak identity can be confirmed by comparing the retention time and UV-Vis spectrum of the peak in your sample with that of a certified this compound reference standard. HPLC coupled with a photodiode array (PDA) detector is highly effective for this, as it allows for the comparison of the entire UV spectrum of the analyte.[1] For more definitive identification, especially in complex matrices, HPLC coupled with mass spectrometry (HPLC-MS) can be used to confirm the molecular weight and fragmentation pattern of the compound.[4]
Q5: What is a forced degradation study and why is it important for my HPLC method?
A5: A forced degradation study exposes the drug substance to stress conditions such as acid, base, heat, light, and oxidation to produce degradation products.[5][6] This study is crucial for developing a "stability-indicating" HPLC method, which is a validated quantitative analytical procedure that can accurately measure the active pharmaceutical ingredient without interference from degradation products, process impurities, or other potential impurities.[5][7][8]
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Symptom | Potential Cause | Troubleshooting Step |
| Peak Tailing | Secondary interactions with residual silanols on the column.[2][3] | - Use an end-capped C18 column. - Lower the mobile phase pH with an additive like formic acid or trifluoroacetic acid (TFA) to suppress the ionization of silanol groups.[2] - Add a small amount of a basic modifier like triethylamine (B128534) (TEA) to the mobile phase to compete with the analyte for active sites.[9] |
| Column overload. | - Reduce the injection volume or dilute the sample. | |
| Inappropriate mobile phase pH affecting analyte ionization.[3] | - Adjust the mobile phase pH to ensure this compound is in a single, non-ionized form. | |
| Peak Fronting | Sample solvent stronger than the mobile phase. | - Prepare the sample in the initial mobile phase or a weaker solvent. |
| Column overload (less common than for tailing). | - Reduce the injection volume or sample concentration. |
Issue 2: Inconsistent Retention Times
| Symptom | Potential Cause | Troubleshooting Step |
| Gradual Retention Time Shift | Inadequate column equilibration between injections. | - Increase the column equilibration time to ensure the column is returned to the initial mobile phase conditions before the next injection.[10] |
| Change in mobile phase composition. | - Prepare fresh mobile phase daily.[10] - Ensure proper mixing if preparing the mobile phase online. | |
| Column temperature fluctuations. | - Use a column oven to maintain a constant temperature.[10] | |
| Sudden Retention Time Shift | Air bubbles in the pump or system. | - Degas the mobile phase.[10] - Purge the pump to remove any trapped air bubbles.[10] |
| Leak in the HPLC system. | - Check all fittings for leaks and tighten as necessary.[10] |
Issue 3: Low Sensitivity or No Peak
| Symptom | Potential Cause | Troubleshooting Step |
| No Peak Detected | Incorrect injection or no sample injected. | - Verify the autosampler is functioning correctly and the correct vial is being accessed. |
| Detector lamp is off or has low energy. | - Turn on the detector lamp or replace it if it has reached the end of its lifespan.[10] | |
| Low Peak Area | Low sample concentration. | - Concentrate the sample or inject a larger volume (if not causing overload). |
| Incorrect detection wavelength. | - Ensure the detector is set to a wavelength where this compound has strong absorbance (e.g., around 280 nm for many acetophenones).[1] |
Experimental Protocols
Recommended HPLC-DAD Method for this compound Analysis
This method is a starting point and may require optimization for specific matrices.
| Parameter | Condition |
| Column | C18 reversed-phase, 4.6 mm x 250 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min, 10-30% B; 5-20 min, 30-60% B; 20-25 min, 60-10% B; 25-30 min, 10% B (equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | Photodiode Array (PDA) at 280 nm |
| Injection Volume | 10 µL |
Sample Preparation from Cynanchum wilfordii Roots
-
Grinding: Grind the dried roots of Cynanchum wilfordii to a fine powder.
-
Extraction: Accurately weigh 1.0 g of the powdered material and place it in a flask. Add 20 mL of methanol and sonicate for 30 minutes.
-
Filtration: Filter the extract through a 0.45 µm syringe filter to remove any particulate matter.
-
Injection: Inject 10 µL of the filtered extract into the HPLC system.
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Troubleshooting decision tree for common HPLC issues.
References
- 1. [Determination of four acetophenones in Radix Cynanchi bungei by high performance liquid chromatography-photodiode array detection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Rapid identification of acetophenones in two Cynanchum species using liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijrpp.com [ijrpp.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotech-asia.org [biotech-asia.org]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: Addressing Off-Target Effects of Cynandione A in Cellular Models
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Cynandione A in their cellular models. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help identify, understand, and mitigate potential off-target effects of this bioactive compound.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target effects of this compound?
A1: this compound has two primary, well-characterized on-target effects:
-
Anti-inflammatory activity: this compound inhibits the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2).[1] This is achieved through the suppression of the NF-κB and MAPK signaling pathways.[1][2]
-
Metabolic regulation: this compound inhibits hepatic de novo lipogenesis (the synthesis of fatty acids) by activating the LKB1/AMPK signaling pathway.[3]
Q2: What are the known off-target effects of this compound?
A2: Currently, there is a lack of published data specifically identifying the off-target effects of this compound. As with any small molecule inhibitor, it is crucial to empirically determine and characterize potential off-target interactions within your specific cellular model. This technical support guide provides workflows and protocols to help you investigate these potential effects.
Q3: What is a good starting concentration for my experiments with this compound?
A3: The optimal concentration of this compound is cell-type and assay-dependent. However, based on published data, here are some recommended starting points:
-
For anti-inflammatory assays in RAW264.7 macrophages, IC50 values for inhibiting NO and PGE2 production are 18.5 µM and 8.9 µM, respectively.[1] A concentration range of 1-50 µM would be appropriate for initial dose-response experiments.
-
For assays involving p38 MAPK activation and β-endorphin expression in microglial cells, an EC50 of 20.0 µM has been reported.[4]
-
It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and endpoint.
Q4: I am observing unexpected phenotypes in my cells treated with this compound. How can I determine if these are off-target effects?
A4: Unexpected phenotypes can arise from off-target effects. Here are some strategies to investigate this:
-
Use a structurally unrelated compound with the same on-target effect: If a different compound known to activate the LKB1/AMPK pathway or inhibit the NF-κB/MAPK pathway does not produce the same unexpected phenotype, it is more likely that the effect of this compound is off-target.
-
Perform a rescue experiment: If the on-target is known and can be manipulated, attempt to rescue the phenotype. For example, if you hypothesize an off-target effect is independent of AMPK activation, see if activating AMPK through another mechanism (e.g., with AICAR) fails to produce the same phenotype.
-
Employ target engagement assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that this compound is binding to its intended target in your cellular system. A lack of target engagement at concentrations where the phenotype is observed would strongly suggest off-target effects.
-
Conduct unbiased screening: Techniques like proteome-wide thermal shift assays or kinome scanning can provide a broad overview of potential off-target binders.
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed.
| Possible Cause | Troubleshooting Steps |
| Concentration is too high. | Perform a dose-response cytotoxicity assay (e.g., MTT, LDH, or neutral red uptake assay) to determine the TC50 (toxic concentration 50%). Use concentrations well below the TC50 for your experiments. Published data indicates that this compound is not cytotoxic up to 200 µM in RAW264.7 cells.[1] However, this can vary between cell lines. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in your culture medium is at a non-toxic level (typically ≤ 0.1% v/v). Run a vehicle control (medium with the same concentration of solvent) to assess solvent-specific toxicity. |
| Off-target toxicity. | If cytotoxicity is observed at concentrations where the on-target is not expected to be fully engaged, this may indicate off-target toxicity. Investigate potential off-targets using the methods described in FAQ 4. |
Issue 2: Inconsistent or unexpected results between experiments.
| Possible Cause | Troubleshooting Steps |
| Compound instability. | Prepare fresh stock solutions of this compound regularly. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Cell passage number and health. | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before treatment. |
| Variability in on-target pathway activation state. | The basal activity of the LKB1/AMPK and NF-κB/MAPK pathways can vary depending on cell density, media conditions, and other factors. Ensure consistent experimental conditions. Consider serum-starving cells before stimulation if appropriate for your assay. |
| Undisclosed off-target effects. | The unexpected results could be due to an off-target effect that is sensitive to minor variations in experimental conditions. Systematically investigate potential off-targets. |
Quantitative Data Summary
| Compound | On-Target Pathway | Assay | Cell Line | Parameter | Value | Reference |
| This compound | NF-κB/MAPK Inhibition | Nitric Oxide (NO) Production | RAW264.7 | IC50 | 18.5 µM | [1] |
| This compound | NF-κB/MAPK Inhibition | Prostaglandin E2 (PGE2) Production | RAW264.7 | IC50 | 8.9 µM | [1] |
| This compound | p38 MAPK Activation | β-endorphin Expression | Primary Microglia | EC50 | 20.0 µM | [4] |
| This compound | p38 MAPK Activation | β-endorphin Expression | Neuropathic Rats | EC50 | 38.8 µM | [4] |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using the MTT Assay
Objective: To determine the concentration range of this compound that is non-toxic to the chosen cellular model.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. The concentration range should be broad (e.g., 0.1 µM to 200 µM) to capture the full dose-response. Include a vehicle-only control. Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the log of the this compound concentration to determine the TC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) to Verify Target Engagement
Objective: To confirm that this compound binds to its intended target (e.g., AMPK or components of the MAPK/NF-κB pathway) in intact cells.
Methodology:
-
Cell Treatment: Treat cultured cells with either a vehicle control or a concentration of this compound where on-target effects are expected (e.g., 2-5 times the IC50/EC50).
-
Heating: Heat the cell suspensions or lysates across a range of temperatures (e.g., 40°C to 70°C).
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of the soluble target protein at each temperature point using Western blotting with an antibody specific to the target protein.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound is binding to and stabilizing the target protein.
Visualizations
Caption: On-target signaling pathways of this compound.
References
- 1. This compound attenuates lipopolysaccharide-induced production of inflammatory mediators via MAPK inhibition and NF-κB inactivation in RAW264.7 macrophages and protects mice against endotoxin shock - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound attenuates lipopolysaccharide-induced production of inflammatory mediators via MAPK inhibition and NF-κB inactivation in RAW264.7 macrophages and protects mice against endotoxin shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound from Cynanchum wilfordii inhibits hepatic de novo lipogenesis by activating the LKB1/AMPK pathway in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound attenuates neuropathic pain through p38β MAPK-mediated spinal microglial expression of β-endorphin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Cynandione A Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Cynandione A, particularly for scaling up to preclinical trial quantities.
Frequently Asked Questions (FAQs)
Q1: What is the most efficient and scalable reported method for this compound synthesis?
A1: A one-pot, gram-scale synthesis has been reported as a practical and scalable approach.[1][2][3][4] This method involves the regioselective conjugate addition of an acetyl bisphenol to a benzoquinone substrate, followed by a reduction step, achieving high yields.[1][2][3][4]
Q2: What are the key advantages of the one-pot synthesis method?
A2: The primary advantages are improved efficiency and "pot economy," which reduces the number of separate reaction and workup steps, saving time and resources.[1][2][3][4] This method has been demonstrated to produce gram-scale quantities of this compound with high yields.[1]
Q3: What is the primary challenge encountered during the purification of this compound?
A3: this compound has a tendency to dimerize, forming byproducts such as cynanchone A and cynandiones B and C.[1] This can significantly reduce the yield of the desired product.
Q4: How can dimerization of this compound during purification be minimized?
A4: Using a short-column chromatography setup is an effective method to prevent dimerization.[1] This rapid purification technique minimizes the time the product spends on the silica (B1680970) gel, reducing the opportunity for side reactions.
Q5: What are the known biological activities of this compound?
A5: this compound exhibits a range of biological activities, including anti-inflammatory, neuroprotective, antioxidant, and adipogenic effects.[1][2][5] It has been shown to inhibit the production of inflammatory mediators and protect neurons from oxidative stress.[6][7][8]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction. | Ensure all reagents are of high quality and used in the correct stoichiometry. Monitor the reaction progress using thin-layer chromatography (TLC).[1] |
| Suboptimal reaction conditions. | Adhere strictly to the recommended reaction times and temperatures. For the one-pot synthesis, ensure the co-solvent system ratios are accurate.[1] | |
| Dimerization during purification. | Utilize short-column chromatography for purification to minimize product contact time with the stationary phase.[1] | |
| Presence of Multiple Byproducts | Formation of regioisomers. | While the reported one-pot synthesis shows high regioselectivity, deviations in starting materials or conditions could lead to other isomers. Confirm the structure using NMR.[1] |
| Oxidation of the starting materials or product. | Ensure the reaction is carried out under an inert atmosphere (e.g., dry nitrogen) to prevent unwanted oxidation.[1] Use an appropriate excess of the reducing agent in the final step to ensure complete conversion of the oxidized intermediate back to this compound. | |
| Difficulty in Purifying the Product | Co-elution of impurities. | Optimize the solvent system for column chromatography. A hexane/acetone or hexane/EtOAc gradient may be effective.[2] |
| Product instability on silica gel. | In addition to short-column chromatography, consider using a less acidic grade of silica gel or an alternative stationary phase. | |
| Inconsistent Reaction Outcomes | Variability in reagent quality. | Use freshly purchased or purified reagents. The quality of the oxidant (e.g., Ag2O) and reducing agent (e.g., zinc) is critical.[1] |
| Scale-up effects. | Reaction conditions may need to be re-optimized when scaling up. For instance, heat transfer and mixing efficiency can change. A gradual scale-up approach is recommended. The optimized one-pot conditions for gram-scale may be less effective on a smaller (e.g., 1 mmol) scale.[1] |
Experimental Protocols
One-Pot Gram-Scale Synthesis of this compound
This protocol is adapted from a reported efficient synthesis of this compound.[1]
Materials:
-
Starting Material 5 (acetyl bisphenol)
-
Starting Material 6 (acetyl bisphenol)
-
Silver (I) oxide (Ag₂O)
-
Dichloromethane (CH₂Cl₂)
-
Acetic acid (AcOH)
-
Water (H₂O)
-
Zinc dust (Zn)
-
Ethyl acetate (B1210297) (EtOAc)
-
Celite
-
Magnesium sulfate (B86663) (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of starting material 5 (1.0 g, 6.57 mmol, 1.0 equiv) and starting material 6 (1.0 g, 6.57 mmol, 1.0 equiv) in CH₂Cl₂ (50 mL), add Ag₂O (3.2 g, 2.1 equiv).
-
Stir the mixture at room temperature for 16 hours under a nitrogen atmosphere.
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To the crude reaction mixture, add AcOH (30 mL), water (15 mL), and zinc dust (430 mg, 1.0 equiv).
-
Stir the resulting mixture at room temperature for 4 hours.
-
Filter the mixture through Celite, and wash the filter cake with EtOAc.
-
Dilute the filtrate with water and extract with EtOAc twice.
-
Combine the organic layers, wash with water and brine, and then dry over MgSO₄.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product using short-column chromatography on silica gel.
Quantitative Data Summary:
| Scale | Starting Material 5 | Starting Material 6 | Ag₂O | Zinc | Yield of this compound | Reference |
| 6.6 mmol | 1.0 g | 1.0 g | 3.2 g (2.1 equiv) | 430 mg (1.0 equiv) | 1.6 g (82%) | [1] |
| Two-pot process | - | - | - | - | 79% | [1] |
Signaling Pathways and Experimental Workflows
Anti-Inflammatory Signaling Pathway of this compound
This compound has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[7][8]
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. One-Pot Gram-Scale Synthesis of this compound and Detailed Mechanistic Insights into its Regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. This compound from Cynanchum wilfordii protects cultured cortical neurons from toxicity induced by H2O2, L-glutamate, and kainate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound attenuates lipopolysaccharide-induced production of inflammatory mediators via MAPK inhibition and NF-κB inactivation in RAW264.7 macrophages and protects mice against endotoxin shock - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound from Cynanchum wilfordii attenuates the production of inflammatory mediators in LPS-induced BV-2 microglial cells via NF-κB inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Cynandione A vs. Resveratrol: A Comparative Guide to Antioxidant Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antioxidant activities of Cynandione A and resveratrol (B1683913). The information presented is based on available experimental data to assist researchers and professionals in drug development in making informed decisions.
Introduction
This compound, a phenolic compound isolated from the roots of Cynanchum wilfordii, has garnered interest for its potential therapeutic properties. Resveratrol, a well-studied polyphenol found in grapes and other fruits, is renowned for its potent antioxidant and anti-aging effects. This guide aims to provide a head-to-head comparison of their in vitro antioxidant capacities, supported by experimental data and methodologies.
Quantitative Comparison of Antioxidant Activity
The antioxidant activities of this compound and resveratrol have been evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparison, representing the concentration of a compound required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant potency.
| Antioxidant Assay | This compound (IC50) | Resveratrol (IC50) | Reference Compound (IC50) |
| DPPH Radical Scavenging | 15.82 ± 0.41 µg/mL | 15.54 µg/mL | Vitamin C: 6.35 µg/mL |
| ABTS Radical Scavenging | 10.48 ± 0.32 µg/mL | 2.86 µg/mL | Vitamin C: 5.18 µg/mL |
Note: The IC50 values for this compound are from a study on polyphenols from Cynanchum auriculatum. The IC50 values for resveratrol are from a study on compounds isolated from mulberry. While experimental conditions were similar, direct comparative studies are limited.
Mechanisms of Antioxidant Action
This compound: The precise molecular mechanism underlying the antioxidant activity of this compound is not yet fully elucidated. However, as a phenolic compound, it is likely to exert its antioxidant effects through direct scavenging of free radicals by donating a hydrogen atom or an electron from its hydroxyl groups to stabilize the radical species. Additionally, some evidence suggests that compounds from the Cynanchum genus may modulate endogenous antioxidant defense systems. One study has shown that this compound can activate the LKB1/AMPK pathway, which is known to be involved in cellular stress responses, including oxidative stress.
Resveratrol: Resveratrol employs a multi-pronged approach to combat oxidative stress. It can directly scavenge a variety of reactive oxygen species (ROS). Furthermore, it is a well-established activator of several key signaling pathways that bolster the cell's intrinsic antioxidant defenses. These pathways include:
-
Nrf2 (Nuclear factor erythroid 2-related factor 2) Pathway: Resveratrol can promote the translocation of Nrf2 to the nucleus, where it binds to the antioxidant response element (ARE) and upregulates the expression of numerous antioxidant and detoxifying enzymes.
-
SIRT1 (Sirtuin 1) Pathway: Resveratrol is a potent activator of SIRT1, a deacetylase that plays a crucial role in cellular stress resistance and longevity. Activated SIRT1 can deacetylate and modulate the activity of various transcription factors, including those involved in antioxidant responses.
-
AMPK (AMP-activated protein kinase) Pathway: Resveratrol can activate AMPK, a central energy sensor of the cell. Activated AMPK can, in turn, phosphorylate and activate other downstream targets that enhance antioxidant defense.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Protocol for this compound:
-
Prepare a 0.2 mM solution of DPPH in methanol (B129727).
-
Add 100 µL of various concentrations of this compound (in methanol) to 100 µL of the DPPH solution in a 96-well plate.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.
-
The IC50 value is determined from a plot of scavenging activity against the concentration of this compound.
Protocol for Resveratrol:
-
Prepare a 0.1 mM solution of DPPH in ethanol.
-
Mix 2 mL of the DPPH solution with 2 mL of various concentrations of resveratrol (in ethanol).
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The percentage of scavenging activity and the IC50 value are calculated as described for this compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ is measured by the decrease in its absorbance at 734 nm.
Protocol for this compound:
-
Generate the ABTS radical cation by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with methanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add 10 µL of various concentrations of this compound to 190 µL of the diluted ABTS•+ solution in a 96-well plate.
-
Incubate the plate in the dark at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
Protocol for Resveratrol:
-
Prepare the ABTS•+ solution as described for this compound.
-
Dilute the ABTS•+ solution with distilled water to an absorbance of 0.7 ± 0.02 at 734 nm.
-
Mix 100 µL of the diluted ABTS•+ solution with 100 µL of various concentrations of resveratrol.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 734 nm.
-
The percentage of scavenging activity and the IC50 value are calculated as described above.
Visualizing the Mechanisms and Workflows
Antioxidant Assay Workflow
Caption: General workflow for DPPH and ABTS antioxidant assays.
Proposed Antioxidant Signaling Pathway of this compound
Caption: Proposed antioxidant mechanism of this compound.
Antioxidant Signaling Pathways of Resveratrol
Caption: Key antioxidant signaling pathways activated by resveratrol.
Conclusion
Both this compound and resveratrol demonstrate significant in vitro antioxidant activity through radical scavenging. Based on the available IC50 data, resveratrol appears to have a stronger scavenging activity against the ABTS radical, while its activity against the DPPH radical is comparable to that of this compound. It is important to note that these are in vitro results, and further studies, including cellular antioxidant assays and in vivo models, are necessary for a more comprehensive understanding of their physiological antioxidant efficacy. The well-documented multi-pathway activation by resveratrol provides a strong basis for its potent antioxidant effects, whereas the molecular mechanisms of this compound require further investigation. This guide serves as a foundational resource for researchers to evaluate and compare these two promising natural compounds in the context of antioxidant-based drug discovery and development.
A Comparative Guide to Cynandione A and Other AMPK Activators in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Cynandione A with other prominent AMP-activated protein kinase (AMPK) activators used in metabolic studies. The information presented is based on available experimental data to assist researchers in selecting the appropriate tool for their specific research needs.
Introduction to AMPK Activation in Metabolic Regulation
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic pathways.[1] When activated, typically in response to a high AMP:ATP ratio indicative of low cellular energy, AMPK works to restore energy balance by stimulating catabolic processes that generate ATP (such as fatty acid oxidation and glucose uptake) and inhibiting anabolic pathways that consume ATP (like lipogenesis and protein synthesis).[1] This central role in metabolic homeostasis has made AMPK a key therapeutic target for metabolic diseases, including type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD).[2]
A variety of compounds have been identified that can activate AMPK, broadly categorized as either direct or indirect activators. Indirect activators typically function by increasing the cellular AMP:ATP ratio, often through inhibition of mitochondrial respiration.[2] Direct activators, on the other hand, bind to the AMPK complex itself, causing a conformational change that leads to its activation.[3] This guide will compare the naturally derived compound this compound with three well-established AMPK activators: Metformin (an indirect activator), A-769662 (a direct allosteric activator), and AICAR (an AMP mimetic).
Comparative Analysis of AMPK Activators
The following tables summarize the key characteristics and reported metabolic effects of this compound, Metformin, A-769662, and AICAR based on in vitro and in vivo studies.
Table 1: General Characteristics and Potency of AMPK Activators
| Activator | Source/Class | Mechanism of Action | Upstream Kinase | Potency (EC50 / Effective Concentration) | Isoform Selectivity |
| This compound | Natural Product (from Cynanchum wilfordii) | Indirect | LKB1[4][5][6] | Not yet reported | Not yet reported |
| Metformin | Synthetic Biguanide | Indirect (Inhibits mitochondrial complex I)[2] | LKB1[7] | 10 µM - 20 mM (in cells, dependent on duration)[8] | Non-selective |
| A-769662 | Synthetic Thienopyridone | Direct (Allosteric)[9] | - | ~0.8 µM - 116 nM (in vitro)[9][10] | Selective for β1-containing complexes[9] |
| AICAR | Adenosine Analog | Indirect (Metabolized to ZMP, an AMP analog) | LKB1 | 0.5 - 2 mM (in cells) | Non-selective |
Table 2: Comparison of Metabolic Effects in In Vitro Models (Primarily Hepatocytes and Myotubes)
| Metabolic Effect | This compound | Metformin | A-769662 | AICAR |
| Hepatic Lipogenesis | Inhibition: Decreases SREBP-1c mRNA levels and downstream lipogenic enzymes.[4][5][6] | Inhibition: Reduces expression of lipogenic genes.[8] | Inhibition: Inhibits fatty acid synthesis.[9] | Inhibition: Inhibits fatty acid and cholesterol synthesis. |
| Fatty Acid Oxidation | Not explicitly reported | Stimulation [8] | Stimulation [9] | Stimulation |
| Glucose Uptake | Not explicitly reported | Stimulation (in muscle cells)[8] | No significant effect on glucose uptake in HEK293 cells.[8] | Stimulation (in muscle cells) |
| Gluconeogenesis | Not explicitly reported | Inhibition [8] | Not explicitly reported | Inhibition |
| ACC Phosphorylation | Increase (Implied via LKB1/AMPK activation)[4][5][6] | Increase [8] | Increase [8] | Increase |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in DOT language.
Caption: Simplified AMPK signaling pathway showing points of intervention for various activators.
Caption: General experimental workflow for comparing AMPK activators in vitro.
Detailed Experimental Protocols
The following are generalized protocols for key experiments cited in the comparison of AMPK activators. Researchers should optimize these protocols for their specific experimental conditions.
In Vitro AMPK Activation Assay in HepG2 Cells
Objective: To determine the effect of this compound and other activators on the phosphorylation of AMPK and its downstream target, Acetyl-CoA Carboxylase (ACC).
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
AMPK activators (this compound, Metformin, A-769662, AICAR) dissolved in a suitable vehicle (e.g., DMSO)
-
Phosphate Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies: anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-ACC (Ser79), anti-ACC, anti-SREBP-1c, and anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture: Culture HepG2 cells in complete DMEM in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours prior to treatment. Treat the cells with varying concentrations of the AMPK activators or vehicle control for a specified duration (e.g., 1-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their respective total protein levels. Normalize SREBP-1c levels to a loading control like β-actin.
Hepatic De Novo Lipogenesis Assay (Oil Red O Staining)
Objective: To qualitatively assess the effect of AMPK activators on lipid accumulation in hepatocytes.
Materials:
-
HepG2 cells and culture reagents
-
AMPK activators
-
Palmitate or a combination of high glucose and insulin (B600854) to induce lipogenesis
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Oil Red O staining solution
-
Isopropyl alcohol
Procedure:
-
Cell Culture and Treatment: Culture and treat HepG2 cells as described in the AMPK activation assay. Co-treat with a lipogenic stimulus (e.g., 400 µM palmitate) and the AMPK activator for 24-48 hours.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 30 minutes at room temperature.
-
Staining:
-
Wash the fixed cells with water.
-
Incubate the cells with Oil Red O solution for 1 hour at room temperature.
-
Wash the cells with water to remove excess stain.
-
-
Imaging: Visualize and capture images of the stained lipid droplets using a microscope.
-
Quantification (Optional): To quantify the lipid accumulation, elute the Oil Red O stain from the cells with isopropyl alcohol and measure the absorbance at a specific wavelength (e.g., 510 nm) using a spectrophotometer.
Glucose Uptake Assay
Objective: To measure the rate of glucose uptake in response to AMPK activation.
Materials:
-
Differentiated myotubes (e.g., C2C12 or L6) or adipocytes (e.g., 3T3-L1)
-
Culture reagents
-
AMPK activators
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)
-
Insulin (as a positive control)
-
Lysis buffer (e.g., 0.1 M NaOH)
-
Scintillation cocktail and counter (for radiolabeled glucose) or a fluorescence plate reader
Procedure:
-
Cell Culture and Treatment: Culture and differentiate cells as required. Treat with AMPK activators for the desired time.
-
Glucose Uptake:
-
Wash the cells with KRH buffer.
-
Incubate the cells in KRH buffer containing the radiolabeled or fluorescent glucose analog for a short period (e.g., 10-30 minutes).
-
Stop the uptake by washing the cells with ice-cold KRH buffer.
-
-
Measurement:
-
Lyse the cells.
-
For radiolabeled glucose, add the lysate to a scintillation cocktail and measure the radioactivity.
-
For fluorescent glucose, measure the fluorescence of the lysate.
-
-
Data Analysis: Normalize the glucose uptake to the total protein content of the cells.
Conclusion
This compound emerges as a promising natural AMPK activator with a distinct mechanism of action involving the upstream kinase LKB1. Its demonstrated ability to inhibit hepatic lipogenesis makes it a valuable tool for studying NAFLD and related metabolic disorders.[4][5][6] However, for a comprehensive understanding of its therapeutic potential, further studies are required to quantify its potency (EC50) and to directly compare its efficacy in modulating key metabolic pathways, such as fatty acid oxidation and glucose uptake, against well-characterized synthetic activators like Metformin and A-769662. The provided experimental protocols offer a framework for conducting such comparative analyses, which will be crucial for advancing our understanding of this compound's role as a metabolic regulator. Researchers should consider the differences in mechanism of action, potency, and isoform selectivity when choosing an AMPK activator for their specific research questions.
References
- 1. Regulation of AMP-activated protein kinase by natural and synthetic activators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound from Cynanchum wilfordii inhibits hepatic de novo lipogenesis by activating the LKB1/AMPK pathway in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Steatotic Liver Disease | this compound from Cynanchum wilfordii inhibits hepatic de novo lipogenesis by activating the LKB1/AMPK pathway in HepG2 cells | springermedicine.com [springermedicine.com]
- 5. This compound from Cynanchum wilfordii inhibits hepatic de novo lipogenesis by activating the LKB1/AMPK pathway in HepG2 cells | springermedizin.de [springermedizin.de]
- 6. pure.ed.ac.uk [pure.ed.ac.uk]
- 7. Differential effects of AMPK agonists on cell growth and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AMPK and Diseases: State of the Art Regulation by AMPK-Targeting Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The pro-drug C13 activates AMPK by two distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Cynandione A and metformin on AMPK activation
A comprehensive guide for researchers, scientists, and drug development professionals on the mechanisms and effects of Cynandione A and metformin (B114582) on AMP-activated protein kinase (AMPK) activation.
This guide provides an objective comparison of this compound and metformin, two compounds known to activate AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis. The information presented herein is supported by experimental data from publicly available scientific literature, offering a detailed overview of their respective mechanisms of action, downstream effects, and experimental protocols for their evaluation.
Executive Summary
Both this compound and metformin are effective activators of the AMPK signaling pathway, a key target in the treatment of metabolic diseases. Metformin, a widely prescribed anti-diabetic drug, primarily functions by inhibiting mitochondrial complex I, leading to an increased cellular AMP:ATP ratio and subsequent activation of AMPK through liver kinase B1 (LKB1). This compound, a bioactive compound isolated from Cynanchum wilfordii, also activates AMPK via the LKB1 pathway, demonstrating a role in the inhibition of hepatic lipogenesis. While metformin's effects have been extensively characterized, quantitative data on the potency of this compound is less established. This guide aims to provide a side-by-side comparison to aid researchers in understanding the nuances of these two AMPK activators.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data on the effects of this compound and metformin on AMPK activation and downstream targets. It is important to note that direct head-to-head comparative studies are limited, and the data presented is compiled from various independent studies. Experimental conditions, such as cell types and treatment durations, may vary.
Table 1: Effect on AMPK Phosphorylation
| Compound | Cell Type | Concentration Range | Method | Outcome | Citation |
| This compound | HepG2 | 10, 20, 40 µM | Western Blot | Dose-dependent increase in pAMPKα (Thr172) | [1] |
| Metformin | HepG2 | 0.5, 1, 2 mM | Western Blot | Dose- and time-dependent increase in pAMPKα (Thr172) | [2] |
| Metformin | Primary Human Hepatocytes | >100 µM | Kinase Assay | Dose-dependent increase in AMPK activity | [3] |
Table 2: Downstream Effects of AMPK Activation
| Compound | Downstream Target | Effect | Cell Type | Citation |
| This compound | pACC (Ser79) | Dose-dependent increase in phosphorylation | HepG2 | [1] |
| SREBP-1c | Suppression of mRNA levels | HepG2 | [1] | |
| Metformin | pACC (Ser79) | Increased phosphorylation | HepG2 | [2][4] |
| SREBP-1c | Decreased mRNA and protein levels | LNCaP, Rat Hepatocytes | [4][5] |
Signaling Pathways and Mechanisms of Action
This compound and metformin activate AMPK through the upstream kinase LKB1, albeit via different initial triggers.
Metformin's Mechanism of Action:
Metformin's primary mode of action involves the inhibition of Complex I of the mitochondrial respiratory chain.[6][7][8] This inhibition leads to a decrease in ATP synthesis and a corresponding increase in the cellular AMP:ATP ratio. The elevated AMP levels allosterically activate AMPK and also promote its phosphorylation and activation by the constitutively active LKB1.[7][9]
This compound's Mechanism of Action:
This compound has been shown to induce the phosphorylation of LKB1, which in turn phosphorylates and activates AMPK.[1] The precise upstream events leading to LKB1 activation by this compound are not as extensively detailed as those for metformin but represent a direct engagement of the canonical LKB1-AMPK pathway.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of AMPK activation. Below are standard protocols for Western Blotting and an in vitro AMPK Kinase Activity Assay.
Western Blotting for AMPK Phosphorylation
This protocol outlines the steps to assess the phosphorylation status of AMPK and its downstream target ACC in cell lysates.
Materials:
-
HepG2 cells
-
This compound and Metformin
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-polyacrylamide gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-pAMPKα Thr172, anti-AMPKα, anti-pACC Ser79, anti-ACC, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed HepG2 cells and grow to 70-80% confluency. Treat cells with desired concentrations of this compound or metformin for the specified duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Separate the protein samples on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an ECL reagent and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the total protein or a loading control.[10][11][12]
In Vitro AMPK Kinase Activity Assay
This assay measures the enzymatic activity of AMPK by quantifying the phosphorylation of a synthetic substrate, the SAMS peptide.
Materials:
-
Recombinant active AMPK enzyme
-
SAMS peptide (HMRSAMSGLHLVKRR)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 40 mM HEPES, pH 7.0, 80 mM NaCl, 5 mM MgCl₂, 1 mM DTT)
-
P81 phosphocellulose paper
-
1% Phosphoric acid
-
Acetone
-
Scintillation fluid and counter
Procedure:
-
Prepare Reaction Mix: Prepare a master mix containing kinase reaction buffer, SAMS peptide, and [γ-³²P]ATP.
-
Initiate Reaction: In individual tubes, combine the reaction mix with the AMPK enzyme and the test compound (this compound or metformin) at various concentrations.
-
Incubation: Incubate the reactions at 30°C for a defined period (e.g., 10-20 minutes).
-
Stop Reaction: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Washing: Wash the P81 papers multiple times in 1% phosphoric acid to remove unincorporated [γ-³²P]ATP, followed by a final wash in acetone.
-
Counting: Measure the incorporated radioactivity on the P81 papers using a scintillation counter.
-
Analysis: Calculate the specific activity of the enzyme and determine the effect of the test compounds.[13][14][15]
Conclusion
Both this compound and metformin effectively activate the LKB1-AMPK signaling pathway, leading to downstream effects that are beneficial for metabolic regulation, particularly in the context of hepatic lipogenesis. Metformin's mechanism is well-established and initiated by mitochondrial stress, while this compound appears to act more directly on the LKB1 kinase. While metformin has been extensively studied, further research is warranted to fully elucidate the quantitative aspects of this compound's potency and its full spectrum of downstream targets. This guide provides a foundational comparison to assist researchers in designing and interpreting experiments aimed at understanding and harnessing the therapeutic potential of these AMPK activators.
References
- 1. This compound from Cynanchum wilfordii inhibits hepatic de novo lipogenesis by activating the LKB1/AMPK pathway in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metformin activates AMP-activated protein kinase in primary human hepatocytes by decreasing cellular energy status - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metformin-Induced Mitochondrial Complex I Inhibition: Facts, Uncertainties, and Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. JCI - Metformin inhibits hepatic gluconeogenesis in mice independently of the LKB1/AMPK pathway via a decrease in hepatic energy state [jci.org]
- 10. benchchem.com [benchchem.com]
- 11. Propofol activates AMPK to inhibit the growth of HepG2 cells in vitro and hepatocarcinogenesis in xenograft mouse tumor models by inducing autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. diacomp.org [diacomp.org]
- 14. merckmillipore.com [merckmillipore.com]
- 15. publicationslist.org [publicationslist.org]
A Comparative Guide to the Anti-Inflammatory Efficacy of Cynandione A and Other Natural Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory efficacy of Cynandione A, a prominent bioactive compound isolated from the roots of Cynanchum wilfordii, against other well-established natural anti-inflammatory agents: curcumin (B1669340), resveratrol, and quercetin (B1663063). The following sections detail their mechanisms of action, present comparative quantitative data from experimental studies, and outline the methodologies for key assays.
Overview of Anti-Inflammatory Mechanisms
This compound, curcumin, resveratrol, and quercetin exert their anti-inflammatory effects primarily through the modulation of two key signaling pathways: the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2][3] These pathways are central to the inflammatory response, and their inhibition leads to a downstream reduction in the production of pro-inflammatory mediators.
This compound has been shown to significantly decrease the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in a dose-dependent manner.[4][5] This is achieved through the inhibition of IκB-α phosphorylation and the activation of MAPKs such as ERK and p38.[4] In vivo studies have demonstrated that this compound administration reduces plasma levels of pro-inflammatory cytokines including TNF-α, IL-6, and IL-1β in mice with lipopolysaccharide (LPS)-induced endotoxemia.[3][4]
Curcumin , the active component of turmeric, is a potent inhibitor of the NF-κB signaling pathway.[1][6] It has been shown to suppress the activation of IKK, the phosphorylation and degradation of IκBα, and the nuclear translocation of the p65 subunit of NF-κB.[6] This leads to a broad-spectrum anti-inflammatory effect by downregulating various inflammatory mediators.
Resveratrol , a polyphenol found in grapes and other fruits, also exhibits its anti-inflammatory properties by inhibiting the NF-κB pathway and suppressing the production of NO and TNF-α in activated microglia.[2][7] It has been shown to down-regulate the expression of iNOS mRNA and protein in a dose-dependent manner.[2]
Quercetin , a flavonoid present in many fruits and vegetables, down-regulates COX-2 expression, a key enzyme in prostaglandin synthesis.[8][9] Its mechanism involves the inhibition of multiple transactivators and the recruitment of the coactivator p300 to the COX-2 promoter.[8]
Quantitative Comparison of Efficacy
The following tables summarize the available quantitative data on the inhibitory effects of this compound and other natural compounds on key inflammatory markers. It is important to note that a direct comparison is challenging due to variations in experimental conditions across different studies. The provided data should be interpreted within the context of the specific assay and cell line used.
Table 1: Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production
| Compound | Assay | Cell Line | Stimulus | IC50 (µM) | Reference |
| This compound | NO Production | RAW 264.7 | LPS | 18.5 | [4] |
| This compound | PGE2 Production | RAW 264.7 | LPS | 8.9 | [4] |
| Resveratrol | NO Production | Hepatocytes | IL-1 & IFN-γ | Dose-dependent decrease | [10] |
| Quercetin | COX-2 Expression | Breast Cancer Cells | - | Dose-dependent suppression | [8] |
Table 2: Inhibition of NF-κB Activation
| Compound | Assay | Cell Line | Stimulus | IC50 (µM) | Reference |
| Curcumin | NF-κB Luciferase Reporter | RAW 264.7 | LPS | 18.2 | [1] |
| Curcumin Analogue (EF31) | NF-κB DNA Binding | RAW 264.7 | LPS | ~5 | [11] |
| This compound | NF-κB Translocation | BV-2 Microglial Cells | LPS | Inhibition Observed | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to assess the anti-inflammatory activity of natural compounds.
In Vitro Anti-Inflammatory Assay: Measurement of Nitric Oxide Production in RAW 264.7 Macrophages
Objective: To quantify the inhibitory effect of a test compound on the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Methodology:
-
Cell Culture and Seeding: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Cells are seeded in 24-well plates at a density of 1 x 10⁵ cells/mL and allowed to adhere overnight.[12]
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1-2 hours.
-
Stimulation: Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the cell culture and incubating for 24-48 hours.[12] Control groups include untreated cells and cells treated with LPS only.
-
Nitrite (B80452) Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.[13] This involves mixing equal volumes of supernatant with the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Data Analysis: The absorbance is measured at 550 nm, and the nitrite concentration is determined from a standard curve.[13] The percentage inhibition of NO production by the test compound is calculated relative to the LPS-only control. The IC50 value is then determined.
Western Blot Analysis for iNOS and COX-2 Expression
Objective: To determine the effect of a test compound on the protein expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade.
Methodology:
-
Cell Lysis: Following treatment and stimulation as described in 3.1, cells are washed with PBS and lysed using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE and Electrotransfer: Equal amounts of protein (e.g., 30 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene fluoride (B91410) (PVDF) membrane.[14]
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for iNOS and COX-2. Following washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software. A housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control to normalize the data.
In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema in Mice
Objective: To evaluate the in vivo anti-inflammatory efficacy of a test compound by measuring its ability to reduce paw edema induced by carrageenan injection in mice.
Methodology:
-
Animal Grouping and Administration: Male Swiss albino mice are divided into groups (n=6-8 per group): a vehicle control group, a positive control group (e.g., indomethacin (B1671933) or ibuprofen), and test groups receiving different doses of the compound orally or intraperitoneally.[15][16]
-
Induction of Edema: One hour after compound administration, a 1% solution of carrageenan in saline (e.g., 20 µL) is injected into the subplantar region of the right hind paw of each mouse to induce localized inflammation and edema.[17][18]
-
Measurement of Paw Volume: The volume of the inflamed paw is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.[15]
-
Data Analysis: The percentage inhibition of paw edema for each treated group is calculated relative to the vehicle control group. Statistical analysis (e.g., ANOVA followed by Dunnett's test) is used to determine the significance of the observed anti-inflammatory effects.
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in inflammation and a typical experimental workflow for assessing anti-inflammatory activity.
Caption: Simplified NF-κB signaling pathway and points of inhibition.
Caption: MAPK signaling cascade and points of inhibition.
Caption: General workflow for in vitro anti-inflammatory assays.
Conclusion
This compound demonstrates significant anti-inflammatory properties through the inhibition of the NF-κB and MAPK signaling pathways, comparable to the mechanisms of action of well-known natural compounds like curcumin, resveratrol, and quercetin. The available quantitative data, particularly for the inhibition of NO and PGE2 production, suggests that this compound is a potent anti-inflammatory agent. However, the lack of direct comparative studies with standardized protocols highlights a need for future research to definitively establish a hierarchy of efficacy among these promising natural compounds. The experimental protocols and pathway diagrams provided in this guide offer a framework for such future investigations and a valuable resource for researchers in the field of anti-inflammatory drug discovery.
References
- 1. Mechanistic differences in the inhibition of NF-κB by turmeric and its curcuminoid constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Action and Mechanisms of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound attenuates lipopolysaccharide-induced production of inflammatory mediators via MAPK inhibition and NF-κB inactivation in RAW264.7 macrophages and protects mice against endotoxin shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound attenuates lipopolysaccharide-induced production of inflammatory mediators via MAPK inhibition and NF-κB inactivation in RAW264.7 macrophages and protects mice against endotoxin shock - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound from Cynanchum wilfordii attenuates the production of inflammatory mediators in LPS-induced BV-2 microglial cells via NF-κB inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Resveratrol inhibits nitric oxide and TNF-alpha production by lipopolysaccharide-activated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quercetin Suppresses Cyclooxygenase-2 Expression and Angiogenesis through Inactivation of P300 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quercetin suppresses cyclooxygenase-2 expression and angiogenesis through inactivation of P300 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Resveratrol decreases nitric oxide production by hepatocytes during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. inotiv.com [inotiv.com]
- 16. phytopharmajournal.com [phytopharmajournal.com]
- 17. mdpi.com [mdpi.com]
- 18. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
In vivo validation of Cynandione A's therapeutic effects in animal models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic effects of Cynandione A in various animal models, benchmarked against established therapeutic agents. The data presented is compiled from peer-reviewed studies to facilitate an evidence-based evaluation of this compound's potential in drug development.
Neuropathic Pain Attenuation
This compound has demonstrated significant analgesic effects in a rat model of neuropathic pain. Its performance is compared here with Gabapentin (B195806), a standard first-line treatment for neuropathic pain.
Comparative Efficacy Data
| Parameter | This compound | Gabapentin | Animal Model | Source |
| Mechanical Allodynia | Intrathecal injection dose-dependently attenuated mechanical allodynia with a maximal possible effect of 57% and an ED50 of 14.9µg.[1] | Intraperitoneal injection (50 mg/kg) resulted in a significant increase in the mechanical paw withdrawal threshold at 5 and 7 days post-operation.[2] | Spinal Nerve Ligation (SNL) in rats | [1][2] |
| Thermal Hyperalgesia | Intrathecal injection dose-dependently attenuated thermal hyperalgesia with a maximal possible effect of 59% and an ED50 of 6.5µg.[1] | Intraperitoneal injection (100 mg/kg) for 14 days significantly attenuated heat hyperalgesia.[3] | Chronic Constriction Injury (CCI) in rats | [1][3][4] |
| Cold Allodynia | Not Reported | Intraperitoneal injection (100 mg/kg) for 14 days significantly attenuated cold allodynia.[3] | Chronic Constriction Injury (CCI) in rats | [3] |
Signaling Pathway of this compound in Neuropathic Pain
Experimental Protocols
This compound Study (Neuropathic Pain)
-
Animal Model: Male Sprague-Dawley rats with neuropathic pain induced by L5/L6 spinal nerve ligation.
-
Drug Administration: Intrathecal injection of this compound.
-
Outcome Measures: Mechanical allodynia was assessed using von Frey filaments, and thermal hyperalgesia was measured using a plantar test apparatus. Spinal cord tissue was collected for analysis of IL-10 and β-endorphin expression.[1][5][6][7][8]
Gabapentin Study (Neuropathic Pain)
-
Animal Model: Male Sprague-Dawley rats with neuropathic pain induced by chronic constriction injury (CCI) of the sciatic nerve.[3][4]
-
Drug Administration: Intraperitoneal injection of Gabapentin (100 mg/kg) daily for 14 days.[3]
-
Outcome Measures: Mechanical allodynia, thermal hyperalgesia, and cold allodynia were assessed using von Frey filaments, a hot plate test, and an acetone (B3395972) drop test, respectively.[3][4]
Neuroprotection in Cerebral Ischemia
This compound has shown neuroprotective effects in a rat model of cerebral ischemia. This section compares its efficacy with Edaravone (B1671096), a free radical scavenger used clinically for stroke.
Comparative Efficacy Data
| Parameter | This compound (30 mg/kg) | Edaravone | Animal Model | Source |
| Infarct Volume Reduction | 7.2% reduction in cerebral infarction size at 72h.[9] | Significantly decreased total and cortical infarct volumes. | Middle Cerebral Artery Occlusion (MCAO) in rats | [9][10][11] |
| Neurological Deficit | Markedly improved neurological deficit scores at 24 and 72h.[9] | Significantly improved neurological outcome.[10] | Middle Cerebral Artery Occlusion (MCAO) in rats | [9][10] |
| Mechanism of Action | Attenuated the rise in HMGB1 levels and mitigated DPYSL2 cleavage.[9] Downregulates ferroptosis via the Nrf2/FPN pathway.[11] | Reduces neuronal damage by scavenging free radicals and inhibiting apoptosis through a Bax/Bcl-2 dependent mechanism.[10][12] | In vivo and in vitro models | [9][10][11][12] |
Experimental Workflow for Cerebral Ischemia Studies
Experimental Protocols
This compound Study (Cerebral Ischemia)
-
Animal Model: Rats with experimentally induced cerebral ischemia.[9]
-
Drug Administration: 30 mg/kg of this compound.[9]
-
Outcome Measures: Neurological deficit scores were evaluated at 24 and 72 hours. Cerebral infarction size was measured at 72 hours. Brain tissues were analyzed for HMGB1 and DPYSL2 levels.[9]
Edaravone Study (Cerebral Ischemia)
-
Animal Model: Rat focal ischemia models created by 2-hour transient middle cerebral artery occlusion.[10]
-
Drug Administration: Intravenous administration of Edaravone after reperfusion.[10]
-
Outcome Measures: Neurological evaluation and infarction volume assessments were performed after 24 hours of reperfusion. Immunohistochemistry for Bax and Bcl-2, and TUNEL staining were conducted on brain tissue.[10]
Benign Prostatic Hyperplasia (BPH) Management
An aqueous extract of Cynanchum wilfordii, which contains this compound as a principal component, has been evaluated for its efficacy in a rat model of BPH, with Finasteride used as a comparator.
Comparative Efficacy Data
| Parameter | C. wilfordii Extract (CWW) | Finasteride (5 mg/kg) | Animal Model | Source |
| Prostate Weight Reduction | Significant reduction at 50, 100, and 200 mg/kg doses.[13] | Significant reduction in prostate weight.[13] | Testosterone-induced BPH in rats | [13] |
| Prostate Growth Inhibition | 54.5% (50 mg/kg), 51.8% (100 mg/kg), 50.1% (200 mg/kg).[13] | 58.1%.[13] | Testosterone-induced BPH in rats | [13] |
| Serum Testosterone (B1683101) Levels | Significantly decreased at all doses.[13] | Significantly decreased.[13] | Testosterone-induced BPH in rats | [13] |
| Serum Dihydrotestosterone (B1667394) (DHT) Levels | Decreased compared to the BPH/vehicle group.[13] | Markedly decreased. | Testosterone-induced BPH in rats | [13] |
| Prostatic Testosterone & DHT Levels | Decreased at 100 and 200 mg/kg doses.[13] | Markedly decreased.[13] | Testosterone-induced BPH in rats | [13] |
| Mechanism of Action | Downregulated mRNA expression of androgen receptor and 5α-reductase.[13] | 5α-reductase inhibitor.[13] | In vivo and in vitro models | [13] |
Experimental Protocols
C. wilfordii Extract and Finasteride Study (BPH)
-
Animal Model: Benign prostatic hyperplasia was induced in rats by subcutaneous injections of testosterone (20 mg/kg) daily for 4 weeks.[13]
-
Drug Administration: The aqueous extract of C. wilfordii (50, 100, and 200 mg/kg) or Finasteride (5 mg/kg) was administered orally for 4 weeks.[13]
-
Outcome Measures: Prostate weight and growth inhibition rate were determined. Serum and prostatic levels of testosterone and dihydrotestosterone (DHT) were measured. mRNA expression levels of the androgen receptor and 5α-reductase in the prostate were analyzed by RT-PCR.[13]
References
- 1. discover.library.noaa.gov [discover.library.noaa.gov]
- 2. cellmolbiol.org [cellmolbiol.org]
- 3. scielo.br [scielo.br]
- 4. Analgesic effect of gabapentin in a rat model for chronic constrictive injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Alleviates Neuropathic Pain Through α7-nAChR-Dependent IL-10/β-Endorphin Signaling Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. S-EPMC7873367 - this compound Alleviates Neuropathic Pain Through α7-nAChR-Dependent IL-10/β-Endorphin Signaling Complexes. - OmicsDI [omicsdi.org]
- 9. This compound mitigates ischemic injuries in rats with cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-apoptotic and neuroprotective effects of edaravone following transient focal ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. Neuroprotective effects of edaravone: a novel free radical scavenger in cerebrovascular injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cynanchum wilfordii Ameliorates Testosterone-Induced Benign Prostatic Hyperplasia by Regulating 5α-Reductase and Androgen Receptor Activities in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of Cynandione A Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of Cynandione A and its known isomers. While research has illuminated a range of therapeutic potentials for this compound, a comprehensive, direct comparison with its stereoisomers remains an area of ongoing investigation. This document summarizes the available experimental data to facilitate further research and drug development efforts.
Introduction to this compound and Its Isomers
This compound is a biacetophenone isolated from the roots of plants from the Cynanchum genus, which has been noted for its diverse pharmacological effects, including anti-inflammatory, neuroprotective, antioxidant, and adipogenic properties.[1] Stereoisomers of this compound, namely Cynandione B, C, and D, have also been identified.[2] Understanding the distinct biological activities of these isomers is crucial for elucidating structure-activity relationships and for the development of targeted therapeutic agents.
Comparative Biological Activity Data
The following tables summarize the available quantitative data on the biological activities of this compound and its isomers. It is important to note that direct comparative studies across all isomers for each activity are limited.
Table 1: Anti-inflammatory Activity
| Isomer | Assay | Target/Stimulus | IC50 Value (µM) | Reference |
| This compound | Nitric Oxide (NO) Production | LPS-stimulated RAW264.7 macrophages | 18.5 | [3] |
| This compound | Prostaglandin E2 (PGE2) Production | LPS-stimulated RAW264.7 macrophages | 8.9 | [3] |
| Cynandione B | β-Glucuronidase Release | fMLP-stimulated rat neutrophils | 1.5 ± 0.2 | [2] |
| Cynandione B | Lysozyme (B549824) Release | fMLP-stimulated rat neutrophils | 1.6 ± 0.2 | [2] |
| Cynandione C | - | - | Data not available | - |
| Cynandione D | - | - | Data not available | - |
Table 2: Neuroprotective Activity
| Isomer | Assay | Model | Key Findings | Reference |
| This compound | Cell Viability (MTT assay), LDH Release | Glutamate-induced cytotoxicity in PC12 cells | Dose-dependently attenuated cytotoxicity. At 10 µM, aborted glutamate-induced increase in DPYSL2 and HMGB1 levels. | [1] |
| This compound | Neurotoxicity Assay | H2O2, L-glutamate, and kainate-induced toxicity in cultured cortical neurons | At 50 µM, significantly reduced neurotoxicity induced by H2O2, L-glutamate, and kainate. | [4] |
| Cynandione B | - | - | Data not available | - |
| Cynandione C | - | - | Data not available | - |
| Cynandione D | - | - | Data not available | - |
Table 3: Adipogenesis Modulatory Activity
| Isomer | Assay | Model | Key Findings | Reference |
| This compound | Beige Adipocyte Differentiation | 3T3-L1 cells | Induces beiging process and enhances translocation of SIRT1 from the cytoplasm to the nucleus via the PKA signaling pathway. | [5] |
| This compound | Hepatic De Novo Lipogenesis | HepG2 cells | Inhibits hepatic lipogenesis by activating the LKB1/AMPK pathway. | [6] |
| Cynandione B | - | - | Data not available | - |
| Cynandione C | - | - | Data not available | - |
| Cynandione D | - | - | Data not available | - |
Experimental Protocols
Neutrophil Degranulation Assay (β-Glucuronidase and Lysozyme Release)
This protocol is based on the methods used to assess the anti-inflammatory activity of Cynandione B.[2]
Objective: To measure the inhibitory effect of Cynandione isomers on the release of β-glucuronidase and lysozyme from fMLP-stimulated neutrophils.
Materials:
-
Rat neutrophils
-
Hanks' Balanced Salt Solution (HBSS)
-
Cytochalasin B
-
N-Formyl-Met-Leu-Phe (fMLP)
-
p-Nitrophenyl-β-D-glucuronide (for β-glucuronidase assay)
-
Micrococcus lysodeikticus (for lysozyme assay)
-
Phosphate (B84403) buffer (pH 7.0)
-
Triton X-100
-
Microplate reader
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from rat peritoneal exudate or whole blood using density gradient centrifugation.
-
Cell Preparation: Resuspend the isolated neutrophils in HBSS.
-
Pre-incubation: Pre-incubate the neutrophil suspension with various concentrations of the Cynandione isomer or vehicle control for 10 minutes at 37°C. Add Cytochalasin B (final concentration 5 µg/mL) and incubate for a further 10 minutes.
-
Stimulation: Induce degranulation by adding fMLP (final concentration 1 µM) and incubate for 10 minutes at 37°C.
-
Termination: Stop the reaction by placing the samples on ice and centrifuging at 400 x g for 5 minutes at 4°C.
-
Enzyme Assays:
-
β-Glucuronidase Activity: Mix the supernatant with p-nitrophenyl-β-D-glucuronide in acetate (B1210297) buffer (pH 4.5). Incubate at 37°C. Stop the reaction with glycine (B1666218) buffer (pH 10.4) and measure the absorbance at 405 nm.
-
Lysozyme Activity: Mix the supernatant with a suspension of Micrococcus lysodeikticus in phosphate buffer (pH 7.0). Measure the decrease in absorbance at 450 nm over time at 37°C.
-
-
Data Analysis: Calculate the percentage of enzyme release relative to the total enzyme content (determined by lysing an aliquot of cells with Triton X-100). Determine the IC50 value for each isomer.
Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production Assay
This protocol is based on the methods used to assess the anti-inflammatory activity of this compound.[3]
Objective: To measure the inhibitory effect of Cynandione isomers on the production of NO and PGE2 in LPS-stimulated macrophages.
Materials:
-
RAW264.7 macrophage cell line
-
DMEM medium supplemented with FBS and antibiotics
-
Lipopolysaccharide (LPS)
-
Griess reagent (for NO assay)
-
PGE2 ELISA kit
-
MTT reagent
Procedure:
-
Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Treatment: Seed the cells in 96-well plates. Pre-treat the cells with various concentrations of the Cynandione isomer or vehicle control for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
NO Measurement: Collect the culture supernatant. Mix the supernatant with Griess reagent and measure the absorbance at 540 nm.
-
PGE2 Measurement: Collect the culture supernatant and measure the PGE2 concentration using a commercial ELISA kit according to the manufacturer's instructions.
-
Cell Viability: Assess cell viability using the MTT assay to exclude cytotoxic effects of the compounds.
-
Data Analysis: Calculate the percentage inhibition of NO and PGE2 production. Determine the IC50 value for each isomer.
Signaling Pathways and Mechanisms of Action
This compound: Anti-inflammatory Signaling Pathway
This compound has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[3][7] In response to inflammatory stimuli like LPS, the IKK complex phosphorylates IκBα, leading to its ubiquitination and degradation. This allows the NF-κB (p65/p50) dimer to translocate to the nucleus and induce the expression of pro-inflammatory genes. This compound inhibits the phosphorylation of IκBα, thereby preventing NF-κB activation.
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
This compound: LKB1/AMPK Signaling Pathway in Hepatic Lipogenesis
This compound has been found to inhibit hepatic de novo lipogenesis by activating the LKB1/AMPK pathway.[6] LKB1 is a master kinase that phosphorylates and activates AMPK. Activated AMPK, in turn, phosphorylates and inactivates key enzymes involved in fatty acid synthesis, such as ACC, and suppresses the expression of lipogenic genes by inhibiting SREBP-1c.
Caption: LKB1/AMPK pathway in the inhibition of hepatic lipogenesis by this compound.
This compound: PKA/SIRT1 Signaling in Beige Adipocyte Differentiation
This compound promotes the differentiation of beige adipocytes, which are involved in energy expenditure, through the PKA/SIRT1 signaling pathway.[5] this compound activates PKA, which in turn promotes the translocation of SIRT1 into the nucleus. Nuclear SIRT1 then deacetylates and activates key transcription factors that drive the expression of genes associated with beiging.
Caption: PKA/SIRT1 pathway in this compound-induced beige adipocyte differentiation.
Conclusion and Future Directions
The available data indicates that this compound and its isomer, Cynandione B, possess significant biological activities, particularly in the context of inflammation. Cynandione B exhibits potent inhibition of neutrophil degranulation at low micromolar concentrations. This compound demonstrates a broader range of activities, including anti-inflammatory, neuroprotective, and metabolic regulatory effects, mediated through well-defined signaling pathways.
A significant gap in the current research is the lack of direct comparative studies of all Cynandione isomers. Future research should focus on a side-by-side evaluation of this compound, B, C, and D in a variety of biological assays to establish a clear structure-activity relationship. Such studies will be invaluable for identifying the most potent and selective isomer for development as a therapeutic agent for inflammatory diseases, neurodegenerative disorders, and metabolic conditions.
References
- 1. Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound causes a dynamic change in SIRT1 nuclear trafficking via PKA signaling and beige adipocyte differentiation in 3T3-L1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound attenuates lipopolysaccharide-induced production of inflammatory mediators via MAPK inhibition and NF-κB inactivation in RAW264.7 macrophages and protects mice against endotoxin shock - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound from Cynanchum wilfordii protects cultured cortical neurons from toxicity induced by H2O2, L-glutamate, and kainate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound from Cynanchum wilfordii attenuates the production of inflammatory mediators in LPS-induced BV-2 microglial cells via NF-κB inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
Safety Operating Guide
Essential Procedures for the Proper Disposal of Cynandione A
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle Cynandione A with the appropriate safety measures to minimize exposure risks.
Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:
-
Gloves: Chemical-resistant gloves, such as nitrile rubber, are mandatory. Inspect gloves for any signs of damage before use and dispose of them as contaminated waste after handling the compound.
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes or airborne particles.
-
Lab Coat: A flame-retardant lab coat must be worn to prevent skin contact and contamination of personal clothing.
-
Respiratory Protection: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of any dust or vapors.
II. Step-by-Step Disposal Protocol
The proper disposal of this compound waste is a critical process that must be carried out systematically to ensure safety and compliance with environmental regulations.
Step 1: Waste Segregation and Collection
-
Dedicated Waste Container: All this compound waste, including unused product, contaminated materials (e.g., filter paper, pipette tips, gloves), and spill cleanup debris, must be collected in a dedicated, chemically compatible, and leak-proof container.[1]
-
Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless their compatibility is known and verified.[2] Mixing incompatible chemicals can lead to dangerous reactions.[2]
-
Container Integrity: Ensure the waste container is in good condition and can be securely sealed.
Step 2: Proper Labeling of Waste Containers
Accurate and clear labeling of hazardous waste is a regulatory requirement and essential for safe handling by waste management personnel.
-
Labeling Contents: The waste container must be clearly labeled with the words "Hazardous Waste."[2][3]
-
Full Chemical Name: Clearly write the full chemical name, "this compound," on the label. Avoid using abbreviations or chemical formulas.[2]
-
Hazard Identification: Indicate the primary hazards of the waste. If the hazards are not fully known, state "Hazards Not Fully Known."[2]
-
Contact Information: Include the name of the principal investigator and the laboratory location.[2]
Step 3: Storage of Chemical Waste
Proper storage of hazardous waste is crucial to prevent accidents and ensure a safe laboratory environment.
-
Point of Generation: Store the hazardous waste container at or near the point of generation in a designated satellite accumulation area.[1][3]
-
Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container, such as a plastic tub, to contain any potential leaks or spills.[2]
-
Segregation: Store the container according to chemical compatibility, away from incompatible materials.
-
Sealed Containers: Keep the waste container tightly sealed at all times, except when adding waste.[1][3]
Step 4: Arranging for Final Disposal
Under no circumstances should chemical waste like this compound be disposed of down the drain or in the regular trash.
-
Contact Environmental Health and Safety (EHS): Once the waste container is full or is no longer being used, contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.[4]
-
Provide Documentation: Be prepared to provide the EHS office with all available information regarding the waste, including the chemical name and any known hazards.[2]
-
Follow Institutional Protocols: Adhere to all specific waste disposal procedures and documentation requirements set forth by your institution.
III. Quantitative Data for Hazard Assessment
While specific quantitative hazard data for this compound is limited, the data for related compounds like acetophenone (B1666503) and piperazine (B1678402) can serve as a reference for assessing potential hazards.
| Property | Value (Acetophenone) | Value (Piperazine) |
| Flash Point | 77 °C (170.6 °F)[5] | 19.6 °C (67.3 °F)[5] |
| Boiling Point | 202 °C (395.6 °F)[5] | Not Available |
| Oral LD50 (Rat) | 815 mg/kg[6] | Not Available |
| Dermal LD50 (Rabbit) | 15.9 ml/kg[6] | Not Available |
This data is for related compounds and should be used for general hazard assessment only. Always handle this compound with the utmost caution.
IV. Experimental Workflow and Disposal Logic
The following diagrams illustrate a generalized experimental workflow involving hazardous chemicals and the logical steps for proper waste disposal.
Caption: Generalized workflow from experiment to disposal for this compound.
Caption: Decision-making workflow for the proper disposal of this compound.
References
- 1. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 2. benchchem.com [benchchem.com]
- 3. mtu.edu [mtu.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Acetophenone SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
Essential Safety and Operational Guide for Handling Cynandione A
This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals handling Cynandione A. The following procedures are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory for all personnel handling this compound. The following table outlines the minimum required PPE.[1]
| Body Part | Required PPE | Specifications and Notes |
| Hands | Chemical Resistant Gloves | Nitrile or neoprene gloves are recommended. Always double-glove. Check the manufacturer's data for breakthrough times.[2] |
| Eyes/Face | Safety Goggles and Face Shield | Goggles must be splash-proof. A face shield must be worn over the goggles when handling solutions or powders.[2] |
| Respiratory | Respirator | For handling powders or creating aerosols, a NIOSH-approved respirator (e.g., N95 or higher) is necessary to avoid inhalation.[3][4] A surgical mask is not sufficient.[5] |
| Body | Laboratory Coat and Chemical-Resistant Apron | A fully buttoned lab coat is the minimum requirement. A chemical-resistant apron should be worn over the lab coat when there is a risk of splashing.[2][6] For large-scale operations, "bunny suit" coveralls offer full-body protection.[5] |
| Feet | Closed-toe Shoes | Shoes must be made of a non-porous material.[2] Shoe covers should be used in designated hazardous drug compounding areas.[5] |
Chemical and Physical Properties
Understanding the physical and chemical properties of this compound is crucial for safe handling.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄O₆ | PubChem[7] |
| Molecular Weight | 302.28 g/mol | PubChem[7] |
| Appearance | Not specified (likely solid) | N/A |
| Storage Temperature | -20°C (long term), 2-8°C (short term) | BioCrick MSDS[3] |
Note: Detailed toxicological data such as Permissible Exposure Limits (PEL) or LD50 values for this compound were not available in the searched resources. Handle with caution as the chemical, physical, and toxicological properties have not been thoroughly investigated.
Operational Plans: Handling and Storage
Adherence to proper handling and storage procedures is critical to prevent exposure and maintain the integrity of the compound.
Precautions for Safe Handling:
-
Avoid Contact: Prevent contact with eyes, skin, and clothing.[3]
-
Avoid Inhalation and Ingestion: Do not breathe dust or ingest the material.[3]
-
Prevent Dust Formation: Handle the compound in a way that minimizes the creation of dust.[3][4]
-
Inert Atmosphere: For chemical synthesis and to prevent degradation, it is recommended to handle this compound under an inert atmosphere (e.g., dry nitrogen).[8]
-
Ventilation: Use in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Hygiene: Wash hands thoroughly after handling and before breaks. Remove and wash contaminated clothing before reuse.[3]
Conditions for Safe Storage:
-
Container: Keep the container tightly closed.[3]
-
Environment: Store in a dry and well-ventilated place.[3]
-
Temperature: For long-term storage, maintain a temperature of -20°C. For short-term storage, 2-8°C is recommended.[3]
-
Ignition Sources: Keep away from sources of ignition.[3]
Experimental Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting, from receipt of the chemical to its final disposal.
Caption: Workflow for Safe Handling of this compound.
Accidental Release and Disposal Plan
Immediate and appropriate action is required in the event of a spill or for routine disposal.
Accidental Release Measures:
-
Personal Precautions: Wear appropriate respiratory protection and other PPE. Avoid breathing vapors, mist, or gas.[3]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[3]
-
Cleanup:
Disposal Plan:
-
Waste Containers: All waste materials, including contaminated gloves, wipes, and disposable lab coats, should be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal Method: Dispose of contaminated materials in accordance with applicable local, state, and federal regulations. Do not dispose of down the drain.[4]
Donning and Doffing of PPE
The correct sequence for putting on (donning) and taking off (doffing) PPE is crucial to prevent exposure.[2]
Caption: PPE Donning and Doffing Sequence.
Disclaimer: This information is provided for research use only and is based on available safety data. This compound should be handled by trained professionals in a laboratory setting. Always refer to the most current Safety Data Sheet (SDS) for the compound and follow all institutional and regulatory guidelines.
References
- 1. sams-solutions.com [sams-solutions.com]
- 2. benchchem.com [benchchem.com]
- 3. biocrick.com [biocrick.com]
- 4. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 7. This compound | C16H14O6 | CID 10063465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
